4,4'-Carbonyldiphthalic anhydride
Description
Propriétés
IUPAC Name |
5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVIHDPBMFABCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029233 | |
| Record name | Benzophenonetetracarboxylic dianhydride | |
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Molecular Weight |
322.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Light yellow powder; [Alfa Aesar MSDS] | |
| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |
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| Record name | BTDA | |
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CAS No. |
2421-28-5 | |
| Record name | Benzophenonetetracarboxylic dianhydride | |
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| Record name | Benzophenonetetracarboxylic acid dianhydride | |
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| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |
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| Record name | Benzophenonetetracarboxylic dianhydride | |
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| Record name | Benzophenone-3,3':4,4'-tetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.590 | |
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| Record name | 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Carbonyldiphthalic Anhydride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-Carbonyldiphthalic anhydride, also known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). It details its chemical structure, physicochemical properties, synthesis, and analytical characterization. The guide further explores its primary applications in the synthesis of high-performance polyimides and its emerging relevance in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. Detailed experimental protocols for its synthesis, characterization, and polymerization are provided to assist researchers in their practical applications.
Chemical Structure and Identification
This compound is an aromatic organic compound featuring two phthalic anhydride moieties linked by a central carbonyl group. This structure imparts a unique combination of rigidity and flexibility to the polymers derived from it.
Systematic IUPAC Name: 5,5'-Carbonylbis(2-benzofuran-1,3-dione)[1]
Common Synonyms: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), Benzophenonetetracarboxylic acid dianhydride, 4,4'-Carbonylbis(phthalic anhydride)[1][2]
Chemical Structure:
References
Synonyms for 3,3',4,4'-Benzophenonetetracarboxylic dianhydride
An In-depth Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) for Researchers and Drug Development Professionals
Introduction
3,3',4,4'-Benzophenonetetracarboxylic dianhydride, commonly known by its acronym BTDA, is an aromatic organic acid dianhydride of significant interest in the fields of polymer chemistry, materials science, and increasingly, in biomedical applications.[1][2] Its rigid benzophenone core, combined with the reactive anhydride groups, allows for the synthesis of high-performance polyimides with exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties have made BTDA a critical component in the aerospace, electronics, and automotive industries.[4][5] More recently, its derivatives are being explored for their potential in drug development, for instance, as inhibitors of enzymes like hexokinase II. This guide provides a comprehensive overview of BTDA, including its synonyms, key properties, experimental protocols for its use in polymer synthesis, and potential applications relevant to researchers and drug development professionals.
Nomenclature and Synonyms of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride
For clarity in research and communication, it is essential to be familiar with the various synonyms and identifiers for 3,3',4,4'-Benzophenonetetracarboxylic dianhydride.
| Type | Name/Identifier |
| Preferred IUPAC Name | 5,5′-Carbonyldi(2-benzofuran-1,3-dione)[1] |
| Common Abbreviation | BTDA[1][3][4][6] |
| Other Names | 4,4′-Carbonyldiphthalic anhydride[1][4][7][8] |
| 1,3-Isobenzofurandione, 5,5′-carbonylbis-[1][8] | |
| Benzophenonetetracarboxylic acid dianhydride[1][8] | |
| 4,4′-Diphthalic anhydride ketone[1][6][8] | |
| 5,5'-carbonylbis(2-benzofuran-1,3-dione)[6] | |
| 4,4'-Carbonylbis[phthalic anhydride][6] | |
| 3,3',4,4'-Tetracarboxybenzophenone dianhydride[8] | |
| CAS Number | 2421-28-5[1] |
| EC Number | 219-348-1[1] |
| PubChem CID | 75498[1] |
Physicochemical and Thermal Properties
The performance of BTDA-based materials is directly related to its inherent properties. The following table summarizes key quantitative data for BTDA.
| Property | Value |
| Molecular Formula | C17H6O7[1] |
| Molar Mass | 322.228 g·mol−1[1] |
| Melting Point | 218–222 °C (424–432 °F; 491–495 K)[1] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble in DMF (0.1 g/mL); reacts with water[9] |
| Vapor Pressure | <0.1 mmHg (0 °C) |
Experimental Protocols
The primary application of BTDA in research is in the synthesis of polyimides. The following section provides a detailed, two-step experimental protocol for the preparation of a BTDA-based polyimide film, a common procedure in materials science and for developing novel biomaterials.
Synthesis of Poly(amic acid) (PAA) Precursor
This initial step involves the reaction of BTDA with an aromatic diamine to form a soluble poly(amic acid) solution.
Materials and Equipment:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), high purity
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
Procedure:
-
Drying of Monomers: Dry the BTDA and the aromatic diamine in a vacuum oven at a temperature appropriate for the specific diamine to remove any residual moisture.
-
Reaction Setup: Assemble the three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere.
-
Diamine Dissolution: In the reaction flask, dissolve a specific molar amount of the chosen diamine in the anhydrous solvent. Stir the solution until the diamine is completely dissolved.
-
BTDA Addition: Slowly add an equimolar amount of BTDA powder to the diamine solution under a continuous nitrogen purge. The addition should be gradual to control the reaction exotherm.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
Thermal Imidization to Polyimide Film
The PAA solution is then cast into a film and thermally treated to induce cyclodehydration, resulting in the final polyimide.
Materials and Equipment:
-
Poly(amic acid) solution from the previous step
-
Clean glass plates
-
Doctor blade or spin coater
-
Programmable oven or vacuum oven
Procedure:
-
Film Casting: Pour the viscous PAA solution onto a clean, flat glass substrate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Evaporation: Place the cast film in an oven at 80°C for 2 hours to slowly evaporate the bulk of the solvent.[10]
-
Staged Heating for Imidization: Subject the film to a staged heating process in a nitrogen-purged or vacuum oven to gradually remove the remaining solvent and induce imidization. A typical heating profile is as follows:[10]
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 1 hour to ensure complete imidization
-
-
Cooling and Film Removal: After the thermal treatment, allow the film to cool slowly to room temperature to minimize residual stress. The freestanding polyimide film can then be carefully peeled from the glass substrate, sometimes facilitated by immersion in warm deionized water.
Characterization of BTDA-Based Polyimides
Proper characterization is crucial to ensure the synthesized polyimide possesses the desired properties.
| Technique | Purpose | Typical Results for BTDA-based Polyimides |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the conversion of poly(amic acid) to polyimide. | Disappearance of N-H and amide C=O stretching bands of PAA. Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretch), 1720 cm⁻¹ (symmetrical C=O stretch), and 720 cm⁻¹ (imide ring deformation).[6] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide. | Decomposition temperatures often exceed 500°C in an inert atmosphere.[6] For a BTDA-ODA polyimide, the 5% mass loss temperature can be around 560°C.[11] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg can vary significantly depending on the diamine used. For a BTDA-ODA polyimide, the Tg is approximately 275°C.[11] |
Applications in Research and Drug Development
While the primary use of BTDA is in high-performance polymers, its derivatives are gaining attention in the biomedical field.
-
Biomaterials: The excellent mechanical properties and biocompatibility of some polyimides make them suitable for use in medical devices and implants.
-
Drug Delivery: The tunable properties of BTDA-based polymers could be exploited for controlled drug release applications.
-
Enzyme Inhibition: A study has shown that derivatives of BTDA can act as inhibitors of hexokinase II, an enzyme often overexpressed in cancer cells.[12] This suggests a potential avenue for the development of novel therapeutic agents. The most active derivative in the study, containing a 3-hydroxyphenyl moiety, was able to decrease the mass of differentiated P19dCs cells by 30% at a concentration of 100μM and reduce hexokinase activity in a dose-dependent manner.[12]
Visualizing Experimental and Logical Workflows
Experimental Workflow for BTDA-Based Polyimide Synthesis
The following diagram illustrates the key stages in the synthesis and characterization of polyimide films from BTDA.
Caption: Workflow for the synthesis and characterization of BTDA-based polyimide films.
Reaction Pathway for BTDA-Based Polyimide Synthesis
This diagram illustrates the chemical transformation from monomers to the final polyimide structure.
Caption: Chemical reaction pathway for the formation of polyimides from BTDA and a diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. benchchem.com [benchchem.com]
- 5. dianhydrides.com [dianhydrides.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,4'-Carbonyldiphthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Carbonyldiphthalic Anhydride, a key chemical intermediate. Known interchangeably as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), this compound is a fundamental building block in the synthesis of high-performance polymers such as polyimides. This document details its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, providing a foundational resource for its identification and utilization in research and development.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for this compound, providing a quick reference for spectral analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the distinct absorption bands of an aromatic acid anhydride. While a full spectrum from a single definitive source is not publicly available, an Attenuated Total Reflectance (ATR) FTIR spectrum has been recorded by Bio-Rad Laboratories on a Bruker Tensor 27 FT-IR instrument.[1] The predicted characteristic absorption bands are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 | Strong | C=O Asymmetric Stretch (Anhydride) |
| ~1780 | Strong | C=O Symmetric Stretch (Anhydride) |
| ~1610 | Medium | C=C Aromatic Stretch |
| ~1250 | Strong | C-O-C Stretch (Anhydride) |
| ~900-650 | Medium-Strong | Aromatic C-H Bending |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.96 | dd | 2H | Aromatic H |
| 8.35 | d | 2H | Aromatic H |
| 8.19 | d | 2H | Aromatic H |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~165-185 | Anhydride Carbonyl Carbons |
| ~120-140 | Aromatic Carbons |
| ~190 | Ketone Carbonyl Carbon |
Note: This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below to ensure reproducibility and accuracy.
FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.[1]
-
Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical spectral range is 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[1]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra can be recorded on a 300 MHz spectrometer.[2] Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[1]
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to the residual solvent peak.[1]
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Thermal Properties of 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA) Monomer
This technical guide provides a comprehensive overview of the thermal properties of 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), a critical monomer in the synthesis of high-performance polyimides and other polymers. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed information on its melting point and thermal decomposition, along with the experimental protocols used for their determination.
Thermal Properties of BTDA Monomer
The thermal stability of BTDA is a key factor in the processing and performance of the polymers derived from it. The primary thermal events of interest are its melting point and the onset of thermal decomposition.
Data Presentation
The melting point and decomposition temperature of BTDA have been determined by various sources, with slight variations likely attributable to the purity of the sample and the specific experimental conditions employed. A summary of these reported values is presented below.
| Thermal Property | Temperature Range (°C) |
| Melting Point | 218 - 229 |
| Decomposition Temperature | ~360 |
References:[1][2][3][4][5][6][7]
Experimental Protocols
The thermal properties of BTDA monomer are typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.
2.1. Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature of BTDA by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9]
-
Sample Preparation: A representative sample of the BTDA powder (typically 5-10 mg) is used.[8] It is crucial to ensure the sample is dry to avoid mass loss from volatile components.[8]
-
Instrumentation and Parameters:
-
Instrument: Thermogravimetric Analyzer
-
Sample Pan: Platinum or alumina crucible[8]
-
Temperature Range: Typically from ambient temperature (e.g., 30°C) to 800°C[8]
-
Heating Rate: A standard linear heating rate of 10°C/min is commonly employed.[8]
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]
-
2.2. Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow into or out of a sample during a controlled temperature program, allowing for the determination of the melting point.[8][10][11]
-
Sample Preparation: A small sample of BTDA powder (typically 5-10 mg) is accurately weighed and encapsulated in an aluminum DSC pan.[8][12]
-
Instrumentation and Parameters:
-
Instrument: Differential Scanning Calorimeter
-
Sample Pan: Aluminum pans and lids[8]
-
Temperature Program: A heat-cool-heat cycle is often used. The first heating scan serves to erase any prior thermal history of the material.[8][13] The sample is cooled and then subjected to a second heating scan, from which the melting point is determined.[8]
-
Heating Rate: A heating rate of 10°C/min is standard for the heating segments.[8]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the thermal characterization of BTDA monomer using TGA and DSC.
Caption: Experimental workflow for BTDA thermal analysis.
References
- 1. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 2421-28-5 [chemicalbook.com]
- 2. dianhydrides.com [dianhydrides.com]
- 3. Safety assessment of the substance benzophenone‐3,3′,4,4′‐tetracarboxylic dianhydride, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | 2421-28-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Safety of 3,3',4,4'-Benzophenonetetracarboxylic dianhydride(BTDA)_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. etamu.edu [etamu.edu]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 13. s4science.at [s4science.at]
An In-depth Technical Guide on the Solubility of 4,4'-Carbonyldiphthalic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4,4'-Carbonyldiphthalic anhydride, a key monomer in the synthesis of high-performance polyimides. Understanding its solubility is crucial for process development, material science applications, and quality control. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the process.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, some qualitative and semi-quantitative data has been reported. The following table summarizes the available information. It is important to note that the solubility of this compound, like other dianhydrides, is often a critical factor in the synthesis of soluble polyimides. The presence of flexible ether and carbonyl groups in its structure generally enhances the solubility of the resulting polymers.
| Organic Solvent | Temperature | Solubility | Source |
| Dimethylformamide (DMF) | Not Specified | 0.1 g/mL (clear solution) | [1] |
Note: The limited availability of specific quantitative data highlights an area for further experimental investigation.
Experimental Protocol for Solubility Determination
The following is a generalized, detailed protocol for determining the solubility of a solid compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks
-
Temperature-controlled orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.
2. Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the dried residue.
-
The mass of the dissolved solid can be determined by subtracting the initial mass of the empty flask.
-
Calculate the solubility in g/L or mg/mL.
-
-
Quantitative Analysis (e.g., by HPLC):
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
The calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or molarity (mol/L).
-
3. Data Reporting:
-
Report the solubility as the average of at least three independent measurements.
-
Specify the temperature at which the solubility was determined.
-
Include the standard deviation to indicate the precision of the measurements.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
A Technical Guide to the Purity Analysis of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is a pivotal chemical intermediate, primarily utilized in the synthesis of high-performance polyimides.[1][2][3] These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries. The purity of BTDA is of paramount importance as even trace amounts of impurities can significantly compromise the polymerization process and the ultimate physical and mechanical properties of the resulting polyimide.
This technical guide provides a comprehensive overview of the analytical methodologies employed to ascertain the purity of BTDA. It details the common impurities encountered during its synthesis, outlines various analytical techniques for their detection and quantification, and provides exemplary experimental protocols.
Impurity Profile of BTDA
The impurity profile of BTDA is intrinsically linked to its manufacturing process. The multi-step synthesis, typically commencing from o-xylene, presents several opportunities for the introduction of impurities.[1] Understanding the synthetic pathway is crucial for identifying potential contaminants.
Common Impurities Include:
-
3,3',4,4'-Benzophenonetetracarboxylic Acid (BTCA): The immediate precursor to BTDA, formed by the oxidation of 3,3',4,4'-tetramethylbenzophenone. Incomplete dehydration during the final step of the synthesis is the primary source of residual BTCA.
-
Isomeric Anhydrides: The use of impure o-xylene containing meta- and para-isomers as the starting material can lead to the formation of isomeric benzophenonetetracarboxylic dianhydrides. The presence of these isomers can disrupt the polymer chain regularity and adversely affect the properties of the final polyimide.
-
Lactone Formation: During the dehydration of BTCA to BTDA, side reactions can lead to the formation of lactone structures.
-
Residual Starting Materials and Intermediates: Trace amounts of o-xylene and other upstream intermediates from the synthesis may persist in the final product if purification is incomplete.
Analytical Techniques for Purity Determination
A multi-faceted analytical approach is typically required to comprehensively assess the purity of BTDA. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assay of BTDA and for the quantification of non-volatile impurities such as its precursor, BTCA. A reversed-phase HPLC method with UV detection is commonly utilized.
Gas Chromatography (GC)
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile impurities. Due to the low volatility of BTDA and its primary impurity, BTCA, a derivatization step is necessary to convert them into more volatile forms, typically through esterification (e.g., methylation).
Differential Scanning Calorimetry (DSC)
DSC is an absolute method for determining the purity of highly crystalline and thermally stable compounds like BTDA.[4][5] The technique is based on the principle of melting point depression, where the presence of impurities lowers and broadens the melting endotherm of the substance.[4]
Data Presentation
The following tables summarize typical specifications and comparative data for the analytical methods used in BTDA purity analysis.
Table 1: Typical Purity Specifications for BTDA
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥ 97.0% to ≥ 98.5% | HPLC[2][6] |
| Melting Point | 218-226 °C | Capillary Method / DSC[3][7] |
| Appearance | White to off-white powder | Visual |
Table 2: Comparison of Analytical Techniques for BTDA Purity Analysis
| Technique | Analyte(s) | Principle | Advantages | Limitations |
| HPLC-UV | BTDA, BTCA, Non-volatile impurities | Chromatographic separation based on polarity, UV detection | High precision and accuracy for assay, good for non-volatile impurities | May not detect volatile impurities, requires a specific method for BTDA |
| GC-FID/MS (with Derivatization) | Volatile impurities, Derivatized BTDA/BTCA | Separation of volatile compounds, Flame Ionization or Mass Spectrometric detection | High sensitivity for volatile organic impurities, MS provides structural information | Requires a derivatization step which can add complexity and variability |
| DSC | Overall purity of BTDA | Measurement of melting point depression due to impurities | Absolute method, no need for a reference standard for the main component | Only applicable to high purity (>98%) crystalline solids, does not identify individual impurities[5] |
Experimental Protocols
HPLC-UV Method for Purity Assay (Illustrative)
This protocol is based on general principles for the analysis of aromatic anhydrides and should be validated for specific laboratory conditions.
1. Instrumentation:
-
HPLC system with a UV-Vis detector, gradient pump, and autosampler.
2. Chromatographic Conditions:
-
Column: Cyano (CN) column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: N,N-Dimethylformamide (DMF).
-
Gradient: A suitable gradient to separate BTDA from its impurities (e.g., starting with a higher percentage of A and gradually increasing B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh about 10 mg of the BTDA sample and dissolve it in 10 mL of DMF to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main BTDA peak relative to the total area of all peaks in the chromatogram.
GC-FID Method for Impurity Profiling after Methylation (Illustrative)
This protocol outlines a general procedure for the derivatization and GC analysis of BTDA and its acidic impurities.
1. Derivatization (Methylation):
-
To approximately 5 mg of the BTDA sample in a vial, add 1 mL of a methylation reagent (e.g., 14% BF3 in methanol).
-
Seal the vial and heat at 60-80 °C for 30-60 minutes.
-
Cool the reaction mixture, and extract the methylated derivatives with a suitable organic solvent (e.g., hexane).
-
Wash the organic layer with water to remove excess reagent and dry it over anhydrous sodium sulfate.
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
3. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
4. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to an internal or external standard.
DSC Purity Analysis Protocol (Illustrative)
This protocol follows the general guidelines of ASTM E928 for purity determination by DSC.
1. Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
2. Experimental Conditions:
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 1-3 mg.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.
-
Temperature Range: Scan through the melting range of BTDA (e.g., from 200 °C to 240 °C).
3. Data Analysis:
-
The purity is calculated using the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted. Most DSC software has a built-in function for purity calculation. The analysis is typically valid for purities between 98.5% and 99.99%.
Visualization of Workflows and Logical Relationships
Overall Workflow for BTDA Purity Analysis
Caption: A flowchart illustrating the general workflow for the comprehensive purity analysis of a BTDA sample.
Logical Relationship of Analytical Methods to Impurity Types
Caption: A diagram showing the logical connection between types of impurities in BTDA and the primary analytical techniques used for their detection.
References
- 1. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
- 2. ossila.com [ossila.com]
- 3. 3,3′,4,4′-二苯甲酮四甲酸二酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. thermalsupport.com [thermalsupport.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% 100 g | Buy Online [thermofisher.com]
- 7. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to High-Purity 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): Commercial Sources, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), a critical monomer in the synthesis of high-performance polyimides and other advanced polymers. This document details commercial suppliers, purity specifications, synthesis and purification protocols, and analytical methods for quality control, tailored for professionals in research, development, and pharmaceutical sciences.
Commercial Sources and Suppliers of High-Purity BTDA
A variety of chemical suppliers offer BTDA in different purity grades, catering to a range of applications from general-purpose to high-end electronics and pharmaceutical uses. High-purity grades are essential for applications where polymer properties such as thermal stability, dielectric performance, and mechanical strength are critical. Below is a summary of prominent commercial suppliers and their typical product specifications.
Table 1: Commercial Suppliers and Specifications of High-Purity BTDA
| Supplier | Product Name/Grade | Purity Specification | Melting Point (°C) | Appearance | CAS Number |
| Sigma-Aldrich | Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride | 98% | 218-222 | Powder | 2421-28-5 |
| Thermo Scientific Chemicals | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% | >97% | 218 - 222 | Fine free-flowing powder | 2421-28-5 |
| Ossila | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | >98.5% | 218 - 222 | White to off-white powder | 2421-28-5 |
| TCI Chemicals | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | >96.0% | 223 - 229 | White to Orange to Green powder to crystal | 2421-28-5 |
| BioCrick | 3,3',4,4'-Benzophenone tetracarboxylic dianhydride | >98% | Not Specified | Not Specified | 2421-28-5 |
| MedchemExpress | Benzophenonetetracarboxylic dianhydride | 99.51% | Not Specified | Not Specified | 2421-28-5 |
| Jayhawk (Evonik) | JAYHAWK BTDA™ Polymer Fine | General-purpose 97-99%, Ultrapure >99.8% | 223-228 | Light-tan, free-flowing powder | 2421-28-5 |
Synthesis and Purification of High-Purity BTDA
The synthesis of BTDA typically involves a multi-step process starting from readily available precursors like o-xylene. The subsequent purification is crucial to remove impurities such as the corresponding tetracarboxylic acid, residual solvents, and starting materials, which can adversely affect polymerization and the final polymer's properties.
Synthesis of BTDA
A common synthetic route involves the acylation of o-xylene to form an intermediate, which is then oxidized and subsequently dehydrated to yield BTDA.
Experimental Protocol: Synthesis of BTDA
This protocol is a generalized procedure based on common synthetic methods.[1][2]
-
Synthesis of bis(3,4-dimethylphenyl) ketone: In a reactor, o-xylene and bis(trichloromethyl) carbonate are reacted in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) at a controlled temperature of 0-5 °C for 4-6 hours. After the reaction, water is added, and the mixture is heated to 40°C. The organic phase is then separated and distilled under vacuum to yield bis(3,4-dimethylphenyl) ketone as a solid.
-
Oxidation to 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA): The synthesized bis(3,4-dimethylphenyl) ketone is mixed with a hydrochloric acid solution and heated to approximately 80°C. Potassium permanganate is added portion-wise until the purple color persists, indicating complete oxidation. The hot solution is filtered to remove manganese dioxide. The filtrate is then concentrated and cooled to crystallize the BTCA.
-
Dehydration to BTDA: The obtained BTCA is placed in a high-temperature vacuum furnace and heated to around 225 °C for 1-3 hours to effect dehydration, yielding the final product, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).
Purification of BTDA
Crude BTDA often contains its hydrolyzed form, 3,3',4,4'-benzophenonetetracarboxylic acid (BTA), and other process-related impurities.[3] Recrystallization is a common and effective method for purification.
Experimental Protocol: Purification of BTDA by Recrystallization
This protocol provides a general guideline for the recrystallization of BTDA.[4][5][6]
-
Solvent Selection: Choose a solvent in which BTDA has high solubility at elevated temperatures and low solubility at room temperature. Acetic anhydride is often used as it can also convert any hydrolyzed BTCA back to the dianhydride.
-
Dissolution: Dissolve the crude BTDA in a minimal amount of the hot solvent with stirring.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, which will induce the crystallization of pure BTDA. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities.
-
Drying: Dry the purified BTDA crystals in a vacuum oven at an elevated temperature (e.g., 120-150 °C) to remove any residual solvent.
Analytical Methods for Purity and Characterization
A suite of analytical techniques is employed to determine the purity and confirm the identity of BTDA. These methods are crucial for quality control and for ensuring the material meets the stringent requirements for its intended applications.
High-Performance Liquid Chromatography (HPLC)
HPLC with a Photo Diode Array (PDA) detector is a powerful technique for assessing the purity of BTDA and quantifying impurities.[7][8]
Experimental Protocol: HPLC Purity Analysis of BTDA
-
Instrumentation: HPLC system with a PDA detector.
-
Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: PDA detector monitoring at a wavelength where BTDA has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the BTDA sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main BTDA peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of BTDA. Quantitative NMR (qNMR) can also be employed for accurate purity determination against a certified internal standard.[9][10]
Experimental Protocol: ¹H NMR of BTDA
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Sample Preparation: Dissolve a few milligrams of BTDA in the deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Analysis: The spectrum should show characteristic aromatic proton signals corresponding to the BTDA structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups in BTDA, particularly the anhydride and ketone carbonyl groups.
Experimental Protocol: FT-IR of BTDA
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Analysis: The FT-IR spectrum of BTDA will exhibit strong absorption bands characteristic of the anhydride C=O stretching (symmetric and asymmetric, typically around 1780 cm⁻¹ and 1850 cm⁻¹) and the ketone C=O stretching (around 1670 cm⁻¹).
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of BTDA.
-
TGA: Measures the thermal stability and decomposition temperature of the material.[11][12]
-
DSC: Determines the melting point and can detect other thermal transitions, providing an indication of purity.[11][13][14]
Experimental Protocol: DSC of BTDA
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the BTDA powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The melting point is determined from the peak of the endothermic transition in the DSC thermogram. A sharp melting peak is indicative of high purity.
Conclusion
The availability of high-purity BTDA is crucial for the advancement of materials science, particularly in the development of high-performance polymers for demanding applications. This guide has provided an in-depth overview of the commercial sources, synthesis, purification, and analytical characterization of BTDA. For researchers and professionals in this field, a thorough understanding of these aspects is essential for selecting the appropriate grade of BTDA and for ensuring the quality and performance of the resulting materials. The detailed protocols and workflows presented herein serve as a valuable resource for the successful application of high-purity BTDA in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]
- 3. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. mt.com [mt.com]
- 6. scribd.com [scribd.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. emerypharma.com [emerypharma.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4,4'-Carbonyldiphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions and handling procedures for 4,4'-Carbonyldiphthalic anhydride (also known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride or BTDA). The information is compiled and synthesized from various safety data sheets and chemical databases to ensure a comprehensive understanding for professionals working with this compound.
Chemical and Physical Properties
This compound is an aromatic organic acid dianhydride.[1] It is commonly used in the synthesis of high-performance polymers like polyimides due to their excellent thermal stability and mechanical strength.[2][3] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C17H6O7 | [2][4] |
| Molecular Weight | 322.23 g/mol | [5][6] |
| CAS Number | 2421-28-5 | [2][6][7] |
| Appearance | Amber to light yellow powder/solid | [2][7][8] |
| Odor | Odorless | [2][7] |
| Melting Point | 218 - 222 °C (424.4 - 432 °F) | [1][2][6][7] |
| Boiling Point | No information available / 320°C @ 5mm Hg | [2][6][7] |
| Decomposition Temperature | 360 °C | [2] |
| Water Solubility | 0.014 g/L @ 25 °C (Reacts) | [2][5][6] |
| Specific Gravity/Density | 1.545 g/cm³ | [6][7] |
| Vapor Pressure | 23 hPa @ 20 °C | [7] |
| Flash Point | Not applicable | [2][7] |
| Autoignition Temperature | No data available | [2][7] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance.[5][7] The primary hazards are associated with its irritant and sensitizing properties.
-
Eye Irritation : Causes serious eye irritation.[1][4][7][9][10]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][4][8][10]
-
Skin Sensitization : May cause an allergic skin reaction.[4][5][7] It is important to note that cyclic anhydrides as a class are recognized as skin and respiratory sensitizers.[4][5]
While one source suggests general biological activity through interactions with enzymes and biomolecules, specific signaling pathways have not been elucidated.[2] Toxicological studies indicate a low order of acute oral and dermal toxicity for cyclic anhydrides.[5] A comprehensive battery of genotoxicity tests did not indicate a concern for genotoxicity. Mutagenic and reproductive effects data are largely unavailable.[7]
The Globally Harmonized System (GHS) classification reflects these hazards with the following statements: H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation).[1][4][10]
Experimental Protocols and Handling Procedures
Adherence to strict safety protocols is mandatory when handling this compound. The following sections outline the recommended procedures from receiving the chemical to its disposal.
Personal Protective Equipment (PPE)
The following diagram outlines the necessary PPE to mitigate exposure risks.
References
- 1. Safety assessment of the substance benzophenone‐3,3′,4,4′‐tetracarboxylic dianhydride, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2421-28-5 | Benchchem [benchchem.com]
- 3. Role of the Btk-PLCγ2 Signaling Pathway in the Bone Destruction of Apical Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C17H6O7 | CID 75498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BCR Signal Pathway - Creative Biolabs [creativebiolabs.net]
- 7. fishersci.com [fishersci.com]
- 8. GSRS [precision.fda.gov]
- 9. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Molecular weight and formula of 4,4'-Carbonyldiphthalic anhydride
This technical guide provides a comprehensive overview of 4,4'-Carbonyldiphthalic anhydride, a key monomer in the synthesis of high-performance polymers. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
This compound, also widely known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), is an aromatic organic acid dianhydride.[1][2] Its rigid benzophenone core, combined with the reactive anhydride groups, makes it a valuable building block for thermostable polymers.[3]
Molecular Formula and Weight:
The chemical formula and molecular weight of this compound are fundamental for stoichiometric calculations in chemical reactions.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₆O₇ | [1][4][5] |
| Molecular Weight | 322.22 g/mol (Computed) | [4] |
| Molar Mass | 322.228 g·mol⁻¹ | [2] |
| Monoisotopic Mass | 322.0114 u | [6] |
Physicochemical Properties:
The physical and chemical properties of BTDA are critical for its handling, storage, and processing in various applications.
| Property | Value | Citations |
| Physical State | Solid, Light yellow powder | [4][5] |
| Melting Point | 220–226 °C | [1] |
| Boiling Point | 320 °C (at 5 mmHg) | [1] |
| Density | 1.570 g/cm³ | [1] |
| Solubility | Soluble in polar aprotic solvents (DMAc, DMF, NMP) | [1] |
Spectroscopic Data:
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
| Spectroscopic Technique | Characteristic Peaks/Information | Citations |
| FTIR | ~1770 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch) | [1] |
| ¹H NMR (DMSO-d₆) | 8.96 (2H, dd), 8.35 (2H, d), 8.19 (2H, d) | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound.
2.1. Synthesis of this compound
A common laboratory method for producing 3,3',4,4'-benzophenonetetracarboxylic dianhydride involves a multi-step process.[7]
Logical Workflow for BTDA Synthesis
Caption: Multi-step synthesis of this compound.
-
Step 1: Friedel-Crafts Alkylation: This initial step involves the alkylation of o-xylene to produce 3,3',4,4'-tetramethylbenzophenone.[7]
-
Step 2: Liquid Phase Oxidation: The intermediate, 3,3',4,4'-tetramethylbenzophenone, is then subjected to liquid phase oxidation to yield benzophenonetetracarboxylic acid.[7] This can be achieved using oxidizing agents like nitric acid or potassium permanganate.[7] For instance, oxidation with potassium permanganate is reported to have a maximum yield of 70% at a molar ratio of 1:8.4 (tetramethylbenzophenone to potassium permanganate).[7]
-
Step 3: Dehydration (Anhydridization): The final step is the dehydration of the tetracarboxylic acid to form the dianhydride.[7] This is typically carried out at high temperatures in a high-boiling solvent such as diphenyl ether at 230°C for 2 hours, with reported yields of up to 70%.[7] The resulting product can be purified by recrystallization.[7]
2.2. Synthesis of Polyimides from BTDA
This compound is a key monomer in the synthesis of polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The synthesis is a two-step process.[7]
Experimental Workflow for Polyimide Synthesis
Caption: General two-step synthesis of polyimides from BTDA.
-
Step 1: Polyamic Acid (PAA) Formation: The process begins with the acylation of a diamine with this compound in a polar solvent to form a polyamic acid (PAA) solution.[7]
-
Step 2: Imidization: The second stage involves the dehydrocyclization of the PAA, known as imidization, which can be achieved through thermal or chemical methods to yield the final aromatic polyimide.[7]
2.3. Characterization Techniques
To ensure the quality and structural integrity of the synthesized BTDA and derived polymers, several analytical methods are employed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of the anhydride functional groups, with characteristic peaks around 1770 cm⁻¹ and 1720 cm⁻¹.[1]
-
Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the compound, with a decomposition onset typically above 400°C.[1]
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the BTDA, with research-grade material expected to have a purity of ≥96%.[1]
Applications and Significance
The unique properties of this compound make it a critical component in various advanced materials.
Relationship Diagram of BTDA Applications
Caption: Key application areas of this compound.
-
Polymer Production: The primary application of BTDA is in the synthesis of polyimides.[1] These high-performance polymers are utilized in industries such as aerospace, electronics, and automotive due to their excellent thermal stability, chemical resistance, and mechanical strength.[1] BTDA-based polyimide films are particularly important as electrical insulators and substrates for flexible copper-clad laminates in smart devices and 5G technology.[1][3]
-
Epoxy Powder Coatings: BTDA also serves as a curing agent for epoxy-based powder coatings.[1] It allows for lower stoichiometric ratios compared to traditional curing agents, resulting in materials that are less brittle while maintaining high glass transition temperatures, a desirable property for durable industrial applications.[1][3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Hazards: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[2] It is also a skin sensitizer.[8]
-
Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2]
References
- 1. This compound | 2421-28-5 | Benchchem [benchchem.com]
- 2. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 3. dianhydrides.com [dianhydrides.com]
- 4. This compound | C17H6O7 | CID 75498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | 2421-28-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Norman Database System [norman-databases.org]
- 7. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): Core Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is an aromatic dianhydride pivotal in the synthesis of high-performance polymers. Its rigid benzophenone core structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials. This technical guide delves into the primary applications of BTDA, focusing on its role in the formulation of polyimides and as a curing agent for epoxy resins. Detailed experimental protocols for the synthesis and characterization of BTDA-based polymers are provided, alongside a comparative analysis of their performance characteristics. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the unique properties of BTDA in advanced material science and related fields.
Core Applications of BTDA
The utility of BTDA stems from its tetrafunctional nature, which allows for the formation of highly cross-linked and robust polymer networks. The two primary areas of application are in the synthesis of polyimides and as a hardener for epoxy resin systems.
High-Performance Polyimides
BTDA is a key monomer in the production of polyimides, a class of polymers renowned for their outstanding thermal stability, excellent mechanical properties, and good dielectric performance.[1][2] The synthesis typically proceeds through a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide.[2] This process allows for the material to be processed in its more soluble PAA state before being converted into the robust, insoluble polyimide.
The properties of BTDA-based polyimides can be tailored by the choice of the diamine co-monomer. For instance, when reacted with 4,4'-oxydianiline (ODA), the resulting BTDA-ODA polyimide exhibits a good balance of flexibility and thermal resistance.[3] These polyimides find extensive use in the aerospace and electronics industries for applications such as flexible printed circuits, wire insulation, and as matrix resins for composites.[2]
Epoxy Resin Curing Agent
BTDA serves as a high-performance curing agent, or hardener, for epoxy resins.[4][5] Its tetrafunctional structure enables a high degree of cross-linking, resulting in cured epoxy systems with superior thermal and mechanical properties compared to those cured with conventional agents.[5][6] BTDA-cured epoxies exhibit high glass transition temperatures (Tg), often exceeding 200°C, which translates to excellent performance at elevated temperatures.[5]
These properties make BTDA an ideal choice for demanding applications such as adhesives for electronic components, powder coatings for pipes and electrical components, and in molding compounds for encapsulating electronic parts.[4] The anhydride-to-epoxy (A/E) ratio is a critical parameter in formulating with BTDA, with optimal properties often achieved at sub-stoichiometric ratios (e.g., A/E of 0.5 - 0.9).[4]
Quantitative Data Presentation
The following tables summarize the key performance indicators of BTDA-based polymers in comparison to other common systems.
Table 1: Dielectric and Thermal Properties of Polyimides (Dianhydride-ODA Systems)
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Breakdown Strength (kV/mm) | Glass Transition Temperature (°C) |
| BTDA-ODA | ~3.4 - 3.5 | ~0.003 - 0.01 | ~479 | ~276 |
| PMDA-ODA | ~3.5 - 3.7 | ~0.004 - 0.012 | ~327 | ~302 |
| BPDA-ODA | ~3.1 - 3.3 | ~0.002 - 0.008 | ~357 | ~290 |
| 6FDA-ODA | ~2.5 - 2.8 | ~0.002 - 0.006 | Not Specified | ~310-330 |
Note: The values presented are approximate and can vary based on the specific synthesis and processing conditions.[3]
Table 2: Mechanical Properties of BTDA-ODA Polyimide
| Property | Value |
| Tensile Strength | 114.19 MPa |
| Tensile Modulus | 3.23 GPa |
| Elongation at Break | 3.58% |
Source: Data for BTDA-PI film.[3]
Table 3: Glass Transition Temperatures (Tg) of Epoxy Resins with Various Curing Agents
| Curing Agent | Type | Stoichiometry (Curing Agent/Resin) | Maximum Tg (°C) |
| Polyoxypropylene diamine D-400 | Amine | 1 | 56 |
| Polyoxypropylene diamine D-230 | Amine | 1 | 90 |
| Isophorone diamine (IPDA) | Amine | 1 | 149 |
| Dicyandiamide | Catalytic | 8 phr | 120 |
| 2-Methyl imidazole | Catalytic | 4 phr | 148 |
| Methyltetrahydrophthalic anhydride (MTHPA) | Monoanhydride | 0.90-0.95 | 125 |
| Nadic methyl anhydride (NMA) | Monoanhydride | 0.90-0.95 | 165 |
| BTDA | Dianhydride | 0.45-0.55 | 238 |
Source: For a standard liquid epoxy resin (DGEBA, EEW 182 g/eq).[7]
Table 4: Performance of BTDA as an Epoxy Curing Agent
| Property | System | Value | Reference |
| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.7 | 164 °C | [8] |
| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.8 | 170 °C | [8] |
| Glass Transition Temperature (Tg) | Standard Liquid BPA Epoxy Resin (EEW 181), A/E Ratio 0.5 | ~239 °C (from tanδ peak) | [5] |
Experimental Protocols
Synthesis of BTDA-ODA Polyimide Film
This protocol details the two-step synthesis of a polyimide film from BTDA and 4,4'-oxydianiline (ODA).
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N-methyl-2-pyrrolidinone (NMP), anhydrous
-
Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Clean glass plates
Procedure:
Step 1: Poly(amic acid) (PAA) Synthesis [2]
-
Dry the BTDA and ODA monomers in a vacuum oven before use to remove any residual moisture.
-
Set up the three-necked flask under a dry nitrogen atmosphere.
-
Dissolve a specific molar amount of ODA in anhydrous NMP in the reaction flask with stirring until fully dissolved. For example, use equimolar amounts of ODA and BTDA.
-
Gradually add an equimolar amount of BTDA powder to the ODA solution in small portions over a period of about 1 hour. Maintain a nitrogen blanket and moderate stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Step 2: Thermal Imidization [2]
-
Pour the viscous PAA solution onto a clean, level glass plate.
-
Use a doctor blade or a casting knife to spread the solution evenly to the desired thickness.
-
Place the cast film in an oven and subject it to a multi-stage thermal curing process:
-
80-100°C for 1-2 hours to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete imidization.
-
-
After the oven has cooled to room temperature, carefully peel the flexible polyimide film from the glass substrate.
Step 3: Characterization
-
FTIR Spectroscopy: Confirm the conversion of PAA to polyimide by observing the disappearance of amide peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹, 1720 cm⁻¹, and 720 cm⁻¹).[9]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide film.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg).[3]
-
Tensile Testing: Measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.[3]
-
Dielectric Analysis: Measure the dielectric constant and dielectric loss using an LCR meter.
Curing of Epoxy Resin with BTDA
This protocol provides a general procedure for curing a standard epoxy resin with BTDA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW ~182 g/eq)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), micronized powder
-
Catalyst/Accelerator (e.g., tertiary amine like benzyldimethylamine (BDMA) or an imidazole), optional[6]
Procedure:
Step 1: Formulation
-
Calculate the required amounts of epoxy resin and BTDA based on the desired anhydride-to-epoxy (A/E) ratio (e.g., 0.5).[5] The anhydride equivalent weight (AEW) of BTDA is 161 g/eq.[5]
-
If used, the catalyst concentration is typically 0.5 to 2 parts per hundred parts of resin (phr).[6]
Step 2: Mixing [6]
-
Preheat the epoxy resin to reduce its viscosity (e.g., 70-80°C).
-
Add the powdered BTDA (and catalyst, if used) to the preheated resin.
-
Mix thoroughly until a homogeneous, clear mixture is obtained. For solid dianhydrides, a higher temperature may be required for complete dissolution.
Step 3: Curing [6]
-
Pour the mixture into a preheated mold.
-
Cure the formulation in an oven using a suitable cure schedule. A typical schedule to achieve a high Tg is 2 hours at 180°C followed by a post-cure at 200-220°C for 2-4 hours.
Step 4: Characterization
-
DSC or DMA: Determine the glass transition temperature (Tg) of the cured epoxy.[6]
-
Mechanical Testing: Evaluate properties such as flexural strength and modulus.
-
Thermal Analysis (TGA): Assess the thermal stability of the cured material.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical transformations and experimental processes involving BTDA.
References
Methodological & Application
Synthesis of High-Performance Polyimides from 4,4'-Carbonyldiphthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyimides derived from 4,4'-Carbonyldiphthalic anhydride, also known as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). These aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide array of applications in the aerospace, electronics, and biomedical fields.
Application Notes
Polyimides synthesized from this compound are characterized by the rigid benzophenone moiety, which imparts high glass transition temperatures (Tg) and excellent thermo-oxidative stability. The properties of the final polymer can be tailored by the selection of the diamine comonomer, allowing for a range of materials with varied flexibility, solubility, and mechanical properties.
The synthesis typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor by reacting the dianhydride with an aromatic diamine in a polar aprotic solvent at room temperature. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the characteristic imide ring structure. Alternatively, a one-step high-temperature solution polycondensation can be employed to directly yield the polyimide.
The choice of diamine is a critical factor in determining the final properties of the polyimide. For instance, the use of flexible ether-bridged diamines can enhance solubility and processability, while rigid, linear diamines tend to produce polyimides with higher thermal stability and mechanical strength.
Quantitative Data Summary
The following tables summarize the key quantitative data for polyimides synthesized from this compound (BTDA) with various aromatic diamines.
Table 1: Thermal Properties of BTDA-Based Polyimides
| Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| 4,4'-Oxydianiline (ODA) | 276[1][2] | ~560 |
| 4-Aminophenyl sulfone (4-APS) | Not specified | Not specified |
| Diaminodiphenylmethane (MDA) derivatives | >500 (Decomposition) | Not specified |
Table 2: Mechanical Properties of BTDA-Based Polyimides
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) | 114.19[1][2] | 3.23[1][2] | 3.58[1][2] |
| 4,4'-(2,7-naphthylenedioxy)dianiline (DAPON) | 86-107[3] | Not specified | 6-25[3] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of Polyimide (BTDA-ODA)
This protocol describes the synthesis of a polyimide from this compound (BTDA) and 4,4'-oxydianiline (ODA) via a two-stage process involving the formation of a poly(amic acid) intermediate followed by thermal imidization.
Materials:
-
This compound (BTDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas, dry
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Glass plates for casting
-
Vacuum oven
Procedure:
-
Monomer Preparation: Dry the BTDA and ODA in a vacuum oven at 120°C for at least 4 hours prior to use to remove any residual moisture.
-
Poly(amic acid) Synthesis:
-
Set up the three-necked flask with the mechanical stirrer and nitrogen inlet/outlet. Purge the flask with dry nitrogen to establish an inert atmosphere.
-
Dissolve a pre-weighed amount of ODA in anhydrous NMP inside the flask with stirring until fully dissolved.
-
Gradually add an equimolar amount of BTDA powder to the diamine solution in small portions over a period of about 30 minutes. Maintain a nitrogen atmosphere and vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto clean, dry glass plates.
-
Place the cast films in a vacuum oven and subject them to a staged heating program for thermal imidization:
-
80°C for 1 hour
-
120°C for 1 hour
-
150°C for 1 hour
-
180°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
-
After the heating program is complete, allow the oven to cool down to room temperature slowly.
-
Carefully peel the resulting polyimide films from the glass plates.
-
Protocol 2: One-Step High-Temperature Solution Polycondensation
This method directly produces the polyimide in a single step, bypassing the isolation of the poly(amic acid) intermediate.
Materials:
-
This compound (BTDA), high purity
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA), high purity
-
m-cresol, anhydrous
-
Isoquinoline (catalyst)
-
Nitrogen gas, dry
Equipment:
-
High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Precipitation vessel
-
Filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: Ensure all monomers and the solvent are thoroughly dried before use.
-
Polymerization:
-
Charge the reaction vessel with equimolar amounts of BTDA and the chosen aromatic diamine.
-
Add enough anhydrous m-cresol to achieve a desired monomer concentration (e.g., 10-20% solids content).
-
Add a catalytic amount of isoquinoline.
-
Heat the reaction mixture to approximately 200°C under a steady stream of nitrogen while stirring.
-
Maintain the reaction at this temperature for 4-6 hours.
-
-
Isolation and Purification:
-
Cool the polymer solution to room temperature.
-
Pour the viscous solution into a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polyimide.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with fresh non-solvent to remove any residual solvent and unreacted monomers.
-
Dry the purified polyimide in a vacuum oven at 150-200°C until a constant weight is achieved.
-
Visualizations
Caption: General workflow for the synthesis of polyimides from this compound.
Caption: Workflow for the characterization of synthesized polyimides.
References
Application Notes and Protocols for the Synthesis of BTDA-based Poly(amic acid)
Introduction
Poly(amic acid)s (PAAs) are precursor polymers that are essential in the synthesis of high-performance polyimides. The synthesis involving 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) is particularly significant due to the resulting polyimides' exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties make them suitable for a wide array of applications in the aerospace and electronics industries, including for manufacturing films, adhesives, and insulation materials.[1] The typical synthesis is a two-step process starting with the formation of a soluble poly(amic acid), which is then converted into the final polyimide through imidization.[1][2] This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of BTDA-based poly(amic acid).
Reaction Pathway
The synthesis of poly(amic acid) occurs through the nucleophilic substitution reaction between an aromatic diamine and a dianhydride in a polar aprotic solvent.[2] The amino group of the diamine attacks the carbonyl carbon of the anhydride group, leading to the opening of the anhydride ring to form an amic acid linkage.[2][3]
Experimental Protocol
This protocol details the synthesis of poly(amic acid) from BTDA and an aromatic diamine, such as 4-aminophenyl sulfone (4-APS) or 4,4'-oxydianiline (ODA).
Materials and Equipment:
-
Monomers: 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA, high purity) and an aromatic diamine (e.g., 4-aminophenyl sulfone (4-APS), 4,4'-oxydianiline (ODA), high purity).[1]
-
Solvent: Anhydrous N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).[1][4]
-
Stirring: Mechanical stirrer.[1]
-
Inert Atmosphere: Dry nitrogen gas supply.[1]
-
Drying: Vacuum oven and drying tube.[1]
-
Glassware: Standard laboratory glassware, all thoroughly dried.
Procedure:
-
Monomer and Solvent Preparation:
-
Reaction Setup:
-
Diamine Dissolution:
-
Polymerization:
-
Storage:
-
The resulting poly(amic acid) solution should be stored at a low temperature (e.g., in a refrigerator) to maintain its stability.
-
Experimental Workflow
Characterization of Poly(amic acid)
The synthesized poly(amic acid) can be characterized to determine its molecular weight and confirm its chemical structure.
-
Gel Permeation Chromatography (GPC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the PAA.[1][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amic acid structure. Characteristic peaks for the amide group (-CONH) are typically observed.[5]
Quantitative Data Summary
The following table provides representative data for the synthesis of a BTDA-based poly(amic acid).
| Parameter | Value | Reference |
| Reactants | ||
| Dianhydride | BTDA | [1] |
| Diamine | 4-APS | [1] |
| Solvent | NMP | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Time | 24 hours | [1] |
| Atmosphere | Inert (Nitrogen) | [1] |
| Polymer Properties (Typical) | ||
| Number Average MW (Mn) | 4,000 - 6,000 g/mol | [3] |
| Polydispersity Index (PDI) | 1.2 - 2.2 | [3] |
Further Processing: Imidization
The synthesized poly(amic acid) solution can be further processed to form a polyimide film through thermal imidization. This involves casting the PAA solution onto a substrate and then subjecting it to a stepwise heating process, typically up to 300°C, to induce cyclodehydration.[1][6]
Imidization Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. eng.uwo.ca [eng.uwo.ca]
- 4. Heat, moisture, and chemical resistant polyimide compositions and methods for making and using them | Patent Publication Number 20030073803 | Patexia [patexia.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films [mdpi.com]
Application Notes and Protocols for the Thermal Imidization of 4,4'-Carbonyldiphthalic Anhydride (CDPA) Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermal imidization of poly(amic acid) derived from 4,4'-Carbonyldiphthalic Anhydride (CDPA), also known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). The protocols cover the synthesis of the poly(amic acid) precursor, its conversion to polyimide via a stepwise thermal curing process, and the characterization of the resulting polyimide films.
Introduction
Polyimides derived from this compound (CDPA) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and good dielectric performance. The thermal imidization process is a critical step in the synthesis of these materials, where a soluble poly(amic acid) precursor is converted into the final, insoluble, and intractable polyimide. This conversion is achieved through a carefully controlled heating process that involves the cyclodehydration of the amic acid groups.
The properties of the final CDPA-based polyimide film are highly dependent on the chemical structure of the diamine used in the polymerization and the conditions of the thermal imidization process, including the heating rate, dwell times, and final curing temperature. A typical thermal imidization process involves a multi-step heating schedule to first remove the high-boiling solvent and then to induce cyclization to form the imide rings. This gradual heating process is crucial to prevent the formation of voids or cracks in the final film.
Quantitative Data Summary
The thermal and mechanical properties of CDPA-based polyimides are significantly influenced by the choice of the diamine comonomer. The following tables summarize typical quantitative data for various CDPA-polyimides.
Table 1: Thermal Properties of CDPA-Based Polyimides with Various Diamines
| Diamine Monomer | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (Td5), °C (in N2) |
| 4,4'-Oxydianiline (ODA) | 270 - 290 | > 500 |
| p-Phenylenediamine (p-PDA) | > 350 | > 550 |
| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BisAPAF) | 250 - 275 | > 550 |
| 4,4'-Diaminodiphenyl sulfone (DDS) | 290 - 310 | > 500 |
Table 2: Effect of Curing Conditions on the Degree of Imidization for a Typical CDPA-based Polyimide [1]
| Curing Temperature (°C) | Curing Time (minutes) | Average Degree of Imidization (%) |
| 160 | 120 | 33 (± 7.5) |
| 180 | 120 | 41 (± 8.1) |
| 200 | 120 | 69 (± 9.9) |
| 400 | 120 | ~97-107 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and thermal imidization of CDPA-based polyimides.
Synthesis of Poly(amic acid) (PAA) Precursor
Materials:
-
This compound (CDPA/BTDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Dry the CDPA and the chosen aromatic diamine in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.
-
Set up the reaction flask under a continuous, gentle stream of dry nitrogen.
-
Dissolve a stoichiometric amount of the aromatic diamine in anhydrous DMAc or NMP in the reaction flask with stirring until fully dissolved. The typical solid content is between 15-20% (w/w).
-
Gradually add an equimolar amount of CDPA powder to the stirred diamine solution in small portions over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.
-
After the complete addition of CDPA, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is now ready for film casting.
Film Casting and Thermal Imidization
Materials and Equipment:
-
Poly(amic acid) solution
-
Glass substrate (e.g., glass plates or silicon wafers)
-
Doctor blade or spin coater
-
Programmable vacuum oven or a furnace with controlled heating rates
Procedure:
-
Clean the glass substrate thoroughly with appropriate solvents (e.g., acetone, isopropanol) and dry it completely.
-
Cast the poly(amic acid) solution onto the glass substrate using a doctor blade to achieve a uniform thickness. Alternatively, a spin coater can be used for thinner films.
-
Place the cast film in a programmable oven and subject it to a multi-step thermal imidization process. A typical protocol is as follows:
-
Solvent Removal: Heat the film at 80°C for 2-4 hours to slowly remove the bulk of the solvent.[1]
-
Initial Imidization: Increase the temperature to 150°C and hold for 1 hour.
-
Intermediate Curing: Raise the temperature to 200°C and hold for 1 hour.
-
Final Curing: Increase the temperature to 250°C and hold for 1 hour, followed by a final hold at 300-350°C for 1 hour to ensure complete imidization.
-
-
After the final curing step, allow the oven to cool down slowly to room temperature to avoid thermal shock and cracking of the film.
-
The resulting polyimide film can then be carefully peeled off from the glass substrate.
Characterization of the Polyimide Film
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to monitor the conversion of poly(amic acid) to polyimide. The disappearance of amic acid bands and the appearance of characteristic imide absorption bands confirm the completion of the imidization reaction.
-
Poly(amic acid) characteristic peaks: Broad O-H stretch (2500-3300 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and C-N stretch (~1550 cm⁻¹).
-
Polyimide characteristic peaks: Asymmetric C=O stretching (~1780 cm⁻¹), symmetric C=O stretching (~1720 cm⁻¹), and C-N stretching (~1380 cm⁻¹).
3.3.2. Thermogravimetric Analysis (TGA) TGA is employed to determine the thermal stability of the polyimide film.
-
Procedure: Heat a small sample of the film (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Determine the 5% weight loss temperature (Td5) as an indicator of the onset of thermal decomposition.
3.3.3. Differential Scanning Calorimetry (DSC) DSC is used to measure the glass transition temperature (Tg) of the polyimide.
-
Procedure: Heat a small sample of the film (5-10 mg) to a temperature above its expected Tg, cool it down rapidly, and then reheat it at a controlled rate (e.g., 10°C/min). The Tg is determined from the second heating scan.
3.3.4. Mechanical Properties The tensile properties of the polyimide films are measured using a universal testing machine.
-
Procedure: Cut the film into dumbbell-shaped specimens according to ASTM D882 standards.
-
Analysis: Measure the tensile strength, Young's modulus, and elongation at break.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of CDPA-based polyimide films.
References
Application Notes and Protocols for the Chemical Imidization of Polyamic Acids Using 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) are a class of high-performance polymers recognized for their outstanding thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of these polymers is typically a two-step process, beginning with the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted into the final polyimide through a cyclodehydration reaction known as imidization.[1][2] While thermal imidization at high temperatures is common, chemical imidization offers a valuable alternative that proceeds at or near room temperature.[3][4] This method utilizes dehydrating agents and catalysts to facilitate the ring-closure, which can be advantageous for processing sensitive substrates or when trying to avoid the potential for thermal degradation.[5]
These notes provide detailed protocols for the synthesis of the PAA precursor from BTDA and a representative diamine, followed by the chemical imidization process and characterization of the resulting polyimide.
Synthesis Workflow and Reaction Mechanism
The overall process for synthesizing BTDA-based polyimides via chemical imidization involves the initial polymerization to form the poly(amic acid), followed by the chemically induced cyclization and subsequent processing to form a film.
References
Curing Epoxy Resins with 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) as a high-performance curing agent for epoxy resins. BTDA is an aromatic dianhydride renowned for imparting exceptional thermal stability, robust mechanical properties, and excellent chemical resistance to cured epoxy systems.[1][2] Its tetrafunctional nature allows for a high degree of crosslinking, resulting in a densely packed polymer network ideal for demanding applications in the aerospace, electronics, and automotive industries.[1][2][3]
Introduction to BTDA as an Epoxy Curing Agent
BTDA is a solid, high-melting-point powder that serves as a thermal curative for epoxy resins.[1][3] The densely crosslinked network formed during the curing process is responsible for the superior performance characteristics of BTDA-cured epoxies, which include:
-
High Glass Transition Temperature (Tg): BTDA-cured systems can achieve Tg values approaching and even exceeding 200°C, ensuring excellent performance at elevated temperatures.[1][2]
-
Enhanced Mechanical Strength: The high crosslink density contributes to superior mechanical properties, including high flexural strength and modulus.[1]
-
Superior Dielectric Properties: These epoxies are excellent insulators, making them ideal for electrical and electronic applications, even at high temperatures.[1][4]
-
Excellent Chemical and Corrosion Resistance: The highly crosslinked structure provides a formidable barrier against chemical ingress and corrosion.[1][2]
While BTDA's solid form is advantageous for powder coatings, it can present challenges in liquid epoxy systems.[1][4] To facilitate easier handling in liquid formulations, BTDA can be dissolved at elevated temperatures or used in combination with liquid monoanhydrides.[1][3]
Curing Mechanism
The curing of epoxy resins with anhydrides like BTDA is a complex, multi-step process. It is important to note that the anhydride does not directly react with the epoxy group in the initial step.[2][3] The generally accepted mechanism involves the following key reactions:
-
Ring-Opening Esterification: The process is initiated by a hydroxyl group, which can be present on the epoxy resin backbone, from trace amounts of water, or from an added alcohol. This hydroxyl group attacks one of the carbonyl groups of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.[2][3] This initial step can be accelerated by catalysts such as tertiary amines.[2]
-
Esterification and Crosslinking: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester linkage and a new hydroxyl group.[2][3] This new hydroxyl group can subsequently react with another anhydride ring, propagating the crosslinking reaction and building the three-dimensional polymer network.[2][3]
-
Etherification (Homopolymerization): A potential side reaction is the etherification of epoxy groups (homopolymerization), where hydroxyl groups (both original and newly formed) react with epoxy groups.[2][3] The extent of this reaction can be controlled by the formulation, particularly the anhydride-to-epoxy (A/E) ratio.[3][5]
Below is a diagram illustrating the primary curing reaction pathway.
Caption: Curing mechanism of epoxy resin with BTDA.
Data Presentation
Physical and Chemical Properties of BTDA
| Property | Value | Reference |
| Chemical Name | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | [1] |
| Abbreviation | BTDA | [1] |
| Molecular Formula | C₁₇H₆O₇ | [1] |
| Molar Mass | 322.23 g/mol | [1] |
| Anhydride Equivalent Weight (AEW) | 161 g/eq | [1][6] |
| Melting Point | 218–222 °C | [1] |
Recommended Anhydride/Epoxide (A/E) Ratios
The optimal A/E ratio is crucial for achieving desired properties and is dependent on the epoxy equivalent weight (EEW) of the resin. For BTDA, an A/E ratio below 1.0 is generally favored to avoid over-crosslinking and to account for potential homopolymerization side reactions.[3][5][7]
| Epoxy Resin EEW (g/eq) | Suggested A/E Ratio | Reference |
| 200 - 500 | 0.5 - 0.7 | [5] |
| 500 - 800 | 0.6 - 0.8 | [5] |
| > 800 | 0.7 - 1.0 | [5] |
Thermal and Mechanical Properties of BTDA-Cured Epoxy Resins
The properties of the cured epoxy are highly dependent on the specific epoxy resin used, the A/E ratio, and the cure schedule. The following table provides examples of achievable properties.
| Property | Typical Value | Conditions | Reference |
| Glass Transition Temperature (Tg) | > 200 °C | Fully cured DGEBA resin | [2][8] |
| Heat Distortion Temperature (HDT) | Increases with BTDA content | Epon 828 cured 24 hours at 200°C | [3] |
| Flexural Strength | Improves with higher BTDA content | Epon 828 glass laminate, heat aged at 260°C | [3] |
| Volume Resistivity @ 200°C | 4.8 x 10¹⁰ ohm-cm | Cured 15 minutes at 200°C | [4] |
| Dielectric Constant @ 1kHz, 200°C | 8.1 | Cured 15 minutes at 200°C | [4] |
Experimental Protocols
General Workflow for Curing and Characterization
The following diagram outlines a typical workflow for the preparation, curing, and analysis of BTDA-cured epoxy resins.
Caption: Experimental workflow for BTDA-epoxy systems.
Protocol for Curing Liquid Epoxy Resins with BTDA
This protocol is a general guideline for curing liquid epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), with BTDA.
-
Materials and Equipment:
-
Liquid epoxy resin (e.g., DGEBA, EEW 180-190 g/eq)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) powder
-
Accelerator/catalyst (optional, e.g., tertiary amine like 2,4,6-Tris(dimethylaminomethyl)phenol)
-
High-precision weighing balance
-
Mechanical stirrer with heating mantle or hot plate
-
Vacuum oven
-
Molds (e.g., aluminum, silicone) pre-treated with a release agent
-
-
Procedure:
-
Formulation: Calculate the required amounts of epoxy resin and BTDA based on the desired anhydride-to-epoxy (A/E) equivalent ratio (e.g., 0.8).
-
Preheating and Mixing:
-
Preheat the epoxy resin to 120-140°C with gentle stirring to reduce its viscosity.
-
Slowly add the pre-weighed BTDA powder to the heated epoxy resin under continuous stirring.
-
Continue stirring at this temperature until the BTDA is completely dissolved and the mixture becomes clear and homogeneous.[3]
-
If using a catalyst, add it to the mixture and stir for a few more minutes.
-
-
Degassing: Place the mixture in a vacuum oven at 120-140°C for 15-30 minutes, or until all air bubbles are removed.
-
Casting: Pour the degassed mixture into preheated molds.
-
Curing: Transfer the molds to a programmable oven and apply a curing schedule. A typical schedule involves a multi-stage cure to manage exotherms and achieve optimal crosslinking:
-
Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Demolding: Once cooled, carefully remove the cured epoxy parts from the molds.
-
Protocol for Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and the extent of cure.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-BTDA mixture into a standard aluminum DSC pan and hermetically seal it.[2] Prepare an empty, sealed pan as a reference.[2] For cured samples, use a solid piece of similar weight.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.[2]
-
Thermal Program (for uncured samples):
-
Equilibrate at a low temperature (e.g., 30°C).[2]
-
Heat at a constant rate (e.g., 10°C/min) to a temperature above the curing exotherm (e.g., 300°C). This first scan determines the total heat of reaction (ΔH_total).[2]
-
Cool the sample back to the starting temperature.[2]
-
Heat the sample again at the same rate. This second scan is used to determine the Tg of the fully cured material.[2]
-
-
Data Analysis:
Protocol for Powder Coating Application
BTDA is ideally suited for dry processing in powder coating applications.[4]
-
Formulation: Dry blend the solid epoxy resin, BTDA, pigments, and other additives (e.g., flow aids) using a high-intensity mixer.[4]
-
Melt Compounding: Process the dry blend through a melt extruder to ensure homogeneous mixing.[1]
-
Grinding and Sieving: Cool the extrudate and then grind it into a fine powder of the desired particle size.[1][3]
-
Application: Apply the powder to the substrate using methods such as electrostatic spray or a fluidized bed.[3][4]
-
Curing: Cure the coated part in an oven. Typical cure schedules are rapid, for example, 10-20 minutes at 200-250°C.[1][3]
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for the specific epoxy resin, BTDA, and any catalysts or solvents used.
-
Anhydride dust can be an irritant; handle BTDA powder with care to avoid inhalation.
References
Application Notes and Protocols: Formulation of BTDA-Cured Epoxy Powder Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, processing, and characterization of high-performance epoxy powder coatings cured with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). BTDA is an aromatic dianhydride renowned for imparting exceptional thermal stability, robust mechanical properties, and excellent chemical and corrosion resistance to epoxy systems.[1][2][3] Its tetrafunctional structure facilitates a high degree of crosslinking, resulting in a densely structured polymer network.[2] This makes BTDA-cured epoxy powder coatings ideal for demanding applications in the electronics, automotive, aerospace, and industrial sectors, such as in protective coatings for pipes and electrical insulation for motors.[4][5]
Introduction to BTDA as a High-Performance Curing Agent
BTDA stands out as a thermal curative for epoxy resins, particularly for powder coating applications where its solid, powdered form is advantageous for dry blending and processing.[2][3][6] The highly crosslinked network formed during the curing process is the primary reason for the superior performance characteristics of these coatings.
Key advantages of using BTDA include:
-
High Glass Transition Temperature (Tg): BTDA-cured epoxy systems can achieve exceptionally high glass transition temperatures, with values approaching and sometimes exceeding 200°C.[2][3] This high Tg ensures excellent mechanical and dielectric stability at elevated service temperatures.[1]
-
Enhanced Mechanical Strength: The dense crosslink density contributes to superior mechanical properties, including high flexural strength and modulus.[2]
-
Superior Dielectric Properties: These coatings exhibit excellent electrical insulation properties, which are maintained even at high temperatures, making them suitable for encapsulating electronic components.[2][4][5]
-
Excellent Chemical and Corrosion Resistance: The robust, highly crosslinked network acts as an effective barrier against chemical attack and corrosion.[1][2]
Curing Mechanism
The curing of epoxy resins with BTDA is a complex process that primarily involves an esterification reaction. It's important to understand that the anhydride does not directly react with the epoxy group in the initial step. The generally accepted mechanism proceeds as follows:
-
Ring-Opening Esterification: The reaction is initiated by a hydroxyl group, which can be present on the epoxy resin backbone or from trace amounts of water. This hydroxyl group attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester containing a carboxylic acid group.[1] This reaction can be accelerated by catalysts such as tertiary amines.[1]
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester linkage and a new hydroxyl group. This new hydroxyl group can then react with another anhydride group, propagating the crosslinking reaction.
-
Etherification (Homopolymerization): A side reaction that can occur is the homopolymerization of epoxy groups, where a hydroxyl group reacts directly with an epoxide.[4][7] The extent of this reaction can be controlled by the formulation, particularly the anhydride-to-epoxide (A/E) ratio.[4]
Formulation Guidelines
The performance of BTDA-cured epoxy powder coatings is highly dependent on the formulation. Key variables to consider are the type of epoxy resin and the anhydride-to-epoxide (A/E) stoichiometric ratio.
Epoxy Resin Selection
While BTDA can be used with various epoxy resins, it is particularly effective with standard solid epoxy resins (SERs) based on bisphenol A.[4][5] The use of more specialized resins like epoxy novolacs can further enhance performance but is not always necessary to achieve high Tg values.[4][5] The epoxy equivalent weight (EEW) of the resin is a critical parameter for calculating the correct amount of curing agent.
Anhydride-to-Epoxide (A/E) Ratio
The stoichiometric ratio of anhydride groups to epoxide groups (A/E ratio) is a crucial factor in determining the final properties of the cured coating. While a 1:1 stoichiometry might seem logical, optimal performance is typically achieved at A/E ratios significantly lower than 1.0, generally in the range of 0.6 to 0.8.[4][5] This is to account for the competing etherification (homopolymerization) side reaction.[4] Using a lower A/E ratio helps to prevent excessive crosslinking, which can lead to brittleness.[4]
The amount of BTDA required, expressed in parts per hundred resin (phr), can be calculated using the following formula:
phr of BTDA = (A/E Ratio * AEW * 100) / EEW
Where:
-
A/E Ratio: The desired anhydride-to-epoxide equivalent ratio.
-
AEW: The anhydride equivalent weight of BTDA, which is 161 g/eq.[2]
-
EEW: The epoxy equivalent weight of the epoxy resin (g/eq), obtained from the manufacturer's data sheet.
The following tables provide suggested A/E ratios based on the EEW of the epoxy resin and summarize the impact of the A/E ratio on the glass transition temperature (Tg).
Table 1: Suggested Anhydride/Epoxide (A/E) Ratios for BTDA-Cured Formulations
| Epoxy Resin EEW (g/eq) | Suggested A/E Ratio |
| 200 - 500 | 0.5 - 0.7 |
| 500 - 800 | 0.6 - 0.8 |
| > 800 | 0.7 - 1.0 |
| Data sourced from[5] |
Table 2: Influence of A/E Ratio on Glass Transition Temperature (Tg)
| Formulation Components | A/E Ratio | Glass Transition Temperature (Tg) |
| Solid Epoxy Resin (EEW ~700) | 0.7 | 164°C |
| Solid Epoxy Resin (EEW ~700) | 0.8 | 170°C |
| Standard Liquid Bisphenol A Epoxy Resin (EEW ~181) | 0.5 | ~239°C (from tanδ peak) |
| Data sourced from[2][5] |
Experimental Protocols
Preparation of BTDA-Cured Epoxy Powder Coatings
This protocol outlines the steps for preparing a BTDA-cured epoxy powder coating, from raw material processing to the application and curing of the coating.
Materials and Equipment:
-
Solid Epoxy Resin (e.g., Bisphenol A based)
-
BTDA (3,3',4,4'-Benzophenonetetracarboxylic Dianhydride)
-
Flow control agents, pigments, and other additives (as required)
-
High-intensity mixer/blender
-
Twin-screw extruder
-
Chilled rollers or cooling belt
-
Grinder/mill
-
Sieve (e.g., 140-mesh)
-
Electrostatic spray gun
-
Substrate panels (e.g., Q-panels)
-
Curing oven
Protocol:
-
Dry Blending: Accurately weigh the solid epoxy resin, BTDA, and any other additives according to the desired formulation.[2] Thoroughly mix the components in a high-intensity blender to ensure a homogenous mixture.
-
Melt Extrusion: Process the dry blend through a twin-screw extruder.[4] The barrel temperatures should be set approximately 5°C above the softening point of the epoxy resin to ensure proper compounding without initiating significant curing.[4] A short residence time (e.g., under 15 seconds) is recommended.[4]
-
Cooling: Rapidly cool the extrudate using chilled rollers or a cooling belt to solidify the material.
-
Grinding and Sieving: Grind the cooled extrudate into a fine powder using a suitable mill.[2] Sieve the powder to obtain the desired particle size distribution, for example, by passing it through a 140-mesh screen.[4]
-
Powder Application: Apply the powder coating to the prepared substrate panels using an electrostatic spray gun to a typical thickness of 50-60 µm.[5]
-
Curing: Place the coated panels in a preheated oven to cure. A typical initial curing schedule is 20 minutes at 200°C.[2][4][5] For full property development, a post-cure at a higher temperature or for a longer duration may be necessary.[2]
Characterization of BTDA-Cured Epoxy Powder Coatings
A variety of analytical techniques can be employed to characterize both the uncured powder and the final cured coating.
Table 3: Characterization Methods for Epoxy Powder Coatings
| Property | Analytical Technique(s) | Description |
| Uncured Powder | ||
| Particle Size Distribution | Laser Diffraction, Sieve Analysis | Determines the size range and distribution of the powder particles, which affects fluidization, application, and final film appearance.[8][9] |
| Gel Time | Hot Plate Gel Timer | Measures the reactivity of the powder coating by determining the time it takes for a sample to become stringy at a specific temperature.[8] |
| Density | Gas Pycnometer | Measures the true density of the powder, which is important for calculating coating coverage.[8][10] |
| Flowability | Hall Flowmeter | Assesses the flow characteristics of the powder, which is crucial for handling and application.[10][11] |
| Cured Coating | ||
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Measures the Tg, which is a key indicator of the degree of cure and the thermal stability of the coating.[8][12] DSC can also be used to detect any residual curing exotherms, indicating an incomplete cure.[4] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA), Tensile, Flexural, and Impact Testers | Evaluates properties such as modulus, hardness, adhesion, and impact resistance to determine the durability of the coating.[5] |
| Morphology | Scanning Electron Microscopy (SEM) | Provides high-resolution images of the cross-section and surface of the coating to assess film formation and identify defects.[12] |
| Chemical Resistance | Chemical Spot/Immersion Tests | Assesses the coating's resistance to various chemicals by exposing it to specific reagents for a defined period. |
| Corrosion Resistance | Salt Spray Testing | Evaluates the ability of the coating to protect the substrate from corrosion in a saline environment. |
Applications
The excellent performance characteristics of BTDA-cured epoxy powder coatings make them suitable for a wide range of demanding applications:[2]
-
Pipe Coatings: Used as fusion-bonded epoxy (FBE) coatings for steel pipes in the oil, gas, and water industries to provide long-term corrosion protection.[3][4]
-
Electrical Insulation: Employed for insulating electrical components such as motor armatures, busbars, and encapsulating sensitive electronic parts due to their high dielectric strength and thermal stability.[2][3][4]
-
High-Temperature Coatings: Utilized in automotive under-the-hood applications and other environments where high heat resistance is required.[4]
-
Molding Compounds: Formulated as epoxy molding compounds (EMCs) for the encapsulation of LEDs, sensors, and other electronic components.[1][2]
-
Adhesives and Composites: Used in high-performance adhesives and as a matrix resin for composites in the aerospace and electronics industries.[2][6]
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. benchchem.com [benchchem.com]
- 3. dianhydrides.com [dianhydrides.com]
- 4. azom.com [azom.com]
- 5. paint.org [paint.org]
- 6. azom.com [azom.com]
- 7. azom.com [azom.com]
- 8. specialchem.com [specialchem.com]
- 9. azom.com [azom.com]
- 10. nslanalytical.com [nslanalytical.com]
- 11. imrtest.com [imrtest.com]
- 12. researchgate.net [researchgate.net]
Characterization of BTDA-Based Polyimides by TGA and DSC: Application Notes and Protocols
Introduction
Polyimides derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and medical industries.[1][3] A thorough understanding of their thermal behavior is paramount for determining their processing parameters, service temperature limits, and long-term reliability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques for elucidating the thermal properties of these materials.[1] TGA provides quantitative information about the thermal stability and decomposition of the polymer, while DSC is employed to determine key phase transitions, most notably the glass transition temperature (Tg).[1][4]
This document provides detailed application notes and experimental protocols for the characterization of BTDA-based polyimides using TGA and DSC, aimed at researchers, scientists, and professionals in drug development who utilize these advanced materials.
Principles of Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][5] As the polyimide sample is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The resulting TGA curve, a plot of mass versus temperature, provides critical information about the material's thermal stability. Key parameters derived from TGA include the onset of decomposition, often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10), and the temperature of the maximum rate of decomposition, which can be identified from the derivative of the TGA curve (DTG).[1] BTDA-based polyimides typically exhibit high thermal stability, with decomposition temperatures often exceeding 500°C in an inert atmosphere like nitrogen.[1][6]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is highly sensitive to changes in heat capacity and is therefore ideal for determining the glass transition temperature (Tg) of amorphous polymers like most BTDA-based polyimides.[1][8] The Tg is a critical parameter as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state and often defines the upper service temperature for many applications.[1][4] The glass transition is observed as a step-like change in the baseline of the DSC curve.[9]
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for analyzing BTDA-based polyimides is outlined below.
Sample Preparation:
-
Ensure the polyimide sample (film or powder) is dry and representative of the bulk material.
-
Accurately weigh 5-10 mg of the sample into a clean TGA crucible (platinum or alumina).[1]
Instrumentation and Parameters:
Procedure:
-
Place the crucible containing the sample into the TGA instrument.
-
Tare the balance.
-
Purge the furnace with nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Initiate the temperature program, heating the sample from 30°C to 800°C at the specified heating rate.
-
Record the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol
The following protocol is recommended for determining the glass transition temperature (Tg) of BTDA-based polyimides.
Sample Preparation:
-
Use a small, representative sample of the polyimide (5-10 mg).[1] For films, cut a small disc that sits flat in the bottom of the DSC pan.
-
Encapsulate the sample in an aluminum DSC pan and seal it with a lid.[12]
Instrumentation and Parameters:
-
Instrument: Differential Scanning Calorimeter
-
Pans: Aluminum[12]
-
Temperature Program:
-
First Heat: Equilibrate at 30°C, then ramp up to a temperature approximately 50°C above the expected Tg at a rate of 10°C/min.[1] This step is crucial to erase the thermal history of the sample.
-
Cool: Cool the sample down to 30°C at a rate of 10°C/min.[1]
-
Second Heat: Ramp up from 30°C to the upper-temperature limit at a heating rate of 10°C/min.[1] The Tg is determined from this second heating scan.
-
-
Atmosphere: Nitrogen
-
Flow Rate: 20-50 mL/min
Procedure:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[13]
-
Close the DSC cell and purge with nitrogen.
-
Initiate the temperature program.
-
Record the heat flow as a function of temperature.
Data Presentation and Analysis
The quantitative data obtained from TGA and DSC analyses are best presented in a tabular format for clear comparison.
Table 1: TGA Data for Various BTDA-Based Polyimides
| Polyimide System | Td5 (°C) in N2 | Td10 (°C) in N2 | Char Yield at 800°C (%) in N2 |
| BTDA-ODA | 550 | 575 | 62 |
| BTDA-APB | 545 | 568 | 60 |
| BTDA-6F | 560 | 585 | 65 |
Note: ODA (4,4'-oxydianiline), APB (1,3-bis(4-aminophenoxy)benzene), 6F (2,2-bis(4-aminophenyl)hexafluoropropane). Values are illustrative and can vary based on synthesis and processing conditions.
Table 2: DSC Data for Various BTDA-Based Polyimides
| Polyimide System | Glass Transition Temperature (Tg) (°C) |
| BTDA-ODA | 265 |
| BTDA-APB | 240 |
| BTDA-6F | 290 |
Note: Tg values are highly dependent on the chemical structure of the diamine and the polymer's molecular weight.[6]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the characterization process.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. dianhydrides.com [dianhydrides.com]
- 4. commons.und.edu [commons.und.edu]
- 5. epfl.ch [epfl.ch]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
Application Notes and Protocols for 4,4'-Carbonyldiphthalic Anhydride in Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Carbonyldiphthalic anhydride, also known as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), is a pivotal monomer in the synthesis of aromatic polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical robustness, making them prime candidates for the fabrication of high-performance gas separation membranes. The rigid backbone imparted by the BTDA monomer, in combination with various aromatic diamines, allows for the creation of membranes with tailored free volume elements. This enables selective permeation of specific gases, a critical function in applications such as carbon dioxide capture, hydrogen purification, and air separation.
This document provides detailed application notes and experimental protocols for the synthesis of BTDA-based polyimides and the subsequent fabrication and characterization of gas separation membranes.
Data Presentation: Gas Separation Performance
The performance of gas separation membranes is primarily evaluated by their permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and reflects the membrane's ability to separate them. The following tables summarize the gas separation performance of various polyimide membranes synthesized using this compound.
Table 1: Gas Separation Performance of Pristine BTDA-Based Polyimide Membranes
| Polymer Composition | Gas Pair | Permeability (Barrer) | Selectivity |
| P84 (BTDA-TDI/MDI) | CO₂/N₂ | - | 40[1] |
| P84 (BTDA-TDI/MDI), cross-linked with 1,5-diamino-2-methylpentane | H₂/CO₂ | - | 16[2] |
| P84 (BTDA-TDI/MDI), cross-linked with 1,4-butanediamine (6h) | H₂/CO₂ | 47 | 14[2] |
| NPI-4 (BTDA:PMDA:TMPDA:TMMDA=2.04:2.04:2.00:2.00) | CO₂/CH₄ | 97.0 | 17.1 |
| NPI-4 (UV cross-linked) | CO₂/CH₄ | 39.3 | 41.2 |
| NPI-4 (BTDA:PMDA:TMPDA:TMMDA=2.04:2.04:2.00:2.00) | H₂/CH₄ | 159.5 | 28.2 |
| NPI-4 (UV cross-linked) | H₂/CH₄ | 149.8 | 156.8 |
Note: TDI = Toluene diisocyanate, MDI = Methylene diphenyl diisocyanate, PMDA = Pyromellitic dianhydride, TMPDA = 2,4,6-trimethyl-m-phenylenediamine, TMMDA = 2,3,5,6-tetramethyl-m-phenylenediamine.
Experimental Protocols
Synthesis of BTDA-Based Polyimide
The synthesis of polyimides from this compound typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to yield the final polyimide.
Workflow for Polyimide Synthesis
References
Application Notes and Protocols for Thermally Conductive Composites Utilizing BTDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of advanced materials, the demand for effective thermal management solutions is paramount. Thermally conductive polymer composites play a crucial role in dissipating heat from electronic components, thereby enhancing their performance and reliability. The choice of curing agent in the formulation of these composites is a critical determinant of their final thermomechanical properties. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) has emerged as a high-performance thermal curative for epoxy resins, imparting exceptional heat resistance, high glass transition temperature (Tg), and robust mechanical and dielectric properties to the final composite.[1]
These application notes provide a comprehensive overview of the utilization of BTDA in the development of thermally conductive composites. Detailed experimental protocols, quantitative data, and visual representations of the underlying chemical mechanisms and workflows are presented to guide researchers in this field.
Mechanism of Action: BTDA in Epoxy Curing
The curing of epoxy resins with anhydride hardeners like BTDA is a complex process that results in a densely cross-linked polymer network. Unlike amine curing agents, the anhydride and epoxide groups do not react directly with one another. The reaction is typically initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone, from trace amounts of water, or introduced via an accelerator.
The curing process can be summarized in the following key steps:
-
Ring Opening of Anhydride: A hydroxyl group attacks the anhydride ring, opening it to form a carboxylic acid.
-
Esterification: The newly formed carboxylic acid then reacts with an epoxy group, forming a hydroxyl ester. This reaction also regenerates a hydroxyl group.
-
Etherification (Homopolymerization): The hydroxyl groups (either from the initial reaction or regenerated during esterification) can also directly react with epoxy groups, leading to ether linkages. This is also referred to as homopolymerization of the epoxy resin.
The tetrafunctional nature of BTDA allows for the formation of a highly cross-linked and rigid network structure, which is fundamental to achieving a high glass transition temperature and excellent thermal stability.[1]
Data Presentation
The following tables summarize the key properties of BTDA and the performance of BTDA-cured epoxy systems.
Table 1: Typical Properties of BTDA
| Property | Value | Reference |
| Appearance | Free-flowing powder | [2] |
| Molecular Weight | 322.24 g/mol | [3] |
| Anhydride Equivalent Weight (AEW) | 161 g/eq | [1][3] |
| Melting Point | 225 - 228 °C | [3] |
Table 2: Performance of a BTDA-Cured Epoxy System Compared to Other Curatives
| Property | BTDA-Cured System | Dicyandiamide-Cured System | Phenolic-Cured System |
| Glass Transition Temperature (Tg) | 138 °C | 104 °C | 94 °C |
| Dielectric Strength @ 25°C | 1000 V/mil | 440 V/mil | 960 V/mil |
| Dissipation Factor @ 1kHz, 200°C | 0.0089 | Conductive | >1 |
Data adapted from a comparative study on epoxy powder coatings. The specific epoxy resin and formulation details can influence these values.[1]
Experimental Protocols
Protocol 1: Preparation of a Thermally Conductive Epoxy/Boron Nitride (BN) Composite using BTDA
This protocol describes the preparation of an epoxy composite filled with hexagonal boron nitride (h-BN) for enhanced thermal conductivity, using BTDA as the curing agent.
Materials:
-
Bisphenol A based epoxy resin (e.g., EEW 180-190 g/eq)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
Hexagonal Boron Nitride (h-BN) powder (dried at 100°C for 24 hours prior to use)[4]
-
Accelerator (e.g., 2-Methylimidazole)
-
Solvent (optional, for viscosity reduction, e.g., acetone)
Equipment:
-
High-shear mechanical mixer or planetary centrifugal mixer
-
Ultrasonic bath/probe
-
Vacuum oven
-
Hot press or convection oven
-
Molds (e.g., aluminum or silicone)
Procedure:
-
Resin Preheating: Preheat the epoxy resin in a flask to 80°C in a vacuum oven to reduce its viscosity.[4]
-
Formulation Calculation:
-
Determine the desired Anhydride/Epoxide (A/E) equivalent ratio. For BTDA, an A/E ratio of 0.5 - 0.7 is often a good starting point for optimal performance.[3][5]
-
Calculate the required amount of BTDA using the following formula: BTDA (phr) = (100 / EEW of resin) * 161 * (A/E ratio)[1][3] (phr = parts per hundred parts of resin)
-
Determine the desired weight percentage (wt%) of h-BN filler.
-
The amount of accelerator is typically a small percentage (e.g., 0.1-1.0 phr).
-
-
Mixing:
-
In a suitable container, combine the preheated epoxy resin and the calculated amount of BTDA powder.
-
Mix thoroughly using a high-shear mixer until the BTDA is well dispersed.
-
Gradually add the dried h-BN powder to the epoxy-BTDA mixture while continuing to mix.
-
Add the accelerator and mix for a final 5-10 minutes to ensure homogeneity.
-
-
Dispersion and Degassing:
-
Place the mixture in an ultrasonic bath for 30 minutes at approximately 40°C to break down any agglomerates and ensure uniform dispersion of the h-BN filler.[4]
-
Transfer the mixture to a vacuum oven and degas at 80-90°C until all air bubbles are removed. The time required will depend on the volume and viscosity of the mixture.
-
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
Cure the composite in an oven or hot press using a suitable curing schedule. A typical two-stage cure profile for BTDA-cured systems is:
-
Initial cure: 2 hours at 150°C
-
Post-cure: 2-4 hours at 200°C
-
-
The optimal curing schedule can be determined using techniques like Differential Scanning Calorimetry (DSC) to ensure complete reaction.[5]
-
-
Demolding and Characterization:
-
Allow the molds to cool to room temperature before demolding the cured composite.
-
Characterize the composite for its thermal conductivity, glass transition temperature (Tg), and other relevant properties.
-
Protocol 2: Characterization of Thermal Conductivity
The thermal conductivity of the prepared composite can be measured using various techniques. The Transient Plane Source (TPS) or Laser Flash Analysis (LFA) methods are commonly employed.
Laser Flash Analysis (LFA):
-
Prepare thin, disc-shaped samples of the cured composite with a uniform thickness.
-
Coat the samples with a thin layer of graphite to ensure good absorption of the laser pulse and uniform emissivity.
-
Place the sample in the LFA instrument.
-
The front side of the sample is heated by a short laser pulse.
-
An infrared detector on the rear side of the sample measures the resulting temperature increase as a function of time.
-
The thermal diffusivity is calculated from the time it takes for the rear surface to reach half of its maximum temperature rise.
-
The thermal conductivity (λ) is then calculated using the equation: λ = α * ρ * Cp, where α is the thermal diffusivity, ρ is the density of the material, and Cp is its specific heat capacity.
Visualizations
Epoxy-Anhydride Curing Mechanism
Caption: Epoxy-anhydride curing reaction pathway.
Experimental Workflow for Composite Preparation
Caption: Workflow for thermally conductive composite preparation.
Conclusion
The use of BTDA as a thermal curative offers a compelling pathway to developing high-performance, thermally conductive epoxy composites. Its ability to form highly cross-linked networks results in materials with superior thermal stability and mechanical integrity, which are essential for demanding applications in electronics and beyond. While the intrinsic thermal conductivity of the epoxy matrix is low, the robust matrix formed by BTDA provides an excellent medium for incorporating thermally conductive fillers, ensuring the overall stability and performance of the composite. The protocols and data presented herein serve as a valuable resource for researchers and professionals aiming to leverage the unique advantages of BTDA in their material development endeavors.
References
Application of BTDA in Flexible Electronic Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BTDA) in the fabrication of flexible electronic substrates. Polyimides derived from BTDA are renowned for their exceptional thermal stability, robust mechanical properties, and excellent dielectric performance, making them ideal candidates for next-generation flexible electronics, including wearable devices and foldable displays.[1][2]
Introduction to BTDA-Based Polyimides
BTDA is a crucial monomer in the synthesis of high-performance polyimides.[1] The resulting polymers exhibit a unique combination of properties essential for modern electronics, such as high thermal resistance to withstand soldering temperatures, and a low dielectric constant for maintaining signal integrity in complex circuits.[1] The synthesis of BTDA-based polyimides typically follows a two-step process. Initially, a soluble poly(amic acid) (PAA) precursor is formed, which is then converted into the final, insoluble polyimide through a process called imidization.[2][3] This two-step method allows for easier processing of the polymer in its soluble PAA form before it is transformed into the final, high-performance polyimide.[3]
Data Presentation: Properties of BTDA-Based Polyimides
The properties of BTDA-based polyimides can be tailored by selecting different diamine co-monomers. The following table summarizes key quantitative data for various BTDA-based polyimide systems, allowing for a clear comparison of their thermal and mechanical properties.
| Diamine Co-monomer | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| 4,4'-oxydianiline (ODA) | - | 146.0 | 3.4 | [4] |
| 5,4′-diamino-2-phenyl benzimidazole (DAPBI) & ODA (80:20 ratio) | 370 | 210 | - | [4][5] |
| 4-aminophenyl sulfone (4-APS) | - | - | - | [3] |
Note: The properties of polyimides can vary based on the specific synthesis and processing conditions.
Signaling Pathways and Experimental Workflows
The synthesis and fabrication of BTDA-based flexible electronic substrates involve a series of well-defined steps. The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: General two-step synthesis of BTDA-based polyimides.
Caption: Experimental workflow for fabricating a BTDA-based flexible substrate.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a BTDA-based polyimide and the subsequent fabrication of a flexible film.
Protocol 1: Synthesis of Poly(amic acid) (PAA) from BTDA and 4-APS[3]
Materials:
-
3,3',4,4'-biphenyltetracarboxylic dianhydride (BTDA), high purity
-
4-aminophenyl sulfone (4-APS), high purity
-
N-methyl-2-pyrrolidinone (NMP), anhydrous
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
Procedure:
-
Drying of Monomers: Dry both BTDA and 4-APS in a vacuum oven before use to remove any residual moisture.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen to create an inert atmosphere.
-
Diamine Dissolution: In the reaction flask, dissolve a specific molar amount of 4-APS in anhydrous NMP. For example, dissolve 0.372 g (1.5 mmol) of 4-APS in 3.0 g of NMP.[3] Stir the solution until the diamine is completely dissolved.
-
BTDA Addition: Gradually add an equimolar amount of BTDA powder to the diamine solution under continuous stirring.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[3] The viscosity of the solution will gradually increase as the poly(amic acid) forms. The resulting viscous solution is the poly(amic acid) precursor.
Protocol 2: Fabrication of Polyimide Film via Thermal Imidization[3]
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Scraper or blade coater
-
Programmable oven with nitrogen purging capability
Procedure:
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a scraper or blade coater. The thickness of the film can be controlled by adjusting the gap of the scraper.
-
Thermal Curing (Imidization): Place the coated substrate in a programmable oven with a nitrogen atmosphere. The thermal curing process involves a stepwise heating schedule to gradually remove the solvent and induce cyclodehydration to form the polyimide. A typical heating schedule is as follows:[3]
-
Film Detachment: After the curing process is complete and the substrate has cooled to room temperature, the resulting transparent, yellowish polyimide film can be carefully detached from the glass substrate.[3]
Characterization of BTDA-Based Polyimide Films
The synthesized polyimide films can be characterized to evaluate their properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the imidization process by observing the characteristic imide absorption bands.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyimide film. The temperature at which 5% weight loss occurs is a key indicator of thermal stability.[3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the poly(amic acid) precursor, which provides insight into the success of the polymerization reaction.[3]
-
Mechanical Testing: To measure the tensile strength, tensile modulus, and elongation at break of the polyimide films using a universal testing machine.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of BTDA-Based Polyimides
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)-based polyimides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these polymers during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are BTDA-based polyimides often characterized by poor solubility?
BTDA-based polyimides are known for their limited solubility in common organic solvents due to their rigid molecular structure. The planar aromatic and imide rings facilitate strong intermolecular interactions and efficient chain packing. This high degree of structural order results in low solubility and high glass transition temperatures (Tg), making them challenging to process. The inherent rigidity of the BTDA monomer itself contributes to this characteristic.
Q2: What are the primary strategies for improving the solubility of BTDA-based polyimides?
To enhance the solubility of BTDA-based polyimides, the polymer structure must be modified to disrupt chain packing and weaken intermolecular forces. Key strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups such as ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone, typically through the diamine monomer, increases rotational freedom and improves solubility.[1][2]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone creates physical separation between the polymer chains, which hinders efficient packing and increases free volume. Examples of such groups include alkyls (methyl, ethyl), aromatic groups, and fluorine-containing groups like trifluoromethyl (-CF3).
-
Creating Non-Coplanar or Bent Structures: The use of monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain, preventing close packing and enhancing solubility.[1][3]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the regular polymer chain structure, which can significantly improve solubility.[1]
Q3: How does the selection of the diamine monomer influence the solubility of BTDA-based polyimides?
The choice of the diamine monomer is critical in determining the final properties of the polyimide. To improve solubility, it is advisable to select diamines that have:
-
Flexible bridging groups (e.g., ether linkages in 4,4'-oxydianiline, ODA).[1]
-
Bulky side groups that disrupt chain packing.
-
Fluorinated groups (e.g., -CF3), which increase the fractional free volume.[1]
Q4: Can the solubility of BTDA-based polyimides be improved without significantly compromising their thermal stability?
Yes, it is possible to enhance solubility while maintaining good thermal stability. The introduction of bulky, rigid pendant groups can increase solubility by disrupting chain packing without significantly lowering the glass transition temperature (Tg). Similarly, using diamines with sterically hindered structures can also improve solubility while preserving thermal properties.
Troubleshooting Guides
Issue 1: The synthesized polyimide precipitates out of the reaction solvent during or after polymerization.
-
Possible Cause: The polymer exhibits low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces. This is a common issue with fully imidized polymers.
-
Solution 1: Modify Monomer Composition: Introduce a more flexible or bulky co-monomer (either a diamine or dianhydride) to create a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can be effective in preventing precipitation.
-
Solution 2: Adjust the Synthesis Method: Employ a two-step synthesis process where a soluble poly(amic acid) precursor is first formed.[2] This precursor solution can then be cast into a film or coating before being converted to the final, less soluble polyimide through thermal or chemical means. Chemical imidization at lower temperatures often yields more soluble products compared to high-temperature thermal imidization.
-
Solution 3: Use an Alternative Solvent: While NMP and DMAc are commonly used, some polyimides may show better solubility in other high-boiling point solvents like m-cresol, particularly in a one-pot synthesis.[1]
Issue 2: The final, dried polyimide powder is insoluble in common organic solvents, hindering film casting or characterization.
-
Possible Cause: The polyimide has a highly regular and rigid structure, leading to strong intermolecular forces that are difficult for solvents to overcome.[1]
-
Solution 1: Re-evaluate Monomer Selection: The most effective long-term solution is to redesign the polymer. Incorporate structural features known to enhance solubility, such as bulky pendant groups (e.g., tert-butyl, trifluoromethylphenyl), flexible ether linkages, or non-coplanar monomers.[1]
-
Solution 2: Attempt Dissolution in More Aggressive Solvents: For analytical purposes, you can try dissolving a small amount of the polymer in solvents like concentrated sulfuric acid.
Data Presentation
Table 1: Solubility of BTDA-Based Polyimides with Different Diamine Monomers
| Diamine Monomer | NMP | DMAc | DMF | Chloroform |
| Diamines with flexible groups (e.g., isopropylidene, hexafluoroisopropylidene) | ++ | ++ | ++ | + |
| 3,3'-Dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane (DMEPMA) | ++ | ++ | ++ | ++ |
| 4,4'-Oxydianiline (ODA) | + | + | +/- | - |
-
++: Soluble
-
+: Partially Soluble/Soluble on Heating
-
+/-: Swelling
-
-: Insoluble
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble BTDA-Based Polyimide via Chemical Imidization
This protocol outlines a general method for synthesizing a polyimide using a diamine designed to enhance solubility.
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the selected aromatic diamine (1.0 eq).
-
Dissolve the diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) to achieve a solids concentration of 15-20 wt%.[1]
-
Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of BTDA powder (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C.[1]
-
Continue stirring the mixture at room temperature for 8-12 hours to obtain a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq).[1]
-
Add a catalyst, such as pyridine or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.[1]
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide.[1]
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform), corresponding to a concentration of 1% (w/v).[1]
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[1]
-
Observe and record the solubility based on the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.[1]
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.[1]
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.[1]
-
Visualizations
Caption: Strategies to improve the solubility of BTDA-based polyimides.
Caption: Workflow for the two-step synthesis of a soluble BTDA-polyimide.
Caption: Troubleshooting insoluble BTDA-based polyimides.
References
Preventing brittle film formation in polyimides from BTDA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with polyimides derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).
Troubleshooting Guide
Question 1: Why is my BTDA-based polyimide film brittle and cracking?
Brittleness in polyimide films is a common issue that can arise from several factors during the synthesis and curing process. The primary causes include incomplete imidization, high residual stress, low molecular weight of the poly(amic) acid precursor, and oxidative degradation.
-
Incomplete Imidization: The conversion of the poly(amic) acid (PAA) precursor to the final polyimide structure is a critical step known as imidization. If this chemical transformation is not fully completed, the resulting film will have inferior mechanical properties and thermal stability, leading to brittleness.[1] To ensure complete imidization, a carefully controlled multi-step curing protocol with a final high-temperature stage (often ≥300°C) is crucial.[1]
-
High Internal Stress: Significant stress can develop within the film during the curing process. This stress originates from solvent evaporation and the mismatch in the coefficient of thermal expansion (CTE) between the polyimide film and the substrate it is cast on. Rapid heating and cooling cycles can worsen these internal stresses, causing the film to crack or become brittle.[1] A slow and controlled temperature ramp-up and cool-down rate during thermal curing allows for the relaxation of these internal stresses.[1]
-
Low Molecular Weight Precursor: The mechanical integrity of the final polyimide film is highly dependent on the molecular weight of its PAA precursor. A low molecular weight PAA will result in a polyimide with shorter polymer chains, leading to reduced entanglement and consequently, poor mechanical properties, including increased brittleness. Ensuring the polymerization reaction proceeds to completion to achieve a high molecular weight PAA is essential.
-
Oxidative Degradation: Curing polyimides at elevated temperatures in the presence of oxygen can lead to thermal degradation of the polymer chains. This chain scission results in a lower molecular weight and a brittle film.[1] It is therefore recommended to perform all high-temperature curing steps (typically above 150°C) in an inert atmosphere, such as under a nitrogen or argon purge.[1]
-
Residual Solvent: The presence of residual solvent in the cured polyimide film can act as a plasticizer, which might seem counterintuitive to brittleness. However, the thermodynamic quality of the solvent affects the polymer chain conformation. A "poor" solvent can lead to aggregated polymer chains and a more porous film structure, which can negatively impact mechanical properties. Conversely, a "good" solvent promotes interpenetrating chains and a denser structure. The complete removal of the solvent through a proper curing schedule is vital for achieving the desired final properties.
Below is a troubleshooting workflow to diagnose and address brittle film formation:
Caption: Troubleshooting workflow for brittle BTDA polyimide films.
Question 2: How does the choice of diamine affect the flexibility of my BTDA-based polyimide film?
The structure of the diamine monomer plays a pivotal role in determining the final properties of the polyimide film. The flexibility of the polymer backbone can be tailored by selecting appropriate diamines.
-
Flexible Diamines: Diamines containing flexible linkages, such as ether bridges (-O-), introduce kinks in the polymer chain, which disrupts the rigid, linear structure. A classic example is 4,4'-oxydianiline (ODA). The incorporation of such flexible diamines enhances the flexibility of the resulting polyimide film, leading to a higher elongation at break and reduced brittleness.[1]
-
Rigid Diamines: Conversely, rigid, linear diamines contribute to a more ordered and tightly packed polymer structure. This increased rigidity generally leads to higher tensile strength and modulus but can also result in lower elongation at break and a more brittle film.
-
Copolymerization: A common strategy to achieve a balance of properties is to use a mixture of rigid and flexible diamines in the polymerization process.[2] By controlling the ratio of these monomers, one can fine-tune the mechanical properties of the resulting copolymer to meet specific requirements for both flexibility and strength.[2]
FAQs
Q1: What is a typical curing protocol for BTDA-ODA polyimide films to avoid brittleness?
A multi-step thermal imidization process is highly recommended to gradually remove the solvent and complete the cyclization without inducing excessive stress. A typical protocol is as follows:
-
Low-Temperature Drying: 80°C for 2 hours to slowly evaporate the bulk of the solvent.
-
Intermediate Curing: 150°C for 1 hour.
-
Further Curing: 250°C for 1 hour.
-
Final Imidization: 350°C for 1 hour to ensure complete conversion to polyimide.[1] It is also crucial to allow the film to cool down slowly to room temperature to minimize residual thermal stress.[1]
Q2: Can the solvent used for casting the poly(amic) acid solution influence the final film properties?
Yes, the choice of solvent can have a significant impact. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) are commonly used.[1] The thermodynamic quality of the solvent (i.e., how well it dissolves the polymer) influences the conformation of the polymer chains in solution and subsequently in the cast film. A "good" solvent leads to more interpenetrated polymer coils, resulting in a denser, more robust film, while a "poor" solvent can cause chain aggregation and a less uniform, potentially more brittle, film.
Q3: How can I determine if my polyimide film is fully cured?
Fourier-transform infrared spectroscopy (FTIR) is a common technique to monitor the degree of imidization. The disappearance of the characteristic amic acid peaks and the appearance of imide-specific peaks (e.g., around 1780 cm⁻¹ and 1720 cm⁻¹ for C=O stretching, and ~1380 cm⁻¹ for C-N stretching) indicate the conversion to polyimide. Thermogravimetric analysis (TGA) can also be used to assess thermal stability, which is an indicator of complete curing.
Data Presentation
Table 1: Comparison of Mechanical Properties of ODA-Based Polyimide Films with Different Dianhydrides
| Polyimide | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| BTDA-ODA | 114.19 | 3.23 | 3.58 | [3] |
| PMDA-ODA | - | 3.42 | 2.82 | [3] |
| BPDA-ODA | - | - | 3.8 | [4] |
Data presented for general comparison. Actual values may vary based on specific synthesis and processing conditions.
Table 2: Influence of Diamine Composition on Mechanical Properties of BTDA-Based Copolyimide Films
| Diamine Ratio (ODA:DAPBI) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 100:0 (PI-0) | - | - | [2] |
| 80:20 (PI-20) | - | - | [2] |
| 60:40 (PI-40) | - | - | [2] |
| 40:60 (PI-60) | - | - | [2] |
| 20:80 (PI-80) | 210 | - | [2] |
| 0:100 (PI-100) | - | - | [2] |
DAPBI: 5,4′-diamino-2-phenyl benzimidazole (a rigid diamine). This table illustrates the effect of incorporating a rigid diamine to enhance tensile strength.
Experimental Protocols
Detailed Methodology for the Synthesis of a Flexible BTDA-ODA Polyimide Film
This protocol describes the two-step synthesis of a polyimide film from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and 4,4'-oxydianiline (ODA).
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Doctor blade or spin coater
-
Glass substrates
-
Vacuum oven or convection oven with inert gas purging capability
Step 1: Synthesis of Poly(amic acid) (PAA) Solution
-
Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of ODA in anhydrous DMAc.
-
Once the ODA is completely dissolved, slowly add an equimolar amount of BTDA powder to the solution under a continuous nitrogen purge.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.
-
The resulting viscous and clear PAA solution is now ready for film casting.
Step 2: Fabrication of Polyimide Film via Solution Casting and Thermal Imidization
-
Pour the synthesized PAA solution onto a clean, flat glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a convection or vacuum oven and subject it to a staged heating process under a nitrogen atmosphere:
-
80°C for 2 hours to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour to ensure complete imidization.[1]
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature to minimize residual stress.[1]
-
Immerse the glass substrate in warm deionized water to facilitate the peeling of the freestanding polyimide film.
Caption: Workflow for the synthesis of flexible BTDA-ODA polyimide films.
References
Technical Support Center: Optimizing BTDA and Diamine Stoichiometry in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the stoichiometry of 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BTDA) and diamine monomers in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical process for synthesizing polyimides from BTDA and a diamine?
The most common method is a two-step process.[1][2] First, the BTDA dianhydride and a diamine are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) (PAA) precursor.[1][3] In the second step, this PAA precursor is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water.[1][3]
Q2: How critical is the stoichiometric ratio of BTDA to diamine for the final polyimide properties?
Achieving a high molecular weight polyimide is highly dependent on precise stoichiometric control.[1] An equimolar (1:1) ratio of BTDA to diamine is generally required to produce a high molecular weight polymer.[1][4] An excess of either monomer will lead to lower molecular weight by causing chain termination.[1][5] In some instances, a slight excess of the dianhydride may be used to compensate for impurities like water, which can react with the anhydride groups.[1][3]
Q3: What key properties of polyimides can be adjusted by altering the BTDA/diamine ratio and monomer selection?
By varying the stoichiometry and the chemical structure of the BTDA and diamine monomers, a range of properties can be tailored:[1]
-
Thermal Stability: The glass transition temperature (Tg) is influenced by the rigidity of the polymer backbone.[1] Polyimides with a higher ratio of BPDA (another dianhydride) tend to exhibit better thermal stability.[6]
-
Mechanical Properties: Tensile strength and modulus are affected by the molecular weight and intermolecular interactions.[1]
-
Solubility: The solubility of the final polyimide is heavily dependent on the monomer structures. Introducing flexible linkages or bulky side groups can improve solubility.[1]
-
Optical Properties: The color and transparency of the polyimide film can be modified. For instance, a higher ratio of the BTDA component is associated with good UV-visible transmission.[6]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low Molecular Weight of Poly(amic acid) | 1. Incorrect Stoichiometry: An imbalance in the molar ratio of BTDA and diamine.[4] 2. Monomer Impurities: Monofunctional impurities can act as chain terminators.[4][7] 3. Presence of Water: Moisture can react with the dianhydride, disrupting the stoichiometry.[7][8] | 1. Precise Measurement: Use a calibrated analytical balance for weighing monomers.[9] 2. Monomer Purification: Purify monomers by recrystallization or vacuum distillation.[7][9] 3. Anhydrous Conditions: Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen).[7][9] |
| Brittle Polyimide Film | 1. Low Molecular Weight: Insufficient chain entanglement.[1][8] 2. Incomplete Imidization: Residual poly(amic acid) negatively impacts mechanical properties.[1][8] 3. Rapid Solvent Evaporation: Can introduce stress into the film.[1] | 1. Optimize for High Molecular Weight: Address the causes of low molecular weight. 2. Ensure Complete Imidization: Use an appropriate thermal curing cycle (e.g., stepwise heating to 300°C) or a chemical imidization agent.[1][8] 3. Control Solvent Removal: Employ a slower, staged heating process during film casting.[1] |
| Poor Solubility of Final Polyimide | 1. Rigid Polymer Backbone: Strong intermolecular interactions due to aromatic and planar structures.[1] 2. High Crystallinity: Ordered polymer chains reduce solubility.[1] | 1. Incorporate Flexible Monomers: Introduce monomers with flexible linkages (e.g., ether groups).[1] 2. Use Asymmetric Monomers: This can disrupt crystallinity.[7] |
| Inconsistent Film Properties | 1. Inhomogeneous Poly(amic acid) Solution: Poor mixing of monomers.[1] 2. Uneven Film Casting: Inconsistent thickness of the cast film.[1] | 1. Ensure Thorough Mixing: Stir the poly(amic acid) solution for an extended period (e.g., 24 hours) to ensure homogeneity.[1] 2. Controlled Film Casting: Use a doctor blade or spin coater for uniform film thickness. |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA)
Materials and Equipment:
-
Monomers: 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA) and an aromatic diamine (e.g., 4,4’-oxydianiline, ODA). Monomers should be of high purity and dried in a vacuum oven.[2]
-
Solvent: Anhydrous N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).[2]
-
Reaction Vessel: A three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.[2]
Procedure:
-
Reaction Setup: Assemble and dry the glassware. Purge the flask with dry nitrogen to create an inert atmosphere.[2]
-
Diamine Dissolution: In the reaction flask, dissolve a precise molar amount of the chosen diamine in the anhydrous solvent. Stir until completely dissolved.[2]
-
BTDA Addition: Slowly add an equimolar amount of solid BTDA to the diamine solution in small portions to manage the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.[2]
Protocol 2: Thermal Imidization and Film Casting
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1.
-
Casting Surface: Clean glass plates.[2]
-
Oven: A programmable oven capable of reaching at least 300°C.[2]
Procedure:
-
Film Casting: Pour the viscous PAA solution onto a clean glass plate and spread it to a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven and heat at a low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.[1]
-
Stepwise Curing: Heat the film using a staged curing cycle to ensure complete imidization. An example protocol is:
-
Cooling: Allow the oven to cool slowly to room temperature before removing the polyimide film.[1]
Visualizations
Caption: Experimental workflow for BTDA-based polyimide synthesis.
Caption: Troubleshooting workflow for low molecular weight polyimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Controlling molecular weight in 4,4'-Carbonyldiphthalic anhydride polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight during the polymerization of 4,4'-Carbonyldiphthalic anhydride (BTDA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving high molecular weight in this compound polymerization?
A1: The cornerstone of achieving a high molecular weight in the step-growth polymerization of this compound with a diamine is maintaining a precise 1:1 stoichiometric ratio of the anhydride and amine functional groups.[1] Any deviation from this equimolar balance will result in a lower molecular weight, as one of the monomers will be in excess, leading to chain termination.[1]
Q2: How does monomer purity impact the final molecular weight of the polyimide?
A2: Monomer purity is critical for controlling the molecular weight of the resulting polyimide.[2] Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. For instance, monofunctional impurities will cap the growing polymer chains, preventing further polymerization. Water is a particularly detrimental impurity as it can hydrolyze the anhydride groups, disrupting the stoichiometry and limiting chain growth. Therefore, it is essential to use high-purity monomers and thoroughly dried solvents.
Q3: What is the role of an end-capping agent in controlling molecular weight?
A3: An end-capping agent is a monofunctional reactant that is intentionally added to the polymerization to control and limit the final molecular weight of the polymer.[1] By reacting with the growing polymer chains, the end-capping agent terminates the chain, preventing it from becoming too long. This is a deliberate strategy to achieve a target molecular weight and can also be used to impart specific functionalities to the polymer chain ends. Phthalic anhydride is a common end-capping agent used in polyimide synthesis.
Q4: How do reaction time and temperature affect the molecular weight of the poly(amic acid) precursor?
A4: Generally, for the formation of the poly(amic acid) precursor, longer reaction times and higher monomer concentrations tend to produce higher molecular weights.[3] Increasing the reaction temperature can also increase the rate of polymerization. However, excessively high temperatures can lead to side reactions or degradation, which may negatively impact the molecular weight. There is an optimal temperature range that needs to be determined for each specific monomer system and solvent.
Q5: What is the two-step method for polyimide synthesis from this compound?
A5: The most common method for synthesizing polyimides from this compound is a two-step process.[4]
-
Poly(amic acid) formation: The dianhydride (this compound) is reacted with a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at high temperatures (thermal imidization) or by using chemical dehydrating agents like acetic anhydride and a catalyst (chemical imidization).
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polyimide
This is a common issue that can arise from several factors throughout the polymerization process. Use the following guide to troubleshoot the potential causes.
| Potential Cause | Recommended Action | Expected Outcome |
| Inaccurate Stoichiometry | Carefully re-calculate and re-weigh the monomers. Ensure high-precision weighing. Perform titration to determine the exact purity of the dianhydride and diamine. | Achieving a precise 1:1 molar ratio of anhydride to amine groups, leading to a higher molecular weight. |
| Monomer or Solvent Impurities | Purify the monomers before use (e.g., by recrystallization or sublimation). Use freshly distilled, anhydrous solvents. | Removal of monofunctional impurities and water that can terminate the polymer chains. |
| Incomplete Reaction | Increase the reaction time for the poly(amic acid) formation step. Ensure adequate stirring to maintain a homogeneous reaction mixture. | Allowing the polymer chains to grow to their maximum potential length. |
| Premature Precipitation | If the poly(amic acid) precipitates from the solution, try using a different solvent or adjusting the monomer concentration. | Keeping the growing polymer chains in solution allows for further chain extension. |
| Side Reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures during the poly(amic acid) formation. | Minimizing unwanted reactions that can lead to chain scission or cross-linking. |
Issue 2: Broad Polydispersity Index (PDI)
A broad PDI indicates a wide distribution of polymer chain lengths, which can negatively affect the material's properties.
| Potential Cause | Recommended Action | Expected Outcome |
| Slow Initiation | Ensure the dianhydride dissolves quickly and completely in the reaction mixture. Adding the solid dianhydride in portions can help. | All polymer chains start growing at approximately the same time, leading to a narrower PDI. |
| Chain Transfer Reactions | Purify the solvent to remove any impurities that could act as chain transfer agents. | Minimizing premature termination of growing polymer chains. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the polymerization. Use a temperature-controlled reaction setup. | Consistent rates of initiation and propagation, leading to a more uniform chain growth. |
| Inhomogeneous Reaction Mixture | Ensure efficient and continuous stirring throughout the reaction. | Uniform distribution of monomers and growing chains, promoting consistent chain growth. |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polyimide
This protocol aims to maximize the molecular weight by ensuring high purity of reactants and precise stoichiometric control.
-
Monomer and Solvent Preparation:
-
Dry this compound (BTDA) and the chosen diamine (e.g., 4,4'-oxydianiline, ODA) in a vacuum oven at 120°C overnight.
-
Distill the N,N-dimethylacetamide (DMAc) solvent over calcium hydride under reduced pressure to ensure it is anhydrous.
-
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of the diamine in anhydrous DMAc to achieve a 15-20% solids concentration.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of solid BTDA to the stirred diamine solution under a nitrogen atmosphere.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours. The solution should become viscous.
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the film in a vacuum oven and heat it according to the following schedule: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
Allow the film to cool slowly to room temperature before removal.
-
Protocol 2: Controlled Molecular Weight Synthesis using an End-Capping Agent
This protocol demonstrates how to control the molecular weight by introducing a monofunctional anhydride.
-
Monomer and Solvent Preparation:
-
Follow the same purification and drying procedures for monomers and solvent as in Protocol 1.
-
Dry the end-capping agent, phthalic anhydride (PA), in a vacuum oven at 100°C overnight.
-
-
Calculation of Stoichiometry:
-
The degree of polymerization (DP) can be controlled by adjusting the molar ratio (r) of the bifunctional monomers, where r < 1. The amount of end-capping agent is calculated to react with the excess of the other monomer. The Carothers' equation can be used to estimate the target molecular weight.
-
-
Poly(amic acid) Synthesis with End-Capping:
-
Dissolve the diamine in anhydrous DMAc in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add the calculated amount of phthalic anhydride to the solution and stir until dissolved.
-
Slowly add the this compound to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Imidization:
-
Follow the same thermal or chemical imidization procedure as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Workflow for synthesizing polymers with a target molecular weight.
References
Technical Support Center: The Effect of Solvent on Imidization Kinetics of BTDA-Based PAA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with the imidization of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)-based poly(amic acid) (PAA). This guide focuses on the critical role of the solvent in the thermal imidization process.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the thermal imidization of BTDA-based PAA?
A1: The solvent plays a multifaceted role in the thermal imidization process. Initially, it serves as the reaction medium for the synthesis of the PAA precursor. During thermal curing, the solvent's presence can accelerate the imidization reaction by acting as a plasticizer, which increases polymer chain mobility. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) can form hydrogen bonds with the PAA, influencing the reaction kinetics. However, the interplay between solvent evaporation and imidization is crucial, as residual solvent can affect the final properties of the polyimide film.[1]
Q2: How does the choice of solvent affect the rate of imidization?
A2: The rate of imidization is significantly influenced by the solvent used to dissolve the PAA. The generally observed order of imidization rate for poly(amic acids) is NMP > DMAc > DMSO.[2] This is attributed to differences in how these solvents interact with the PAA chains and their effectiveness as plasticizers, which in turn affects the glass transition temperature of the system.[2]
Q3: What are the primary methods for converting BTDA-based PAA to polyimide?
A3: There are two main methods for imidization:
-
Thermal Imidization: This is the most common method, involving heating the PAA film or powder through a controlled temperature program to drive the cyclodehydration reaction.[1]
-
Chemical Imidization: This method uses chemical dehydrating agents, such as acetic anhydride, in combination with a catalyst, like pyridine or triethylamine, at lower temperatures (20-80°C).[1]
Q4: How is the Degree of Imidization (DOI) measured?
A4: The Degree of Imidization (DOI) is a critical parameter that quantifies the conversion of PAA to polyimide. The most common and reliable method for determining DOI is Fourier Transform Infrared (FTIR) Spectroscopy.[1] The DOI is calculated by monitoring the appearance of characteristic imide absorption bands (e.g., C-N stretching at ~1377 cm⁻¹) and comparing their intensity to an internal standard peak that remains unchanged during the reaction (e.g., aromatic C=C stretching at ~1500 cm⁻¹).[3] Other methods include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Final polyimide film is brittle and cracks. | Incomplete Imidization: Insufficient curing temperature or time.[1] | Ensure the final curing temperature is adequate (often ≥300°C for BTDA-based polyimides) and use a multi-step curing protocol to allow for complete cyclization.[1] |
| High Internal Stress: Rapid heating and cooling rates during curing.[1] | Employ a slow, controlled ramp-up and cool-down rate during the thermal curing process to allow internal stresses to relax.[1] | |
| Oxidative Degradation: Curing at high temperatures in the presence of oxygen. | Perform high-temperature curing steps (typically >150°C) in an inert atmosphere, such as under a nitrogen or argon purge.[1] | |
| Low and inconsistent Degree of Imidization (DOI). | Residual Solvent: High-boiling point solvents like NMP can interfere with the final stages of imidization.[1] | Incorporate a low-temperature drying step (e.g., 80-100°C) for an extended period to remove the bulk of the solvent before initiating high-temperature imidization.[1] |
| Inadequate Curing Protocol: The rate of imidization is highly dependent on both temperature and time.[1] | Optimize the thermal curing protocol. For BTDA-based polyimides, the imidization rate increases significantly between 100°C and 200°C, with a final curing step above 250°C often required for near-complete imidization.[1] | |
| PAA Precursor Instability: The PAA precursor can undergo hydrolysis in the presence of moisture, leading to reduced molecular weight. | Store the PAA solution in a cool, dry environment and preferably use freshly prepared solutions for film casting. | |
| Precipitation of polyimide during synthesis. | Low Solubility: The fully imidized polymer may have low solubility in the reaction solvent due to high chain rigidity. | Consider using chemical imidization at a lower temperature, which can yield a more soluble product. Alternatively, cast the film from the soluble PAA stage before thermal imidization. |
Data Presentation
| Solvent | Assumed Imidization Temperature (°C) | Hypothetical Rate Constant (k) (min⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) |
| N-methyl-2-pyrrolidone (NMP) | 180 | 0.045 | 95 |
| N,N-dimethylacetamide (DMAc) | 180 | 0.038 | 105 |
| Dimethyl sulfoxide (DMSO) | 180 | 0.025 | 115 |
Experimental Protocols
Protocol 1: Synthesis of BTDA-ODA Poly(amic acid) Solution
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) in N,N-dimethylacetamide (DMAc) to a concentration of 15-20 wt%.
-
Once the ODA is fully dissolved, slowly add an equimolar amount of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) powder to the solution under a continuous nitrogen purge.
-
Continue stirring the mixture at room temperature for 12-24 hours. The viscosity of the solution will increase as the PAA is formed.
-
The resulting viscous PAA solution can be stored in a cool, dry place before use.
Protocol 2: Thermal Imidization of BTDA-ODA PAA Film
-
Cast the PAA solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a convection oven or on a hot plate.
-
Employ a multi-step heating process:
-
80°C for 2 hours to slowly evaporate the majority of the solvent.
-
Increase the temperature to 150°C and hold for 1 hour.
-
Increase to 200°C and hold for 1 hour.
-
Increase to 250°C and hold for 1 hour.
-
Finally, increase to 300-350°C for 1 hour to achieve maximum imidization.[1]
-
-
Allow the film to cool slowly to room temperature to minimize residual stress.
-
The resulting polyimide film can be peeled from the substrate, often by immersion in warm water.
Protocol 3: Determination of Degree of Imidization (DOI) by FTIR
-
Prepare a series of polyimide films cured at different temperatures (e.g., 150°C, 200°C, 250°C, 300°C, and 350°C) for a fixed time (e.g., 1 hour).
-
Obtain the FTIR spectrum for each film.
-
For each spectrum, determine the absorbance (or peak area) of the characteristic imide peak at ~1377 cm⁻¹ (C-N stretch) and a reference peak at ~1500 cm⁻¹ (aromatic C=C stretch).
-
Calculate the ratio (R) for each sample: R = Absorbance₁₃₇₇ / Absorbance₁₅₀₀.
-
Assume the sample cured at the highest temperature (350°C) has reached 100% imidization (R_max).
-
Calculate the DOI for each sample using the formula: DOI (%) = (R_sample / R_max) * 100.
Visualizations
Caption: Experimental workflow for the synthesis, processing, and analysis of BTDA-based polyimide films.
Caption: Logical relationship between solvent properties and their effect on imidization kinetics.
References
Technical Support Center: Troubleshooting Low Degree of Imidization in BTDA-Based Polyimides
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with achieving a high degree of imidization in 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA)-based polyimides. Below you will find troubleshooting guides and frequently asked questions to address specific issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the degree of imidization (DOI) and why is it crucial for my BTDA polymer?
The degree of imidization (DOI) quantifies the percentage of the poly(amic acid) (PAA) precursor that has successfully undergone cyclodehydration to form the final polyimide structure.[1] Achieving a high DOI is critical as it directly impacts the material's performance characteristics. A high degree of imidization is essential for attaining:
-
Exceptional Thermal Stability: The imide ring structure is inherently stable at elevated temperatures.
-
Superior Mechanical Strength: Complete imidization leads to a polymer with robust mechanical properties.
-
Excellent Chemical Resistance: The fully formed imide structure provides resistance to various solvents and chemicals.
An incomplete reaction can result in a material with inferior thermal and mechanical properties.[1]
Q2: How can I determine the degree of imidization in my synthesized BTDA polyimide?
Several analytical techniques can be employed to measure the degree of imidization. The most common methods include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a widely used and reliable method that involves monitoring the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the DOI by measuring the weight loss associated with the water evolved during the imidization process.[2]
-
Differential Scanning Calorimetry (DSC): The DOI can be calculated based on the area of the endothermic peak associated with the imidization reaction.[2]
Among these, FTIR is often preferred for its simplicity and accuracy.
Troubleshooting Guide: Low Degree of Imidization
Q3: I've measured a low degree of imidization in my BTDA polyimide film. What are the likely causes and how can I fix it?
A low degree of imidization can stem from several factors, primarily related to the curing process and the stability of the poly(amic acid) precursor.
Cause 1: Inadequate Curing Protocol
The conversion of poly(amic acid) to polyimide is highly dependent on both the temperature and duration of the thermal treatment.[1] Insufficient heat or time will result in an incomplete reaction.
-
Solution: Optimize your thermal curing protocol. For many BTDA-based polyimides, a final curing temperature of 300°C or higher is necessary to achieve complete imidization.[1] A multi-step curing protocol, with a gradual ramp-up in temperature, is highly recommended to allow for complete cyclization and to minimize internal stress in the resulting film.[1]
Cause 2: Residual Solvent
High-boiling point solvents, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), are commonly used in the synthesis of poly(amic acid). If not adequately removed, these residual solvents can interfere with the imidization process.[1]
-
Solution: Implement a low-temperature drying step (e.g., 80-100°C) for an extended period before the high-temperature curing stages.[1] This will help to remove the bulk of the solvent prior to imidization.
Cause 3: Poly(amic acid) Precursor Instability
The poly(amic acid) precursor can be susceptible to hydrolysis, especially in the presence of moisture. This degradation leads to a decrease in molecular weight and can negatively impact the final properties of the polyimide film.
-
Solution: It is best practice to use freshly prepared poly(amic acid) solutions for casting films to ensure consistency. If storage is necessary, keep the PAA solution in a cool and dry environment to minimize degradation.
Quantitative Data Summary
The following table provides a general guideline for a multi-step thermal curing protocol for BTDA-based polyimides. Please note that the optimal conditions may vary depending on the specific diamine used and the desired film thickness.
| Curing Step | Temperature (°C) | Duration (hours) | Purpose |
| 1 | 80 - 100 | 1 - 2 | Removal of residual solvent |
| 2 | 150 | 1 | Initial phase of imidization |
| 3 | 200 | 1 | Continuation of imidization |
| 4 | 250 | 1 | Approaching complete imidization |
| 5 | 300 or higher | 1 | Final curing for complete imidization |
Experimental Protocols
Protocol 1: Determination of Degree of Imidization (DOI) by FTIR
This protocol outlines a method for calculating the DOI of a BTDA-based polyimide film using Fourier-Transform Infrared Spectroscopy.
1. Sample Preparation:
-
Prepare a series of polyimide films by curing the poly(amic acid) precursor at various temperatures (e.g., 150°C, 200°C, 250°C, 300°C, and 350°C) for a fixed time (e.g., 1 hour). A film cured at a high temperature (e.g., 350°C) is generally assumed to be fully imidized and serves as the reference.
2. FTIR Analysis:
-
Acquire the FTIR spectrum for each film.
-
Identify the characteristic absorption band for the imide C-N stretching, which typically appears around 1377 cm⁻¹.
-
Select an internal reference peak that does not change during the imidization process. The aromatic C=C stretching vibration, usually found around 1500 cm⁻¹, is a suitable internal standard.[3]
3. DOI Calculation:
-
For each spectrum, determine the absorbance (or peak area) of the imide peak (~1377 cm⁻¹) and the reference peak (~1500 cm⁻¹).
-
Calculate the ratio (R) of the imide peak's absorbance to the reference peak's absorbance for each sample:
-
R = Absorbance₁₃₇₇ / Absorbance₁₅₀₀
-
-
Determine the ratio for the fully imidized reference sample (R_max).
-
The degree of imidization (DOI) for each sample can then be calculated using the following equation:
-
DOI (%) = (R_sample / R_max) * 100
-
Visualizations
Caption: Chemical reaction pathway for the synthesis of BTDA-based polyimide.
Caption: Troubleshooting workflow for low degree of imidization in BTDA polymers.
References
Preventing hydrolysis of 4,4'-Carbonyldiphthalic anhydride during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4,4'-Carbonyldiphthalic Anhydride to prevent hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, stickiness) | Hydrolysis due to moisture absorption. | - Discontinue use of the affected batch for moisture-sensitive applications.- Confirm hydrolysis using analytical techniques such as FTIR or NMR spectroscopy.- Review storage and handling procedures to identify and rectify the source of moisture exposure. |
| Inconsistent reaction outcomes or low yield | Partial hydrolysis of the anhydride, leading to the presence of the less reactive dicarboxylic acid. | - Verify the purity of the anhydride before use.- Ensure all solvents and reagents are anhydrous.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1] |
| Poor solubility in non-polar aprotic solvents | Formation of the more polar 4,4'-carbonyldiphthalic acid due to hydrolysis. | - Use a fresh, properly stored batch of the anhydride.- Consider using polar aprotic solvents such as DMAc, DMF, or NMP for solubilization, ensuring the solvent is anhydrous.[2] |
| Presence of unexpected peaks in analytical spectra (FTIR, NMR) | Contamination with the hydrolysis product, 4,4'-carbonyldiphthalic acid. | - In FTIR, look for a broad peak around 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H stretch.- In ¹H NMR, a broad singlet between 10-13 ppm indicates the presence of a carboxylic acid proton. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
The primary cause of degradation is hydrolysis, which occurs when the anhydride reacts with water to form the corresponding dicarboxylic acid, 4,4'-carbonyldiphthalic acid.[1][3] This reaction is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[3]
Q2: What are the ideal storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[3][4] The container must be tightly sealed to prevent the ingress of moisture.[3] For long-term storage, using a desiccator or a dry box is highly recommended.[3]
Q3: Which materials are incompatible with this compound?
Avoid storing this compound with strong oxidizing agents, strong acids, strong bases, and water.[4] Alcohols and ketones should also be avoided as they can react with the anhydride.[2]
Q4: How can I verify the purity of my this compound before an experiment?
The purity can be assessed using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC). These methods can detect the presence of the hydrolysis product.
Q5: Is there a recommended shelf life for this compound?
Quantitative Data on Storage Conditions
Specific quantitative data on the stability of this compound under various temperature and humidity conditions is limited in publicly available literature. However, based on general chemical principles for anhydrides, the following table provides a qualitative guide to storage. For critical applications, it is advisable to conduct in-house stability studies.
| Storage Condition | Temperature | Humidity | Expected Stability |
| Ideal | 2-8°C | < 30% RH | High (prolonged shelf life) |
| Acceptable | Room Temperature (~20-25°C) | < 50% RH | Moderate (suitable for short to medium-term storage) |
| Not Recommended | > 30°C | > 60% RH | Low (rapid hydrolysis is likely) |
Experimental Protocols
Protocol 1: Purity Assessment by FTIR Spectroscopy
Objective: To detect the presence of the hydrolysis product, 4,4'-carbonyldiphthalic acid, in a sample of this compound.
Methodology:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the powdered sample directly onto the ATR crystal.
-
For KBr pellet method, mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Examine the spectrum for the characteristic peaks of the anhydride and the carboxylic acid.
-
Anhydride Peaks: Strong C=O stretching bands around 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric).[6]
-
Hydrolysis Indicator (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a carbonyl (C=O) peak around 1700 cm⁻¹.[3] The presence of these peaks indicates hydrolysis.
-
Protocol 2: Detection of Hydrolysis by ¹H NMR Spectroscopy
Objective: To quantify the extent of hydrolysis in a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Dissolve the sample in approximately 0.6-0.8 mL of an anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is truly anhydrous to prevent further hydrolysis during the experiment.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
-
Data Analysis:
-
Integrate the signals corresponding to the aromatic protons of both the anhydride and the carboxylic acid.
-
Look for a broad singlet peak in the 10-13 ppm region, which is characteristic of the carboxylic acid protons of the hydrolysis product.
-
The relative integration of this peak compared to the aromatic protons of the anhydride can provide a semi-quantitative measure of hydrolysis.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Recommended Storage and Handling Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solid state NMR of acid anhydride/hydroxyl crosslinking systems - Durham e-Theses [etheses.dur.ac.uk]
- 3. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. Hydrolysis of Acetic Anhydride with Heavy Water (D2O) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The phthalic anhydride shelf life is typically around 1-2 years from the date of manufacture - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 6. benchchem.com [benchchem.com]
Optimizing curing temperature and time for BTDA epoxy systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzophenonetetracarboxylic Dianhydride (BTDA) epoxy systems.
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature and time for BTDA epoxy systems?
A1: Typical curing for BTDA epoxy systems occurs within 2 hours at 200°C. However, the addition of accelerators, such as imidazoles, can reduce this time to minutes.[1] For specific applications like powder coatings, curing can be as rapid as a few minutes at 250°C.[1] It's important to note that longer curing times, even at a constant temperature, can lead to a significant increase in the glass transition temperature (Tg) due to continued crosslinking.[2] For instance, extending the cure time from 20 minutes to 24 hours at 200°C can raise the Tg from around 109-111°C to 155°C.[2]
Q2: How does the anhydride-to-epoxy (A/E) ratio affect the properties of the cured system?
A2: The anhydride-to-epoxy (A/E) ratio is a critical parameter in formulating BTDA epoxy systems. While a stoichiometric ratio of 1.0 is theoretically possible, optimal performance is often achieved at sub-stoichiometric ratios.[3][4] For many dianhydride-epoxy formulations, particularly in powder coatings, A/E ratios between 0.65 and 0.80 are recommended.[3][4] This is because an A/E ratio of less than 1.0 helps to account for the side reaction of epoxy etherification (homopolymerization).[4] Higher A/E ratios generally lead to higher Tg values; however, the gain in Tg may become modest above a certain point, with an A/E ratio of 0.7 often being a good starting point for standard solid epoxy resins (SERs).[3] For liquid epoxy resins, an even lower A/E ratio of around 0.5 can be more effective due to the high degree of crosslinking induced by BTDA.[5]
Q3: What are the key advantages of using BTDA as a curing agent for epoxy resins?
A3: BTDA is a high-performance curing agent that imparts exceptional thermal stability, mechanical strength, and chemical resistance to cured epoxy systems.[6] Its tetrafunctional structure allows for a high degree of crosslinking, resulting in materials with a significantly elevated glass transition temperature (Tg), often exceeding 200°C.[6][7] This makes BTDA-cured epoxies suitable for demanding applications in the electronics, aerospace, and automotive industries.[3][6] Furthermore, BTDA allows for the use of simple bisphenol-A based resins to achieve high-performance characteristics, which might otherwise require more complex and costly epoxy resins like novolacs.[3][4]
Q4: Can BTDA be blended with other anhydrides?
A4: Yes, blending BTDA with monoanhydrides is a common practice to improve the processability and performance properties of the epoxy system.[1][8] For instance, a blend of BTDA with a liquid monoanhydride can facilitate mixing under high shear conditions.[1] These blended systems can also be optimized with the right accelerator to achieve curing at lower temperatures.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the curing of BTDA epoxy systems.
Issue 1: Incomplete or Soft Cure
-
Symptom: The epoxy remains tacky, soft, or liquid in some areas after the recommended curing time.[9]
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Mix Ratio | Ensure the precise stoichiometric ratio of resin to hardener is used as specified by the manufacturer. Adding more hardener will not accelerate the cure and can lead to an improper cure.[9][10] |
| Inadequate Mixing | Thoroughly mix the resin and hardener for the recommended time, typically 3-5 minutes, scraping the sides and bottom of the mixing container to ensure complete integration.[10][11] |
| Low Curing Temperature | Maintain a consistent and adequate curing temperature. If the temperature is too low, the curing process will slow down or may not complete.[11][12] Consider moving the component to a warmer environment or using an oven.[9] Some systems require heat to initiate the curing reaction.[13] |
| Contamination | Ensure all mixing containers and substrates are clean and dry. Moisture, dust, or other contaminants can interfere with the curing process.[10][11] |
Issue 2: Low Glass Transition Temperature (Tg)
-
Symptom: The cured epoxy exhibits a lower than expected Tg, indicating suboptimal crosslinking.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Cure Time or Temperature | Increase the curing time or temperature to promote further crosslinking. Even after the initial cure, a post-curing step at an elevated temperature can significantly increase the Tg.[2][14] |
| Suboptimal A/E Ratio | Optimize the anhydride-to-epoxy (A/E) ratio. A higher A/E ratio generally leads to a higher Tg, but there is an optimal range for each system.[3] |
| Incomplete Mixing | Ensure homogeneous mixing of the epoxy and BTDA to achieve a uniform crosslink density. |
Issue 3: Bubbles or Voids in the Cured Epoxy
-
Symptom: The presence of bubbles or voids within the cured epoxy matrix.
-
Possible Causes & Solutions:
| Cause | Solution |
| Air Entrapment During Mixing | Mix the components slowly and carefully to avoid introducing excessive air.[15] De-airing the mixture under vacuum before curing can effectively remove trapped air.[13] |
| Outgassing from Porous Substrates | For porous materials, apply a thin seal coat of the epoxy to the substrate and allow it to gel before applying the main coat. This will prevent air from escaping the substrate and creating bubbles.[15] |
| Curing Temperature Too High/Fast | A rapid increase in temperature can cause the epoxy to cure too quickly, trapping bubbles that would otherwise have time to rise to the surface and dissipate.[12] |
Data Presentation
Table 1: Typical Curing Schedules for BTDA Epoxy Systems
| Application | Curing Temperature (°C) | Curing Time | Reference |
| Adhesives | 200 | 2 hours | [1] |
| Powder Coatings | 250 | Minutes | [1] |
| Molding Resins | < 200 | < 2 minutes | [1] |
| Varnishes | 200 | 2-3 minutes | [1] |
Table 2: Effect of Curing Time on Glass Transition Temperature (Tg) at 200°C
| Curing Time | Approximate Tg (°C) | Reference |
| 20 minutes | 109 - 111 | [2] |
| 24 hours | 155 | [2] |
Table 3: Recommended Anhydride-to-Epoxy (A/E) Ratios
| Epoxy System Type | Recommended A/E Ratio | Reference |
| Powder Coatings (Solid Epoxy Resins) | 0.65 - 0.80 | [3][4] |
| Liquid Epoxy Resins | ~ 0.5 | [5] |
Experimental Protocols
Protocol for Non-Isothermal Differential Scanning Calorimetry (DSC) Analysis
This protocol is used to determine the total heat of reaction and the glass transition temperature (Tg) of a BTDA epoxy system.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy-BTDA formulation into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as a reference.[6]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the onset of the curing reaction (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to determine the Tg of the cured material.[6]
-
-
Data Analysis:
Protocol for In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy Cure Monitoring
This protocol allows for real-time monitoring of the chemical changes during the curing process.
-
Sample Preparation: Thoroughly mix the epoxy and BTDA components. Apply a thin film of the mixture onto an appropriate IR-transparent substrate (e.g., KBr window).
-
Instrument Setup: Place the sample in a heated transmission cell within the FTIR spectrometer.
-
Data Collection: Acquire FTIR spectra at regular intervals as the sample is heated to and held at the desired isothermal curing temperature.
-
Data Analysis: Monitor the decrease in the absorbance of the characteristic peaks for the epoxy groups (e.g., ~915 cm⁻¹) and anhydride groups, and the increase in the ester peak. The degree of conversion (α) can be calculated using the following formula: α(t) = 1 - [(A_t / A_ref_t) / (A_0 / A_ref_0)], where A_t is the absorbance of the reactive group at time t, A_0 is the initial absorbance, and A_ref is the absorbance of a reference peak that does not change during the reaction.[6]
Visualizations
Caption: Troubleshooting workflow for common BTDA epoxy curing issues.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. pcimag.com [pcimag.com]
- 3. azom.com [azom.com]
- 4. paint.org [paint.org]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. dianhydrides.com [dianhydrides.com]
- 8. youtube.com [youtube.com]
- 9. epoxio.cz [epoxio.cz]
- 10. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 11. bestbartopepoxy.com [bestbartopepoxy.com]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. crosslinktech.com [crosslinktech.com]
- 14. mdpi.com [mdpi.com]
- 15. resiners.com [resiners.com]
Technical Support Center: BTDA Epoxy Curing with Catalysts and Accelerators
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BTDA) in epoxy curing formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of catalysts and accelerators in BTDA epoxy curing?
A1: Catalysts and accelerators play a crucial role in the curing of BTDA epoxy systems by increasing the rate of the curing reaction.[1] This allows for curing to occur at lower temperatures or in shorter times than with heat alone.[2] They primarily promote the esterification reaction between the anhydride and epoxy groups, which leads to the formation of a highly cross-linked polymer network.[3] The choice of catalyst can significantly influence the processing characteristics (e.g., gel time, pot life) and the final properties of the cured epoxy, such as the glass transition temperature (Tg).[4]
Q2: How do I choose the right catalyst or accelerator for my BTDA epoxy formulation?
A2: The selection of a suitable catalyst depends on the specific application requirements.[1] Factors to consider include the desired curing temperature and time, the processing method (e.g., casting, adhesives, powder coatings), and the required final properties of the cured material.[2][4] For applications requiring rapid curing at high temperatures, such as in adhesives, imidazoles like 2-ethyl-4-methylimidazole (EMI-24) are often used.[2][4] For processes that require a more moderate cure rate to prevent localized hot spots, such as in thick composite parts, other catalysts may be more suitable.[4] It is also important to consider the interaction between the catalyst and other components in the formulation, as some catalysts may favor side reactions like epoxy homopolymerization.[4]
Q3: What is the recommended anhydride-to-epoxy (A/E) ratio when using BTDA with a catalyst?
A3: For BTDA-cured epoxy systems, the optimal anhydride-to-epoxy (A/E) ratio is typically less than the stoichiometric 1.0.[4][5] For liquid epoxy resins, a starting A/E ratio of 0.5 - 0.6 is often recommended, while for solid epoxy resins, a range of 0.6 - 0.8 is common.[3][6] There are two primary reasons for using a lower A/E ratio. Firstly, it accounts for the potential side reaction of epoxy etherification (homopolymerization), where epoxy groups can react with each other.[4][5] Secondly, it helps to control the degree of crosslinking to avoid excessive brittleness and potential vitrification before full cure is achieved, which can compromise the final mechanical properties.[4][7] The optimal A/E ratio for a specific application should be determined experimentally.[7]
Q4: Can I blend BTDA with other anhydrides?
A4: Yes, blending BTDA with liquid monoanhydrides, such as methyltetrahydrophthalic anhydride (MTHPA) or Nadic Methyl Anhydride (NMA), is a common practice.[4] Since BTDA is a solid powder, blending it with a liquid anhydride can improve its dispersion and processability in liquid epoxy resins, creating a more user-friendly paste-like curing agent.[2][4] This approach also allows for tailoring the final properties of the cured epoxy by adjusting the ratio of the rigid BTDA to the more flexible monoanhydride, which can modify the crosslink density.[4]
Q5: How does the concentration of the catalyst affect the curing process and final properties?
A5: The concentration of the catalyst has a significant impact on the curing process. Generally, increasing the catalyst concentration will increase the reaction rate, leading to a shorter gel time and a lower curing temperature. However, an excessively high catalyst concentration can lead to a very rapid and uncontrolled reaction, potentially causing localized overheating and compromising the integrity of the cured material. It can also influence the final properties; for instance, some studies have shown that at high concentrations, certain catalysts can lead to a decrease in the glass transition temperature (Tg). The optimal catalyst concentration, typically in the range of 0.5 to 2 parts per hundred parts of resin (phr), should be determined experimentally for each specific formulation and application.[8]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Incomplete or Tacky Cure | 1. Incorrect A/E Ratio: An improper ratio of BTDA to epoxy can lead to unreacted components.[3] 2. Insufficient Catalyst/Accelerator: The amount of catalyst may be too low to effectively drive the reaction to completion. 3. Low Curing Temperature or Time: The curing schedule may not be adequate for the specific formulation.[4] 4. Moisture Contamination: Moisture can react with the anhydride, reducing its effectiveness.[2] | 1. Verify Stoichiometry: Double-check calculations for the A/E ratio, aiming for recommended ranges (e.g., 0.5-0.8).[3][6] 2. Optimize Catalyst Level: Experimentally determine the optimal catalyst concentration. 3. Adjust Cure Schedule: Increase the curing temperature or time. Consider a post-cure at a higher temperature to ensure complete cross-linking.[8] 4. Ensure Dry Conditions: Use BTDA in its dry form and avoid exposure to humidity.[2] |
| Curing Reaction is Too Fast (Short Pot Life/Gel Time) | 1. Excessive Catalyst Concentration: Too much accelerator can lead to a very rapid, uncontrollable reaction. 2. Highly Reactive Catalyst: The chosen catalyst may be too reactive for the intended application or processing temperature.[4] 3. High Mixing/Processing Temperature: Elevated initial temperatures will accelerate the reaction. | 1. Reduce Catalyst Concentration: Lower the amount of catalyst in the formulation. 2. Select a Less Reactive Catalyst: Consider a catalyst with a higher activation temperature or a milder reaction profile.[4] 3. Control Temperature: Mix and process the components at a lower temperature to extend the working life. |
| Lower than Expected Glass Transition Temperature (Tg) | 1. Incomplete Cure: The curing reaction may not have gone to completion, resulting in a lower crosslink density.[5] 2. Incorrect A/E Ratio: Deviating from the optimal A/E ratio can lead to a less than ideal network structure.[3] 3. Sub-optimal Catalyst Choice or Concentration: The selected catalyst may not be efficient at driving the reaction to achieve the highest possible crosslinking. 4. Side Reactions: Conditions favoring epoxy homopolymerization over esterification can sometimes result in a lower Tg.[4] | 1. Implement a Post-Cure: Add a post-curing step at a temperature above the initial Tg to drive the reaction further.[8] 2. Optimize A/E Ratio: Experimentally verify the optimal A/E ratio for your system.[3] 3. Evaluate Different Catalysts: Test a range of catalysts and concentrations to find the best performer for maximizing Tg.[4] 4. Adjust Formulation and Cure Cycle: Modify the formulation and curing conditions to favor the desired esterification reaction. |
| Bubbles in the Cured Epoxy | 1. Trapped Air During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin. 2. Moisture Outgassing: Moisture in the formulation or on the substrate can turn to steam at curing temperatures, creating bubbles. 3. Air Released from Porous Substrates: Porous materials can release trapped air when coated with resin. | 1. Mix Slowly and Carefully: Mix the components thoroughly but gently to avoid introducing air. 2. Degas the Mixture: Use a vacuum chamber to remove trapped air from the mixed resin before curing.[8] 3. Ensure Dry Components and Substrates: Thoroughly dry all components and substrates before mixing and application. 4. Use a Seal Coat: For porous substrates, apply a thin initial seal coat of the epoxy to seal the pores before applying the main coat. |
| Brittle Cured Material | 1. Excessively High Crosslink Density: A very high degree of crosslinking, while leading to a high Tg, can also result in a brittle material.[8] 2. Sub-optimal A/E Ratio: An A/E ratio that is too high can lead to a highly cross-linked and brittle network.[5] | 1. Incorporate a Flexibilizer: Consider adding a flexibilizing agent to the formulation. 2. Blend with a Monoanhydride: Blending BTDA with a more flexible liquid monoanhydride can reduce brittleness.[4] 3. Optimize A/E Ratio: Experiment with slightly lower A/E ratios to reduce the crosslink density.[5] |
Quantitative Data Summary
Table 1: Effect of Different Catalysts on the Glass Transition Temperature (Tg) of BTDA-Cured Bisphenol A Epoxy Resin
| Catalyst Type | Catalyst Name/Designation | Tg (°C) by DMA (tanδ peak) | Curing Schedule |
| Quaternary ammonium salt | BV-CAT 7 | 233 | 24 hours at 200°C |
| Imidazole | EMI-24 (2-ethyl-4-methylimidazole) | 239 | 24 hours at 200°C |
| Imidazole | AMI-2 (2-methylimidazole) | 230 | 24 hours at 200°C |
| Imidazole | 2P4MZ (2-phenyl-4-methylimidazole) | 235 | 24 hours at 200°C |
Data compiled from a study where the BTDA usage was at an A/E ratio of 0.5.[4]
Table 2: Glass Transition Temperatures (Tg) for BTDA/MTHPA Blends with BV CAT-7 Catalyst
| % BTDA in Curative Blend | Tg (°C) by DMA (tanδ peak) |
| 0% | 150 |
| 44% | 180 |
| 64% | 199 |
| 82% | 211 |
| 100% | 218 |
These formulations used a standard liquid epoxy resin and the combined A/E ratio was determined by treating the BTDA portion at an A/E of 0.5 and the MTHPA portion at 0.9.[4]
Experimental Protocols
Protocol 1: Non-Isothermal Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
This protocol outlines the procedure for determining the curing characteristics of a BTDA-epoxy formulation using DSC.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the freshly mixed, uncured BTDA-epoxy-catalyst formulation into a standard aluminum DSC pan.
- Hermetically seal the pan to prevent any mass loss during the experiment.
- Prepare an empty, sealed aluminum pan to be used as a reference.[6]
2. Instrument Setup:
- Place the sample and reference pans into the DSC cell.
- Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.[6]
3. Thermal Program:
- Equilibrate the sample at a temperature below the onset of the curing reaction (e.g., 30°C).
- Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the exothermic curing peak (e.g., 300°C).
- Cool the sample back to the starting temperature.
- Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured sample.[6]
4. Data Analysis:
- Integrate the area under the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH_total).
- The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction up to that temperature to the total heat of reaction.
- The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[6]
Protocol 2: Rheological Analysis for Gel Time Determination
This protocol describes how to measure the gel time of a BTDA-epoxy formulation using a rheometer.
1. Sample Preparation:
- Thoroughly mix the epoxy, BTDA, and catalyst components at a controlled temperature.[6]
2. Instrument Setup:
- Use a rheometer with a parallel plate geometry.
- Preheat the plates to the desired isothermal curing temperature.
- Load a small amount of the mixed formulation onto the lower plate and bring the upper plate down to the desired gap.[6]
3. Data Collection:
- Begin the experiment immediately after loading the sample.
- Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time at a constant frequency and a small oscillatory strain (within the linear viscoelastic region).[6]
4. Data Analysis:
- The gel time is identified as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (the G'/G'' crossover point). At this point, the tan δ (G''/G') is equal to 1, and the material transitions from a liquid-like to a solid-like state.[6]
Visualizations
Caption: Simplified mechanism of catalyzed BTDA epoxy curing.
Caption: Experimental workflow for evaluating BTDA epoxy formulations.
Caption: Troubleshooting decision tree for low Tg in BTDA epoxy systems.
References
Navigating Viscosity Challenges in BTDA-Epoxy Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common viscosity-related challenges encountered during the formulation and processing of Benzophenonetetracarboxylic Dianhydride (BTDA) cured epoxy systems. This guide offers practical solutions, detailed experimental protocols, and quantitative data to empower researchers in achieving optimal performance and processability.
Troubleshooting Guide: Managing Viscosity
High viscosity in BTDA-epoxy formulations is a frequent challenge, primarily due to the solid nature of BTDA at room temperature. This can impede proper mixing, wetting of substrates or reinforcements, and lead to processing difficulties. The following section provides solutions to common viscosity-related problems.
Question: My BTDA-epoxy mixture is too thick to handle and process. How can I reduce the viscosity?
Answer:
Several strategies can be employed to effectively lower the viscosity of your BTDA-epoxy formulation:
-
Elevated Temperature Mixing: Heating the epoxy resin before adding the BTDA powder can significantly reduce its viscosity. A general rule is that for every 10°C increase in temperature, the viscosity of the epoxy resin is approximately halved.[1] However, be mindful that elevated temperatures can also accelerate the curing process, reducing the working life of the formulation.[1]
-
Use of Reactive Diluents: Incorporating a low-viscosity liquid anhydride, such as Methyltetrahydrophthalic Anhydride (MTHPA) or Nadic Methyl Anhydride (NMA), can act as a reactive diluent.[2][3] These diluents become part of the polymer network during curing, minimizing the negative impact on the final properties compared to non-reactive diluents. Blending BTDA with a liquid monoanhydride facilitates easier mixing and can improve the overall performance of the adhesive.[4]
-
Optimized Mixing Procedure: For liquid epoxy systems, BTDA can be dispersed or dissolved at elevated temperatures.[4] High shear mixing can aid in the dissolution of BTDA powder in the liquid epoxy resin.
Question: I've added a reactive diluent, but now I'm concerned about the impact on the final properties of my cured epoxy. What should I expect?
Answer:
While reactive diluents are effective at reducing viscosity, they can influence the properties of the cured system. It is crucial to consider the following:
-
Glass Transition Temperature (Tg): The addition of a liquid monoanhydride as a reactive diluent can lower the Tg of the final cured product. However, by optimizing the blend ratio of BTDA to the liquid anhydride, a desirable balance between processability and high-temperature performance can be achieved.[2][3]
-
Mechanical Properties: The crosslink density of the polymer network can be affected by the addition of reactive diluents, which may alter mechanical properties such as modulus and strength.[4] Careful selection of the diluent and its concentration is key to mitigating any undesirable effects.
Question: My formulation's viscosity is inconsistent between batches. What could be the cause?
Answer:
Inconsistent viscosity can stem from several factors:
-
Moisture Contamination: Anhydride curing agents are sensitive to moisture. Exposure to humidity can lead to the hydrolysis of the anhydride, which can affect the curing process and lead to variations in viscosity and final properties.[4]
-
Inaccurate Measurements: Precise measurement of each component is critical. Inaccuracies in the ratio of epoxy resin, BTDA, and any reactive diluents will lead to batch-to-batch variability.
-
Incomplete Dissolution of BTDA: If BTDA is not fully dissolved during mixing, solid particles can remain, leading to a non-uniform mixture with inconsistent viscosity. Ensure your mixing procedure is robust and visually confirm the absence of undissolved particles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high viscosity in BTDA-epoxy formulations?
A1: The primary cause is the physical form of BTDA, which is a solid powder at room temperature. Incorporating this solid into a liquid epoxy resin without proper techniques can result in a thick, difficult-to-process mixture.[4]
Q2: Can I use non-reactive diluents to lower the viscosity?
A2: While non-reactive diluents can reduce viscosity, they are generally not recommended for high-performance applications as they do not chemically bond with the epoxy network. This can lead to issues such as plasticization, reduced mechanical properties, and migration of the diluent over time. Reactive diluents are a more suitable choice as they integrate into the polymer structure.
Q3: How does temperature affect the pot life of my BTDA-epoxy formulation?
A3: Increasing the temperature to reduce viscosity will also accelerate the curing reaction, thereby shortening the pot life or working time of your formulation. It is essential to find a balance between achieving a workable viscosity and having sufficient time for processing and application.[1]
Q4: What is a typical mixing temperature for incorporating BTDA into a liquid epoxy resin?
A4: A common practice is to preheat the epoxy resin to a temperature between 70°C and 80°C to lower its viscosity before adding the powdered BTDA. However, the optimal temperature can vary depending on the specific epoxy resin being used.
Quantitative Data on Viscosity Management
The following tables provide illustrative data on the effect of formulation variables on the viscosity and thermal properties of BTDA-epoxy systems. Please note that these are example values and actual results will depend on the specific materials and processing conditions used.
Table 1: Illustrative Viscosity of BTDA-Epoxy Blends with MTHPA
| % BTDA in Curative (by weight) | % MTHPA in Curative (by weight) | Example Viscosity of Curative Paste (cP at 25°C) | Example Viscosity of Final Mixture with Epoxy (cP at 25°C) |
| 0% | 100% | ~200 | ~5,000 |
| 44% | 56% | ~5,000 | ~25,000 |
| 100% | 0% | Solid Powder | Very High / Impractical |
Note: This table is based on qualitative descriptions and the single available data point from a study by AZoM, intended for illustrative purposes.[2]
Table 2: Effect of Temperature on the Viscosity of a Typical Epoxy Resin
| Temperature (°C) | Illustrative Viscosity (cP) |
| 25 | 12,000 |
| 40 | 4,000 |
| 60 | 1,000 |
| 80 | 300 |
Note: This table provides a general representation of the temperature-viscosity relationship for epoxy resins.
Experimental Protocols
Protocol 1: Preparation of a BTDA/MTHPA Curing Agent and Epoxy Formulation
Objective: To prepare a process-friendly BTDA-epoxy formulation by creating a paste-like curing agent.
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), micronized powder
-
Methyltetrahydrophthalic Anhydride (MTHPA), liquid
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 189 g/eq)
-
Catalyst (e.g., BV-CAT-7)
-
Fumed Silica (thickening agent)
-
High-shear mixer
-
Heating mantle or hot plate with magnetic stirring
-
Beakers and mixing vessels
-
Weighing balance
Procedure:
-
Curing Agent Preparation:
-
In a suitable mixing vessel, weigh the desired amounts of liquid MTHPA.
-
While stirring, gradually add the micronized BTDA powder to the MTHPA.
-
Add the fumed silica thickening agent to the mixture to achieve the desired paste consistency.
-
Add the catalyst to the mixture and continue to mix until a homogenous, user-friendly paste is formed.
-
-
Epoxy Formulation:
-
In a separate vessel, weigh the required amount of liquid epoxy resin.
-
Gently heat the epoxy resin to approximately 50-60°C to reduce its viscosity.
-
Add the prepared BTDA/MTHPA curing agent paste to the heated epoxy resin.
-
Mix thoroughly until a uniform and homogeneous mixture is achieved.
-
Degas the mixture in a vacuum chamber to remove any entrapped air before use.
-
Protocol 2: Viscosity Measurement of BTDA-Epoxy Formulations
Objective: To determine the viscosity of the prepared BTDA-epoxy formulation at various temperatures.
Apparatus:
-
Rotational viscometer or rheometer with temperature control (e.g., cone and plate or parallel plate geometry)
-
Temperature-controlled chamber or bath
Procedure:
-
Instrument Calibration: Calibrate the viscometer/rheometer according to the manufacturer's instructions using a standard viscosity fluid.
-
Sample Loading: Carefully load the prepared and degassed BTDA-epoxy formulation onto the viscometer plate, ensuring no air bubbles are introduced.
-
Temperature Equilibration: Set the desired measurement temperature and allow the sample to equilibrate for a sufficient amount of time.
-
Measurement:
-
For a rotational viscometer, select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
For a rheometer, perform a steady shear rate sweep at the desired temperature to determine the viscosity as a function of shear rate.
-
-
Temperature Sweep: Repeat the measurement at different temperatures to generate a viscosity-temperature profile for the formulation.
Visualizing Formulation Logic and Workflows
Diagram 1: Factors Influencing BTDA-Epoxy Formulation Viscosity
Caption: Key factors influencing the final viscosity of BTDA-epoxy formulations.
Diagram 2: Experimental Workflow for Viscosity Management
Caption: A logical workflow for troubleshooting and managing high viscosity in BTDA-epoxy systems.
References
Technical Support Center: Curing Epoxy Resins with BTDA
This guide is designed for researchers, scientists, and professionals to troubleshoot and resolve issues related to the incomplete cure of epoxy resins when using 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) as a curing agent.
Frequently Asked Questions (FAQs)
Q1: What is BTDA and why is it used with epoxy resins?
A1: BTDA (3,3',4,4'-benzophenonetetracarboxylic dianhydride) is a high-performance aromatic dianhydride curing agent. Its tetrafunctional structure allows for a high degree of crosslinking when reacted with epoxy resins.[1][2] This dense polymer network results in cured materials with superior properties, including high glass transition temperatures (Tg) often exceeding 200°C, excellent thermal stability, robust mechanical properties, and high chemical resistance.[2][3][4]
Q2: My epoxy resin is tacky and soft after curing with BTDA. What are the most common causes?
A2: A tacky or soft cure is the most common sign of an incomplete reaction. The primary causes include:
-
Incorrect Stoichiometry: An improper ratio of BTDA to epoxy resin is a frequent cause of curing problems.[5][6] Unlike many amine curatives, an exact 1:1 stoichiometric ratio is often not ideal for BTDA systems; typically, a sub-stoichiometric amount of BTDA is used.[2][4]
-
Insufficient Cure Temperature or Time: BTDA is a high-temperature curative. Curing at temperatures that are too low or for a duration that is too short will result in an incomplete reaction.[5][7] A significant residual exotherm (heat release) observed in a DSC scan indicates an incomplete cure.[4]
-
Improper Mixing: Since BTDA is a solid powder, achieving a homogeneous mixture with the liquid or molten epoxy resin is critical.[1][5] Poor dispersion can lead to localized areas with incorrect stoichiometry.[8]
-
Moisture Contamination: Water can interfere with the curing reaction, especially at high temperatures, leading to a compromised network structure and reduced properties.[5]
Q3: How do I calculate the correct amount of BTDA for my epoxy resin?
A3: The amount of BTDA is typically calculated as parts per hundred resin (phr) based on the Epoxy Equivalent Weight (EEW) of your resin and the Anhydride Equivalent Weight (AEW) of BTDA.
The key parameters are:
-
Epoxy Equivalent Weight (EEW): Found on your resin's technical data sheet.
-
Anhydride Equivalent Weight (AEW) for BTDA: 161 g/eq.[1][4][9]
-
Anhydride/Epoxide (A/E) Ratio: This is the stoichiometric ratio. For BTDA, optimal performance is often achieved at A/E ratios between 0.6 and 0.8 to account for side reactions like etherification (epoxy homopolymerization).[2][4][10]
The calculation formula is: BTDA (phr) = (A/E Ratio × 161 / EEW of Resin) × 100 [9]
For example, for an epoxy resin with an EEW of 700 g/eq and a target A/E ratio of 0.7: BTDA (phr) = (0.7 × 161 / 700) × 100 ≈ 16.1 phr. This means you would add 16.1 grams of BTDA for every 100 grams of epoxy resin.
Q4: What is the effect of an incomplete cure on the final properties of the material?
A4: An incomplete cure significantly degrades the material's performance. Key consequences include:
-
Lowered Glass Transition Temperature (Tg): The Tg is directly related to the crosslink density.[11] An incomplete cure results in a lower Tg, meaning the material will soften at a lower temperature than expected.[12]
-
Reduced Mechanical Properties: Properties like tensile strength, flexural modulus, and hardness will be compromised, as the polymer network has not reached its full potential.[13][14]
-
Poor Chemical and Solvent Resistance: The insufficiently crosslinked network is more susceptible to swelling and degradation when exposed to chemicals and solvents.[15]
Troubleshooting Guide for Incomplete Cure
This guide provides a step-by-step approach to diagnosing and resolving incomplete curing issues.
Problem: The cured epoxy resin surface is tacky, soft, or gummy.
Step 1: Initial Assessment
First, determine the extent of the problem. Is the entire surface tacky, or is it confined to specific spots?[5][8]
-
Localized Soft Spots: Often indicates poor mixing. Unmixed resin or hardener was likely scraped from the container walls and introduced into the main pour.[8][16]
-
Uniformly Tacky/Soft Surface: Suggests a systemic issue such as incorrect stoichiometry, insufficient temperature/time, or moisture contamination.[16]
Step 2: Attempt to Post-Cure
If you suspect the cure was insufficient due to low temperature or time, a post-cure may resolve the issue.
-
Place the part in an oven at or slightly above the recommended cure temperature (e.g., 200-220°C).
-
Hold for an extended period (e.g., 1-2 hours). Longer cure times can significantly increase the Tg and degree of cure.[7]
-
Allow to cool slowly to room temperature and check for hardness.
Step 3: Remediation for Persistently Tacky Surfaces
If post-curing is ineffective, the uncured material must be addressed before recoating.
-
Remove Uncured Material: Scrape off all the sticky, liquid, or gummy resin as thoroughly as possible.[8][16] Solvents like acetone may be used with caution, ensuring the surface is completely dry before proceeding.
-
Sand the Surface: Lightly sand the entire surface, including any fully cured areas.[5] Use a coarse grit (e.g., 80-120 grit) sandpaper to create a rough profile, which provides "tooth" for the new layer to adhere to.[5][8][16]
-
Clean Thoroughly: Remove all sanding dust and residue with a vacuum followed by a solvent wipe (e.g., isopropanol), ensuring the surface is pristine and dry.[5]
-
Apply a New Coat: Prepare a fresh batch of epoxy and BTDA. Critically verify your calculations, measurements, and mixing procedure. Apply a new, thin layer over the prepared surface.[8][17]
Data Presentation
Table 1: Recommended Cure Schedules and Resulting Glass Transition Temperatures (Tg) for BTDA-Cured Epoxy Systems.
| Epoxy Resin Type | EEW (g/eq) | A/E Ratio | Cure Schedule | Resulting Tg (°C) | Reference |
|---|---|---|---|---|---|
| Solid Epoxy Resin | 700 | 0.7 | 20 min @ 200°C | ~109 | [7] |
| Solid Epoxy Resin | 700 | 0.7 | 20 min @ 250°C | ~122 | [7][10] |
| Solid Epoxy Resin | 700 | 0.7 | 24 hours @ 200°C | 155 - 164 | [7][10] |
| Solid Epoxy Resin | 700 | 0.8 | 24 hours @ 200°C | 170 | [9][10] |
| Liquid BPA Epoxy | ~181 | 0.5 | 2 hours @ 200°C | ~239 (tanδ peak) |[3][9] |
Table 2: Influence of Degree of Cure on Mechanical Properties (Illustrative Example).
| Curing Temperature (°C) | Curing Time (min) | Degree of Cure (α) | Ultimate Tensile Strength (% of Max) |
|---|---|---|---|
| 110 | 15 | 0.11 | ~25% |
| 135 | 15 | 0.86 | ~83% |
| 160 | 15 | 0.97 | ~95% |
| 200 | 15 | 1.00 | 100% |
(Data adapted from a study on a modified epoxy resin to illustrate the general trend between cure and mechanical properties.[13])
Experimental Protocols
Protocol 1: Determination of Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantify the degree of cure in a BTDA-epoxy sample by measuring its residual heat of reaction.
Methodology:
-
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) with a nitrogen purge gas supply.[18]
-
Sample Preparation:
-
Uncured Reference (for ΔH_total): Accurately weigh 5-10 mg of a freshly and thoroughly mixed, uncured sample of the epoxy/BTDA formulation into a hermetically sealed aluminum DSC pan.[18][19]
-
Partially Cured Sample (for ΔH_residual): Accurately weigh 5-10 mg of your cured material (e.g., from the tacky part) into a separate sealed aluminum pan.
-
Prepare an empty, sealed aluminum pan to serve as a reference.[19]
-
-
DSC Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).[19]
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well beyond the completion of the curing exotherm (e.g., 300°C).[9][18] This scan will measure the heat of reaction (ΔH).
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan using the same ramp rate. This scan is used to determine the Glass Transition Temperature (Tg) of the now fully cured sample and establish a baseline.[18]
-
-
Data Analysis:
Protocol 2: Monitoring Cure Progression with Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively or quantitatively track the curing reaction by monitoring the disappearance of specific functional group peaks.
Methodology:
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory and a heated stage.
-
Sample Preparation: Apply a thin layer of the uncured epoxy/BTDA mixture onto the ATR crystal.
-
Spectral Acquisition:
-
Record an initial spectrum at the starting temperature before curing begins.
-
Heat the sample according to your desired cure schedule (isothermal or ramp).
-
Collect spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxy group peak (oxirane ring), typically found around 915 cm⁻¹ .[20][21]
-
Monitor the decrease in the intensity of the anhydride carbonyl peaks . Cyclic anhydrides like BTDA show two characteristic C=O stretching bands, often around 1780 cm⁻¹ and 1850 cm⁻¹ .[20]
-
The formation of ester linkages can be observed by the appearance and growth of a new carbonyl peak around 1740 cm⁻¹ .
-
For quantitative analysis, a stable peak that does not change during the reaction (e.g., an aromatic C=C stretch around 1600 cm⁻¹) can be used as an internal standard to normalize the peak heights or areas.
-
Visualizations
Caption: Simplified reaction pathway for epoxy-anhydride curing.
Caption: Troubleshooting workflow for incompletely cured epoxy.
Caption: Relationship between cure parameters and material properties.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. paint.org [paint.org]
- 3. dianhydrides.com [dianhydrides.com]
- 4. azom.com [azom.com]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. artresin.com [artresin.com]
- 9. benchchem.com [benchchem.com]
- 10. paint.org [paint.org]
- 11. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 12. tainstruments.com [tainstruments.com]
- 13. mdpi.com [mdpi.com]
- 14. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. balticday.com [balticday.com]
- 16. chillepoxy.com [chillepoxy.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. scielo.br [scielo.br]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. atlantis-press.com [atlantis-press.com]
Technical Support Center: Minimizing Residual Stress in BTDA-Based Polyimide Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing residual stress in 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)-based polyimide films.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and processing of BTDA-based polyimide films, with a focus on identifying and resolving problems related to residual stress.
| Issue | Potential Causes | Recommended Solutions |
| Film Cracking or Crazing | - High Residual Tensile Stress: Exceeding the material's fracture toughness.[1][2] - Excessive Film Thickness: Thicker films are more prone to cracking.[3] - Rapid Solvent Evaporation: Can induce high stress.[1] - Aggressive Curing Ramp Rate: Rapid heating can lead to non-uniform curing and stress buildup. | - Optimize Curing Profile: Use a slower heating ramp rate (e.g., 2-5°C/min) and consider a multi-step curing process with holds at intermediate temperatures.[1] - Reduce Film Thickness: If the application allows, use a thinner coating.[3] - Control Solvent Evaporation: Use a solvent with a higher boiling point and ensure a controlled atmosphere during the initial drying stages. - Incorporate Flexible Diamines: Introduce more flexible diamine monomers into the polymer backbone to reduce overall stiffness.[4] |
| Film Delamination or Peeling | - High Interfacial Stress: Poor adhesion combined with high residual stress at the film-substrate interface.[2][5] - Substrate Contamination: Improperly cleaned substrate surfaces lead to weak bonding. - Incompatible Substrate: Significant mismatch in the Coefficient of Thermal Expansion (CTE) between the polyimide and the substrate. - Moisture Absorption: Can weaken the interface.[5] | - Improve Adhesion: Use an adhesion promoter (e.g., silane coupling agents) on the substrate. - Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate to remove organic and inorganic contaminants. - Select a Suitable Substrate: Choose a substrate with a CTE that more closely matches that of the BTDA-based polyimide. - Ensure a Dry Environment: Conduct processing and curing in a low-humidity environment or under a nitrogen purge. |
| Film Brittleness | - Incomplete Imidization: Insufficient curing temperature or time, leaving unreacted poly(amic acid). - Low Molecular Weight: Incomplete polymerization reaction resulting in shorter polymer chains. - Excessive Curing Temperature: Thermal degradation of the polymer can occur if the curing temperature is too high. | - Verify Complete Curing: Ensure the final curing temperature is above the glass transition temperature (Tg) of the polyimide and held for a sufficient duration (e.g., 1 hour). - Optimize Polymerization: Ensure proper stoichiometry and reaction conditions to achieve high molecular weight poly(amic acid). - Avoid Over-Curing: Adhere to the recommended maximum curing temperature for the specific BTDA-based polyimide formulation. |
| High Wafer Bow or Curvature | - High Average Residual Stress: Significant stress distributed across the film.[6][7] - Non-Uniform Film Thickness: Variations in thickness can lead to uneven stress distribution. | - Modify Curing Process: Lowering the final cure temperature can reduce the overall residual stress.[1] - Optimize Spin-Coating Parameters: Ensure uniform film deposition by optimizing spin speed, acceleration, and solution viscosity. - Introduce Compressive Stress Layers: In some applications, depositing a layer with compressive stress on the backside of the substrate can counteract the tensile stress of the polyimide film. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of residual stress in BTDA-based polyimide films?
A1: The primary sources of residual stress are:
-
Thermal Stress: This arises from the mismatch in the Coefficient of Thermal Expansion (CTE) between the polyimide film and the substrate upon cooling from the curing temperature to room temperature. This is often the most significant contributor.[1]
-
Intrinsic Stress: This is generated during the film formation and curing process. It includes stress from solvent evaporation, volumetric shrinkage due to the imidization reaction (conversion of poly(amic acid) to polyimide), and the development of molecular orientation.[1][8]
Q2: How does the choice of diamine affect residual stress in BTDA-based polyimides?
A2: The structure of the diamine monomer significantly influences the residual stress.
-
Rigid vs. Flexible Diamines: Polyimides synthesized with rigid, linear diamines (e.g., p-phenylenediamine, PDA) tend to have more ordered structures and can exhibit lower residual stress compared to those with more flexible, bent diamines (e.g., 4,4'-oxydianiline, ODA), although this is also highly dependent on the processing conditions.[9][10]
-
Introduction of Flexible Linkages: Incorporating flexible ether linkages in the diamine backbone can increase the flexibility of the polymer chain, which can help to lower the residual stress.[4]
Q3: What is a typical multi-step curing profile to minimize residual stress?
A3: A multi-step curing profile allows for the gradual removal of solvent and a more controlled imidization process, which can reduce stress buildup. A typical profile would be:
-
Soft Bake: Heat to a low temperature (e.g., 100-150°C) and hold for 30-60 minutes to slowly evaporate the bulk of the solvent.
-
Intermediate Ramps and Holds: Gradually ramp the temperature to intermediate points (e.g., 200°C and 300°C) with hold times of 30-60 minutes at each step.
-
Final Cure: Ramp to the final curing temperature (typically 350-400°C) and hold for at least one hour to ensure complete imidization.
-
Slow Cooling: Allow the film and substrate to cool down slowly and uniformly to room temperature to minimize thermal shock and stress.
Q4: How does film thickness impact residual stress?
A4: For some polyimide systems, especially those with rigid backbones, the residual stress can increase with film thickness.[3] Thicker films can also store more strain energy, making them more susceptible to cracking if the stress exceeds the material's fracture toughness.
Q5: Can residual stress be compressive instead of tensile?
A5: While residual stress in polyimide films is typically tensile due to thermal expansion mismatch and shrinkage, compressive stress can be observed under certain conditions, such as during specific stages of the curing process or in multi-layer film structures.
Quantitative Data Summary
The following tables summarize quantitative data on the residual stress in various polyimide systems and the effect of processing parameters.
Table 1: Residual Stress in Various Polyimide Systems
| Dianhydride | Diamine | Curing Temperature (°C) | Residual Stress (MPa) |
| BPDA | 1,4-PDA | 400 | 7 |
| BPDA | 1,3-PDA | 400 | 40-50 |
| BPDA | 4,4'-ODA | 400 | 40-50 |
| PMDA | 1,4-PDA | Not Specified | -5 to 38 |
| PMDA | 4,4'-ODA | Not Specified | -5 to 38 |
| BPDA | 1,4-PDA | Not Specified | -5 to 38 |
| BPDA | 4,4'-ODA | Not Specified | -5 to 38 |
Data synthesized from multiple sources for comparison.[9][10]
Table 2: Effect of Film Thickness on Residual Stress for Fully Cured Films at 400°C
| Polyimide System | Film Thickness (µm) | Residual Stress (MPa) |
| BPDA-PDA (Rigid) | < 15 | 5.4 |
| BPDA-PDA (Rigid) | > 15 | Up to 45 |
| PMDA-ODA (Semi-flexible) | Varied | 29.1 - 40.2 |
Data from a study on the effect of film thickness.[3]
Experimental Protocols
Method 1: Wafer Curvature Measurement for Residual Stress
This method is widely used for determining the average stress in a thin film by measuring the change in curvature of a substrate before and after film deposition.
Equipment:
-
Laser-based scanning tool (e.g., KLA-Tencor FLX series)
-
Silicon wafers (or other suitable substrates)
-
Spin-coater
-
Programmable oven
Procedure:
-
Initial Substrate Scan:
-
Carefully clean the substrate wafer.
-
Place the wafer on the chuck of the stress measurement tool.
-
Perform a laser scan to measure the initial radius of curvature (R_initial).[11]
-
-
Film Deposition:
-
Deposit the BTDA-based poly(amic acid) solution onto the substrate using a spin-coater to achieve the desired thickness.
-
Soft bake the film on a hotplate to remove excess solvent.
-
-
Curing:
-
Transfer the coated wafer to a programmable oven.
-
Execute the desired thermal curing profile under a nitrogen atmosphere.
-
Allow the wafer to cool slowly to room temperature.
-
-
Final Substrate Scan:
-
Place the cured, film-coated wafer back into the stress measurement tool.
-
Perform a second laser scan to measure the final radius of curvature (R_final).[11]
-
-
Stress Calculation:
-
The tool's software calculates the residual stress (σ) using the Stoney equation: σ = [E_s / (1 - ν_s)] * (h_s² / (6 * h_f)) * (1/R_final - 1/R_initial) Where:
-
E_s is the Young's modulus of the substrate.
-
ν_s is the Poisson's ratio of the substrate.
-
h_s is the substrate thickness.
-
h_f is the film thickness.
-
-
Method 2: X-Ray Diffraction (XRD) for Residual Stress
XRD provides a non-destructive way to measure stress by analyzing the strain-induced shifts in the lattice spacing of crystalline or semi-crystalline materials. The sin²ψ method is commonly employed.
Equipment:
-
X-ray diffractometer with a goniometer
-
Film-coated substrate
Procedure:
-
Sample Mounting: Mount the sample on the goniometer.
-
Initial Alignment: Align the sample with respect to the X-ray beam.
-
Diffraction Scans at Multiple Tilt Angles (ψ):
-
Select a suitable diffraction peak for the polyimide film.
-
Measure the 2θ position of the selected peak at various tilt angles (ψ) of the sample. The ψ angle is the angle between the surface normal and the diffraction plane normal.
-
-
Lattice Spacing Calculation: For each ψ angle, calculate the lattice spacing (d) using Bragg's Law (nλ = 2d sinθ).
-
Data Analysis (sin²ψ Plot):
-
Plot the measured lattice spacing (d) as a function of sin²ψ.
-
For a biaxial stress state, this plot should be linear.
-
The slope of this line is proportional to the in-plane stress.
-
-
Stress Calculation: The residual stress (σ) is calculated using the following relationship: σ = m * [E / (1 + ν)] Where:
-
m is the slope of the d vs. sin²ψ plot.
-
E is the Young's modulus of the film.
-
ν is the Poisson's ratio of the film.
-
Visualizations
Caption: Experimental workflow for residual stress measurement using the wafer curvature method.
Caption: Relationship between processing parameters and resulting film stress and defects.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. scispace.com [scispace.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. konlidainc.com [konlidainc.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Residual Stress Behavior of High Temperature Polyimide Thin Films depending on the Structural Isomers of Diamine -Journal of the Microelectronics and Packaging Society | Korea Science [koreascience.kr]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. apps.mnc.umn.edu [apps.mnc.umn.edu]
Validation & Comparative
A Comparative Guide to 4,4'-Carbonyldiphthalic Anhydride (BTDA) and Pyromellitic Dianhydride (PMDA) in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, polyimides stand out for their exceptional thermal, mechanical, and chemical properties. The choice of monomers is a critical determinant of the final polymer's characteristics. This guide provides an in-depth, objective comparison of two widely used dianhydrides, 4,4'-Carbonyldiphthalic anhydride (BTDA) and Pyromellitic dianhydride (PMDA), in the synthesis of polyimides. By presenting supporting experimental data, detailed methodologies, and visual representations, this document aims to assist researchers in selecting the appropriate dianhydride for their specific application needs.
Chemical Structure and its Influence on Polyimide Properties
The fundamental differences in the properties of polyimides derived from BTDA and PMDA originate from their distinct molecular structures.
Pyromellitic Dianhydride (PMDA) features a rigid and planar structure. This rigidity leads to strong intermolecular interactions and chain packing, resulting in polyimides with outstanding thermal stability and high modulus. However, this same characteristic often renders PMDA-based polyimides insoluble and difficult to process.[1]
This compound (BTDA) , in contrast, possesses a flexible ketone linkage within its backbone. This "kink" in the structure disrupts the chain packing and increases the free volume, leading to improved solubility and processability of the resulting polyimides.[1] While this enhanced flexibility can sometimes slightly compromise thermal performance compared to PMDA-based counterparts, it offers a valuable trade-off for applications requiring solution-based processing.[1]
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize key performance data for polyimides synthesized from BTDA and PMDA, using the same diamine, 4,4'-oxydianiline (ODA), for a direct and meaningful comparison.
Thermal Properties
The thermal stability of polyimides is a critical parameter for their application in demanding, high-temperature environments. As the data below indicates, PMDA-based polyimides generally exhibit higher glass transition temperatures (Tg) and decomposition temperatures.[1][2]
| Property | BTDA-ODA Polyimide | PMDA-ODA Polyimide |
| Glass Transition Temperature (Tg) | ~276 °C[2] | ~302 °C[2] |
| 5% Weight Loss Temperature (TGA) | ~560 °C[3] | Data Not Available |
Mechanical Properties
The mechanical properties of polyimides, including their tensile strength and elongation at break, are crucial for applications requiring structural integrity and flexibility. BTDA-based polyimides often exhibit a more balanced mechanical profile with higher elongation.
| Property | BTDA-ODA Polyimide | PMDA-ODA Polyimide |
| Tensile Strength | 114.19 MPa[2] | Data Not Available |
| Tensile Modulus | 3.23 GPa[2] | 3.42 GPa[2] |
| Elongation at Break | 3.58%[2] | 2.82%[2] |
Dielectric Properties
For applications in microelectronics and as insulating materials, the dielectric properties of polyimides are of paramount importance.
| Property | BTDA-ODA Polyimide | PMDA-ODA Polyimide |
| Dielectric Constant | Lower than PMDA-PI[2] | Higher than BTDA-PI[2] |
| Dielectric Loss Tangent | Lower than PMDA-PI[2] | Higher than BTDA-PI[2] |
| Electric Breakdown Strength | 478.90 kV/mm[2] | 326.80 kV/mm[2] |
Experimental Protocols
The synthesis of polyimides from BTDA or PMDA typically follows a well-established two-step procedure. This process involves the formation of a soluble poly(amic acid) precursor, which is subsequently converted into the final polyimide through a process called imidization.[3]
Materials and Equipment
-
Monomers: High-purity this compound (BTDA) or Pyromellitic dianhydride (PMDA) and an aromatic diamine (e.g., 4,4'-oxydianiline - ODA). Monomers should be dried in a vacuum oven prior to use.
-
Solvent: Anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Casting Surface: Clean glass plates.
-
Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), and a universal testing machine for mechanical property analysis.[4]
Step 1: Poly(amic acid) Synthesis
-
Glassware Preparation: Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen gas to establish an inert atmosphere.
-
Diamine Dissolution: In the reaction flask, dissolve a specific molar amount of the chosen diamine in the anhydrous solvent.
-
Dianhydride Addition: Slowly add an equimolar amount of either BTDA or PMDA powder to the stirred diamine solution under a continuous nitrogen purge.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[5] The viscosity of the solution will gradually increase as the poly(amic acid) forms.
Step 2: Thermal Imidization (Film Casting)
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean glass plate and spread it evenly to the desired thickness using a doctor blade.
-
Solvent Evaporation: Place the cast film in an oven at 80°C for several hours to slowly evaporate the solvent.[3]
-
Curing: Subject the dried film to a staged thermal curing process to induce imidization. A typical heating profile is:
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 1 hour to ensure complete imidization[5]
-
-
Film Removal: After cooling to room temperature, the freestanding polyimide film can be carefully peeled from the glass substrate, sometimes aided by immersion in warm deionized water.[5]
Characterization
-
FTIR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature of the polyimide film by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polymer.
-
Mechanical Testing: Evaluate the tensile strength, tensile modulus, and elongation at break of the polyimide films using a universal testing machine according to standard methods (e.g., ASTM D638).[4]
Visualizing the Process and Structure-Property Relationship
To further clarify the concepts discussed, the following diagrams illustrate the synthesis workflow and the logical relationship between the choice of dianhydride and the resulting polyimide properties.
References
Comparative thermal stability of BTDA and BPDA based polyimides
A Comparative Guide to the Thermal Stability of BTDA and BPDA Based Polyimides
For researchers and professionals in materials science and engineering, the selection of a polyimide for high-temperature applications is a critical decision. The thermal stability of these polymers is paramount, directly influencing their performance and reliability. This guide provides an objective comparison of the thermal stability of polyimides derived from two common aromatic dianhydrides: 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
The Influence of Chemical Structure on Thermal Stability
The fundamental differences in the thermal properties of BTDA and BPDA-based polyimides stem from their distinct chemical structures. BPDA imparts a more rigid and linear backbone to the polyimide chain due to the single bond between the two phenyl rings. This rigidity facilitates tighter chain packing and stronger intermolecular interactions. In contrast, the ketone group in BTDA introduces a point of flexibility, leading to less efficient chain packing. This structural variance is a key determinant of the material's thermal performance.
Caption: Relationship between dianhydride structure and polyimide thermal stability.
Comparative Thermal Properties
The following table summarizes key thermal properties of polyimides synthesized from BTDA and BPDA, primarily with 4,4'-oxydianiline (ODA) and p-phenylenediamine (PDA) as the diamine components.
| Thermal Property | Dianhydride | Diamine | Value |
| Glass Transition Temp. (Tg) | BTDA | ODA | 276 °C[1] |
| BPDA | ODA | 290 °C[1] | |
| a-BTDA | Various | 330-400 °C[2] | |
| a-BPDA | Various | 320-370 °C[2] | |
| BPDA | PDA | > 400 °C (No distinct Tg observed)[3] | |
| Decomposition Temp. (5% wt. loss) | BPDA | ODA | 579 °C (in air), 591 °C (in nitrogen) |
| Coefficient of Thermal Expansion (CTE) | s-BPDA | PDA | 5-20 ppm/°C[3] |
Note: "a-" refers to the asymmetric isomer of the dianhydride, and "s-" refers to the symmetric isomer.
Generally, BPDA-based polyimides exhibit higher glass transition temperatures and decomposition temperatures compared to their BTDA-based counterparts when the same diamine is used. The rigid nature of the BPDA unit restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce segmental motion (glass transition) and to break the chemical bonds (decomposition). The choice of diamine also significantly impacts thermal stability; for instance, the highly rigid p-phenylenediamine (PDA) leads to polyimides with exceptionally high thermal stability, to the extent that a clear glass transition may not be observed for BPDA-PDA.[3]
Experimental Protocols
The data presented in this guide are typically obtained through the following standard thermal analysis techniques:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyimide.
Methodology: A small sample of the polyimide film or powder (typically 5-10 mg) is placed in a high-purity alumina crucible. The sample is then heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5%, Td5) is recorded as a measure of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide.
Methodology: A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated in the DSC cell at a controlled rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition.
Conclusion
The choice between BTDA and BPDA for the synthesis of polyimides has a profound impact on the resulting thermal stability. BPDA-based polyimides generally offer superior thermal performance due to the rigidity of the biphenyl unit, leading to higher glass transition and decomposition temperatures. This makes them suitable for applications demanding the highest levels of thermal resistance. BTDA-based polyimides, while exhibiting slightly lower thermal stability, can offer advantages in processability and solubility due to the increased flexibility of the polymer backbone. The selection of the diamine is also a critical factor, with rigid diamines like PDA further enhancing the thermal stability of the resulting polyimide. The experimental data clearly supports the structure-property relationships discussed, providing a solid foundation for material selection in demanding applications.
References
A Comparative Guide to the Mechanical Properties of Polyimides: BTDA vs. ODPA
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision. Polyimides, renowned for their exceptional thermal stability and chemical resistance, are often a primary choice. However, the specific mechanical properties of a polyimide can be significantly tailored by the choice of its monomeric precursors. This guide provides an objective, data-driven comparison of the mechanical properties of polyimides synthesized from two common dianhydrides: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) and 4,4'-Oxydiphthalic anhydride (ODPA).
The fundamental difference in the chemical structure of BTDA and ODPA—a rigid ketone linkage versus a flexible ether linkage, respectively—imparts distinct mechanical characteristics to the resulting polyimide. Polyimides derived from BTDA generally exhibit higher tensile strength and stiffness, making them suitable for applications requiring structural rigidity. In contrast, the incorporation of ODPA tends to enhance the flexibility of the polymer, resulting in materials with a greater capacity for elongation before breaking.
Quantitative Comparison of Mechanical Performance
To facilitate a direct and objective comparison, the following table summarizes the key mechanical properties of polyimides synthesized from BTDA and ODPA, both with 4,4'-oxydianiline (ODA) as the diamine monomer. The use of a common diamine allows for the isolation of the dianhydride's influence on the final properties.
| Mechanical Property | Polyimide from BTDA-ODA | Polyimide from ODPA-ODA |
| Tensile Strength (MPa) | 114.19[1] | 138.7 |
| Young's Modulus (GPa) | 3.23[1] | 1.76 |
| Elongation at Break (%) | 3.58[1] | 55.0 |
| Glass Transition Temperature (°C) | 276[1] | 265 |
As the data indicates, the BTDA-based polyimide demonstrates superior strength and stiffness, evidenced by its higher tensile strength and Young's modulus.[1] Conversely, the ODPA-derived polyimide, while exhibiting lower strength and modulus, possesses a significantly greater elongation at break, highlighting its enhanced flexibility. The glass transition temperatures of both polymers are in a similar high-performance range, with the BTDA-based variant showing a slightly higher value in this comparison.[1]
Experimental Methodologies
The data presented in this guide is based on standardized experimental protocols for the synthesis and mechanical characterization of polyimide films.
Polyimide Synthesis Protocol (Two-Step Method)
The synthesis of high-quality polyimide films is typically achieved through a two-step polycondensation process:
-
Formation of Poly(amic acid) (PAA): In a dry, nitrogen-purged reaction vessel, the diamine monomer (e.g., 4,4'-oxydianiline) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride monomer (BTDA or ODPA) is then gradually added to the solution. The mixture is stirred at room temperature for approximately 24 hours to yield a viscous PAA solution.[2]
-
Thermal Imidization: The PAA solution is cast onto a glass substrate to form a film of uniform thickness. This film is then subjected to a multi-stage heating process to facilitate the removal of the solvent and the conversion of the PAA to the final polyimide structure through a cyclodehydration reaction. A representative thermal curing schedule involves sequential heating at 80°C, 150°C, 250°C, and finally at 350°C, with each step lasting for one hour.[2]
Mechanical Testing Protocol
The tensile properties of the resulting polyimide films are evaluated in accordance with the ASTM D882 standard .[3][4][5][6][7]
-
Specimen Preparation: The polyimide films are cut into standardized rectangular specimens, typically 25 mm in width.[6]
-
Conditioning: Prior to testing, the specimens are conditioned in a controlled environment of 23°C and 50% relative humidity.[5]
-
Tensile Test: A universal testing machine is used to apply a uniaxial tensile force to the specimen at a constant rate of speed until the film ruptures. During the test, the applied load and the resulting elongation of the specimen are continuously recorded.
-
Data Analysis: From the recorded stress-strain curve, the following key mechanical properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus: A measure of the material's stiffness, determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The extent to which the material stretches before it breaks, expressed as a percentage of its original length.
-
Visualizing the Structure-Property Relationship
The distinct mechanical behaviors of BTDA and ODPA-based polyimides are a direct consequence of their molecular architecture. The following diagram illustrates this fundamental relationship.
Caption: Dianhydride structure dictates polyimide mechanical properties.
References
BTDA vs. Other Dianhydrides: A Comparative Guide for High-Temperature Epoxy Curing
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable curing agent is paramount in formulating high-performance epoxy resins for demanding high-temperature applications. Among the various classes of curing agents, aromatic dianhydrides are favored for their ability to impart exceptional thermal and mechanical properties to the cured epoxy network. This guide provides a detailed comparison of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) with other common aromatic dianhydrides, namely Pyromellitic Dianhydride (PMDA), 4,4'-Oxydiphthalic Anhydride (ODPA), and 3,3',4,4'-Hexafluoroisopropylidene-bis(phthalic anhydride) (6-FDA).
Performance Comparison of Dianhydride Curing Agents
The choice of dianhydride significantly influences the thermomechanical properties of the final epoxy material. Key performance indicators include the glass transition temperature (Tg), which dictates the upper service temperature, as well as mechanical strength and thermal stability.
Thermal Properties
BTDA is renowned for its capacity to produce epoxy systems with exceptionally high glass transition temperatures. When cured with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin, BTDA can achieve a Tg of up to 238°C.[1] This high Tg is a direct consequence of the high crosslink density imparted by the BTDA molecule.[1] While direct side-by-side data under identical conditions is limited in publicly available literature, the rigidity of the dianhydride molecule is a key determinant of the final Tg.[1]
PMDA, with its highly rigid and planar structure, is also known to yield very high Tg values.[1] However, this rigidity can sometimes result in more brittle materials compared to those cured with BTDA.[1] Conversely, the ether linkage in ODPA and the flexible hexafluoroisopropylidene group in 6-FDA can enhance processability and toughness, potentially at the cost of slightly lower glass transition temperatures compared to the highly rigid aromatic backbone of BTDA.[1]
Table 1: Comparison of Maximum Achievable Glass Transition Temperatures (Tg) for Various Epoxy Curing Agents
| Curing Agent | Type | Maximum Glass Transition Temperature (Tg) (°C) |
| BTDA | Dianhydride | 238 [1] |
| Nadic Methyl Anhydride (NMA) | Monoanhydride | 165[1] |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Monoanhydride | 125[1] |
| Isophorone Diamine (IPDA) | Amine | 149[1] |
| Polyoxypropylene diamine D-230 | Amine | 90[1] |
| Dicyandiamide | Catalytic | 120[1] |
| 2-Methyl Imidazole | Catalytic | 148[1] |
Note: Data is based on formulations with a standard liquid DGEBA epoxy resin (EEW ~182 g/eq) and optimized stoichiometry and post-curing schedules.[1]
Mechanical and Thermal Stability
Epoxy resins cured with BTDA demonstrate excellent mechanical properties at elevated temperatures, retaining a significant portion of their strength even above their Tg due to a high rubbery plateau modulus.[1][2] The high crosslink density imparted by BTDA generally translates to high flexural and tensile strength.[1][3]
Dianhydride-cured epoxies, in general, offer superior thermal stability compared to those cured with aliphatic amines or monoanhydrides. The aromatic nature of BTDA, PMDA, and ODPA contributes to their excellent thermal resistance.[1] Thermal stability is often evaluated by thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.
Experimental Protocols
To achieve the high-performance characteristics reported, precise control over the formulation and curing process is essential. The following outlines a general experimental protocol for curing epoxy resins with dianhydride hardeners.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of approximately 182 g/eq is a commonly used standard.
-
Dianhydride Curing Agents: BTDA, PMDA, ODPA, 6-FDA (in powder form).
-
Catalyst/Accelerator: Tertiary amines, such as benzyldimethylamine (BDMA), or imidazoles are often used to facilitate the curing reaction. The concentration typically ranges from 0.5 to 2 parts per hundred parts of resin (phr).
General Curing Procedure
-
Mixing: The epoxy resin is preheated to reduce its viscosity (e.g., 70-80°C). The dianhydride powder is then added to the preheated resin and mixed under high shear until a homogenous dispersion is achieved. The catalyst is then added and mixed thoroughly.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into a preheated mold and cured in an oven. A typical curing schedule involves an initial cure at a lower temperature (e.g., 150°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 200-220°C for 2-4 hours) to ensure complete reaction and development of optimal properties.
Characterization
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
-
Mechanical Properties: Tensile and flexural strength and modulus are measured according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA).
Visualizing the Concepts
To better understand the relationships and processes involved, the following diagrams are provided.
Caption: Experimental workflow for epoxy curing and characterization.
Caption: Influence of dianhydride structure on cured epoxy properties.
Conclusion
BTDA stands out as a premier choice for formulating epoxy systems with exceptional high-temperature performance, primarily evidenced by its ability to achieve a very high glass transition temperature. While other aromatic dianhydrides like PMDA also offer high-temperature capabilities, BTDA often provides a superior balance of properties, including processability and toughness, making it a versatile and reliable option for researchers and scientists in various fields. The selection of the optimal dianhydride will ultimately depend on the specific performance requirements of the intended application.
References
A Comparative Guide to the Dielectric Properties of Polyimides: BTDA vs. Other Dianhydrides
For researchers and scientists in materials science and electronics, the selection of high-performance polymers is critical. Polyimides, known for their exceptional thermal stability and mechanical robustness, are a key class of materials. This guide provides a detailed comparison of the dielectric properties of polyimides derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) with those synthesized from other common dianhydrides, supported by experimental data and detailed methodologies.
Polyimides derived from BTDA are widely utilized in the microelectronics industry. Understanding their dielectric performance in comparison to other polyimides is crucial for optimizing device performance and reliability. This comparison focuses on polyimides synthesized with the common diamine 4,4'-oxydianiline (ODA), to highlight the influence of the dianhydride structure on the dielectric properties.
Comparative Dielectric Performance
The dielectric properties of polyimides are intrinsically linked to their chemical structure. The choice of dianhydride monomer plays a pivotal role in determining the dielectric constant, dielectric loss, and breakdown strength of the resulting polymer. The following table summarizes the key dielectric and thermal properties of polyimides synthesized from BTDA, Pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), all with ODA as the diamine.
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Breakdown Strength (kV/mm) | Glass Transition Temperature (°C) |
| BTDA-ODA | ~3.4 - 3.5[1] | ~0.003 - 0.01[1] | ~479[1][2] | ~276[1][2] |
| PMDA-ODA | ~3.5 - 3.7[1] | ~0.004 - 0.012[1] | ~327[1][2] | ~302[1][2] |
| BPDA-ODA | ~3.1 - 3.3[1] | ~0.002 - 0.008[1] | ~357[1][2] | ~290[1][2] |
| 6FDA-ODA | ~2.5 - 2.8[1] | ~0.002 - 0.006[1] | Not Specified | ~310 - 330[1] |
Note: The values presented are approximate and can vary based on the specific synthesis and processing conditions.
From the data, it is evident that the BTDA-ODA polyimide exhibits a moderate dielectric constant and a remarkably high breakdown strength compared to PMDA-ODA and BPDA-ODA.[1][2] The rigid and polar nature of the benzophenone group in BTDA contributes to these characteristics. In contrast, the fluorinated dianhydride 6FDA yields polyimides with significantly lower dielectric constants, which is attributed to the increased free volume and reduced polarizability imparted by the bulky trifluoromethyl groups.[3]
Structure-Property Relationships
The dielectric properties of polyimides are a direct consequence of the molecular structure of the repeating unit. The following diagram illustrates the relationship between the dianhydride structure and the resulting dielectric properties.
Caption: Relationship between dianhydride structure and polyimide dielectric properties.
Experimental Protocols
Synthesis of Polyimide Films (Two-Step Method)
A widely used method for preparing high-quality polyimide films is the two-step polycondensation reaction, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.[1][4]
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, the diamine monomer (e.g., ODA) is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to a concentration of 15-20 wt%.[1]
-
An equimolar amount of the dianhydride monomer (e.g., BTDA, PMDA, BPDA, or 6FDA) is gradually added to the stirred diamine solution at room temperature.[1]
-
The reaction mixture is stirred for several hours (typically 8-24 hours) under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
The poly(amic acid) solution is cast onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.[1]
-
The cast film is then subjected to a multi-stage thermal curing process in an oven with a controlled temperature ramp:[1]
-
80-100°C for 1-2 hours to evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.[1]
-
Caption: Experimental workflow for polyimide synthesis and characterization.
Dielectric Property Measurements
The dielectric properties of the prepared polyimide films are typically measured according to ASTM standards such as ASTM D150 and ASTM D149.[5][6]
-
Dielectric Constant and Dielectric Loss Measurement:
-
Sample Preparation: Circular electrodes of a known diameter are deposited on both sides of the polyimide film, commonly by sputtering a conductive metal like gold.[1]
-
Measurement Procedure: The film sample is placed in a test fixture connected to an LCR meter or impedance analyzer. The capacitance (C) and dissipation factor (tan δ) are measured over a specified frequency range (e.g., 1 kHz to 1 MHz).[1]
-
Calculation: The dielectric constant (ε') is calculated using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.[1] The dielectric loss is directly obtained from the dissipation factor measurement.
-
-
Breakdown Strength Measurement:
-
Sample Preparation: The polyimide film is placed between two electrodes in a dielectric strength test fixture.
-
Voltage Application: A high-voltage source applies a continuously increasing AC or DC voltage across the electrodes at a specified ramp rate (e.g., 500 V/s).[1]
-
Breakdown Detection: The voltage at which a sudden and large increase in current occurs, indicating electrical failure, is recorded as the breakdown voltage.[1]
-
Calculation: The breakdown strength is calculated by dividing the breakdown voltage by the thickness of the film.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 4. azom.com [azom.com]
- 5. Specialty Polymer Film - ASTM Test [polyktech.com]
- 6. store.astm.org [store.astm.org]
The Pivotal Role of Dianhydride Architecture in Tailoring Polyimide Gas Permeability
A deep dive into the structure-property relationships that govern the performance of polyimide membranes in gas separation applications, supported by comparative experimental data and detailed protocols.
The design and synthesis of high-performance polymer membranes for gas separation are paramount for applications ranging from natural gas purification to carbon capture. Among the frontrunners in membrane materials, aromatic polyimides stand out due to their exceptional thermal stability, mechanical robustness, and tunable gas transport properties.[1][2] The versatility of polyimide chemistry, allowing for a vast array of diamine and dianhydride monomer combinations, provides a powerful toolkit for researchers to fine-tune membrane performance. This guide focuses on the critical influence of the dianhydride structure on the gas permeability of the resulting polyimide membranes.
The structure of the dianhydride monomer plays a crucial role in dictating the final polymer chain packing, fractional free volume (FFV), and segmental mobility, all of which are key determinants of gas permeability and selectivity.[3][4] Generally, dianhydrides that introduce rigidity and bulkiness into the polymer backbone tend to hinder efficient chain packing, leading to an increase in FFV and consequently higher gas permeability.[3][4]
Comparative Analysis of Gas Permeability in Polyimides Derived from Various Dianhydrides
The following table summarizes experimental data from various studies, showcasing the impact of different dianhydride structures on the gas permeability and selectivity of the resulting polyimide membranes. The data highlights how modifications in the dianhydride moiety can significantly alter the membrane's performance for separating different gas pairs.
| Dianhydride | Diamine | Polyimide | Gas | Permeability (Barrer¹) | Ideal Selectivity | Reference |
| 6FDA | BDAF | 6FDA-BDAF | O₂ | 21.6 | O₂/N₂ = 4.3 | [5] |
| 6FDA | BDAF | 6FDA-BDAF | N₂ | 5.0 | - | [5] |
| 6FDA | BDAF | 6FDA-BDAF | CO₂ | 92 | CO₂/CH₄ = 26 | [5] |
| 6FDA | BDAF | 6FDA-BDAF | CH₄ | 3.5 | - | [5] |
| PMDA | ODA | PMDA-ODA | O₂ | 0.28 | O₂/N₂ = 4.7 | [5] |
| PMDA | ODA | PMDA-ODA | N₂ | 0.06 | - | [5] |
| PMDA | ODA | PMDA-ODA | CO₂ | 1.1 | CO₂/CH₄ = 31 | [5] |
| PMDA | ODA | PMDA-ODA | CH₄ | 0.035 | - | [5] |
| DPPD | MBDAM | DPPD-MBDAM | CO₂ | 565 | CO₂/CH₄ = 16 | [2] |
| DPPD | MBDAM | DPPD-MBDAM | CH₄ | 35.3 | - | [2] |
| DPPD | HFI | DPPD-HFI | CO₂ | 450 | CO₂/CH₄ = 20 | [2] |
| DPPD | HFI | DPPD-HFI | CH₄ | 22.5 | - | [2] |
| DPPD | BAPHF | DPPD-BAPHF | CO₂ | 260 | CO₂/CH₄ = 25 | [2] |
| DPPD | BAPHF | DPPD-BAPHF | CH₄ | 10.4 | - | [2] |
| BTDA | TFDB | BTDA-TFDB | O₂ | 1.2 | O₂/N₂ = 4.8 | [6] |
| BTDA | TFDB | BTDA-TFDB | N₂ | 0.25 | - | [6] |
| 6FDA | TFDB | 6FDA-TFDB | O₂ | 120 | O₂/N₂ = 3.5 | [6] |
| 6FDA | TFDB | 6FDA-TFDB | N₂ | 34.3 | - | [6] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
From the data, a clear trend emerges: dianhydrides with bulky, rigid structures, such as 6FDA and DPPD, lead to polyimides with significantly higher gas permeabilities compared to those with more planar and flexible structures like PMDA and BTDA.[2][5][6] The hexafluoro-isopropylidene group (-C(CF₃)₂-) in 6FDA is particularly effective at disrupting chain packing, thereby increasing the fractional free volume and enhancing gas diffusion.[6][7] Similarly, the rigid and bulky nature of the DPPD dianhydride contributes to high free volume and impressive gas permeability.[2]
The Interplay of Dianhydride Structure and Gas Transport Properties
The relationship between the dianhydride structure and the resulting gas permeability of a polyimide membrane is a complex interplay of several factors. The following diagram illustrates the key logical relationships.
Caption: Logical workflow of how dianhydride structural features influence polyimide gas permeability.
Experimental Protocols
The synthesis of polyimides and the subsequent measurement of their gas permeability follow well-established procedures. Below are generalized protocols based on common practices in the field.
Polyimide Synthesis and Membrane Formation
A typical two-step polycondensation reaction is employed for the synthesis of polyimides.[8]
-
Poly(amic acid) Synthesis: In a nitrogen-purged reactor, the diamine monomer is dissolved in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or m-cresol. The dianhydride is then added stoichiometrically to the solution in solid form. The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade to ensure uniform thickness. The cast film is then subjected to a carefully controlled thermal imidization process. This typically involves a stepwise heating program in a vacuum or inert atmosphere, with final temperatures often exceeding 300°C, to convert the poly(amic acid) to the final polyimide structure.
-
Membrane Recovery: After cooling, the resulting polyimide membrane is carefully peeled from the substrate. The membrane is then dried under vacuum to remove any residual solvent.
Gas Permeability Measurement
The gas transport properties of the prepared polyimide membranes are commonly evaluated using the constant-volume/variable-pressure method (time-lag method).[9]
-
Membrane Mounting: A circular sample of the polyimide membrane is placed in a permeation cell, which is then sealed to ensure a gas-tight separation between the upstream (feed) and downstream (permeate) sides.
-
System Evacuation: Both the upstream and downstream volumes of the permeation cell are evacuated to a high vacuum to remove any residual gases.
-
Gas Permeation: The feed gas is introduced into the upstream volume at a constant pressure (typically 1-3 bar).[8] The pressure increase in the downstream volume is monitored over time using a high-precision pressure transducer.
-
Data Analysis: The permeability coefficient (P) is determined from the steady-state rate of pressure increase in the downstream volume. The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (Pₐ / Pₑ).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Free volume analysis and gas transport mechanisms of aromatic polyimide membranes: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Gas Transport Properties of Soluble Polyimides Containing Alicyclic Dianhydride -Membrane Journal [koreascience.kr]
A Comparative Guide to the Thermal Oxidative Stability of Polyimides: BTDA vs. PMDA
For researchers, scientists, and drug development professionals, understanding the thermal oxidative stability of polyimides is crucial for the development of robust and reliable materials and devices. This guide provides a detailed comparison of polyimides synthesized from two common dianhydrides: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) and pyromellitic dianhydride (PMDA).
The choice of dianhydride monomer is a critical factor that dictates the final properties of a polyimide. The structural differences between the flexible ketone linkage in BTDA and the rigid, planar structure of PMDA lead to significant variations in the thermal stability, processability, and mechanical properties of the resulting polymers. Generally, PMDA-based polyimides are renowned for their exceptional thermal stability and high modulus, though they often exhibit poor solubility, which can present processing challenges. In contrast, the introduction of a carbonyl group in BTDA enhances the flexibility of the polymer backbone, leading to improved solubility and processability, sometimes at the cost of ultimate thermal performance.
Quantitative Comparison of Thermal Properties
To facilitate a direct and objective comparison, the following table summarizes key thermal properties of polyimides synthesized from BTDA and PMDA with 4,4'-oxydianiline (ODA) as the diamine. This allows for a focused evaluation of the dianhydride's influence on thermal oxidative stability.
| Property | BTDA-ODA Polyimide | PMDA-ODA Polyimide | Test Atmosphere |
| Glass Transition Temperature (Tg) | 276 °C[1] | 302 °C[1] | N/A |
| 5% Weight Loss Temperature (Td5%) | ~530 °C (estimated from graph) | ~550 °C (estimated from graph)[2] | Air |
| 10% Weight Loss Temperature (Td10%) | ~550 °C (estimated from graph) | ~575 °C (estimated from graph)[2] | Air |
| Char Yield at 700 °C | Not Available | ~55% (estimated from graph)[2] | Air |
Note: The weight loss temperatures for BTDA-ODA and PMDA-ODA in air are estimated from graphical representations in the cited literature and are intended for comparative purposes.
The Structural Influence on Thermal Stability
The superior thermal stability of PMDA-based polyimides can be attributed to the rigid and planar structure of the pyromellitic dianhydride. This rigidity leads to strong intermolecular interactions and a more ordered polymer chain packing, requiring higher energy to initiate thermal degradation. Conversely, the ketone group in BTDA introduces a point of flexibility in the polymer backbone, which can slightly reduce the overall thermal stability compared to its PMDA counterpart.
Figure 1: Influence of dianhydride structure on polyimide properties.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting the provided data and for designing future experiments. The following is a typical protocol for evaluating the thermal oxidative stability of polyimides using Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA) for Thermal Oxidative Stability
Objective: To determine the thermal oxidative stability of polyimide samples by measuring their weight loss as a function of temperature in an air atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity air or oxygen gas supply
-
Analytical balance (for sample weighing)
-
Polyimide film or powder sample (dried to remove residual solvent)
-
Sample pans (e.g., platinum or alumina)
Experimental Procedure:
-
Sample Preparation:
-
Ensure the polyimide sample is thoroughly dried to remove any residual solvent or moisture, which could interfere with the weight loss measurements. This can be achieved by heating the sample in a vacuum oven at a temperature below its glass transition temperature for several hours.
-
Accurately weigh 5-10 mg of the dried polyimide sample into a clean TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the purge gas to air and the flow rate to a constant value, typically between 20 and 100 mL/min.
-
Equilibrate the furnace at a starting temperature, typically ambient temperature (e.g., 30 °C).
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature of at least 800 °C at a constant heating rate. A typical heating rate is 10 °C/min or 20 °C/min.[3]
-
-
Data Collection:
-
Record the sample weight as a function of temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature, which is often reported as the temperature at which 5% weight loss occurs (Td5%).
-
Determine the temperature at which 10% weight loss occurs (Td10%).
-
Calculate the char yield, which is the percentage of residual weight at a high temperature (e.g., 700 °C or 800 °C).
-
This comprehensive guide provides a foundation for understanding and comparing the thermal oxidative stability of BTDA- and PMDA-based polyimides. The choice between these two dianhydrides will ultimately depend on the specific performance requirements of the intended application, balancing the need for exceptional thermal stability with considerations of processability and mechanical properties.
References
A Comparative Guide to the Kinetic Studies of Imidization for Aromatic Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aromatic polyimides is a critical process in the development of high-performance materials for a range of applications, from aerospace and electronics to advanced medical devices. The conversion of the poly(amic acid) (PAA) precursor to the final polyimide, a process known as imidization, is a key step that dictates the material's ultimate properties. Understanding the kinetics of this cyclodehydration reaction is paramount for optimizing processing conditions and achieving desired material performance.
This guide provides an objective comparison of the imidization kinetics for three common aromatic dianhydrides: Pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-oxydiphthalic anhydride (ODPA). The data presented is supported by experimental findings from various studies.
Comparative Kinetic Data
The rate of imidization is influenced by the chemical structure of both the dianhydride and the diamine, the imidization method (thermal or chemical), and processing conditions. The activation energy (Ea) is a critical parameter, representing the energy barrier that must be overcome for the reaction to occur. A lower activation energy generally implies a faster reaction rate at a given temperature.
The following table summarizes kinetic data for polyimides derived from different aromatic dianhydrides. It is important to note that the specific diamine used in the synthesis and the experimental method for determining the kinetic parameters can significantly influence the results.
| Dianhydride | Diamine | Imidization Method | Kinetic Parameter | Value |
| PMDA | 4,4'-Oxydianiline (ODA) | Thermal (Solid-State) | Activation Energy (Ea) | 48 - 53 kJ/mol[1] |
| ODPA | 4,4′-[1,4-Phenylenebis-(1-methyl ethylidene)] bisaniline (Bis-P) | Thermal | Activation Energy (Ea) | 181 - 202 kJ/mol[2][3] |
| BPDA | p-Phenylene diamine (PDA) / 4,4'-Oxydianiline (ODA) | Thermal | Optimal Imidization Temp. | 400 °C (for lowest conductivity)[4] |
| Generic PAA | Not Specified | Thermal | Activation Energy (Ea) - Stage 1 | 131.15 - 200.07 kJ/mol[5][6] |
| Generic PAA | Not Specified | Thermal | Activation Energy (Ea) - Stage 2 | 96.43 - 122.72 kJ/mol[5][6] |
Note: The reactivity of dianhydrides is also influenced by their electron affinity (Ea). Generally, a higher electron affinity corresponds to greater reactivity. The order for the dianhydrides discussed is PMDA (1.90 eV) > BPDA (1.38 eV) > ODPA (1.30 eV)[7].
Experimental Protocols
The kinetic studies of imidization rely on accurately monitoring the conversion of poly(amic acid) to polyimide over time and at various temperatures. Several well-established experimental techniques are employed for this purpose.
1. Synthesis of Poly(amic acid) (PAA)
The precursor PAA is typically synthesized by reacting equimolar amounts of an aromatic dianhydride and an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP), at ambient or sub-ambient temperatures under an inert atmosphere (e.g., nitrogen)[7][8]. The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the amic acid linkage[8]. The resulting viscous PAA solution can then be cast into films on a substrate.
2. Imidization Procedures
-
Thermal Imidization: This is the most common method, where the PAA film is subjected to a controlled heating program, typically with temperatures ranging from 150°C to 350°C[8][9]. The heat provides the energy for the cyclodehydration reaction, where a molecule of water is eliminated for each imide ring formed[9].
-
Chemical Imidization: This method is performed at lower temperatures and involves treating the PAA with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine)[10][11]. This can be advantageous for producing polyimides with specific morphologies or for substrates that cannot withstand high temperatures.
3. Kinetic Monitoring Techniques
The progress of the imidization reaction is tracked by measuring the degree of imidization (DOI) as a function of time and temperature.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This is a widely used technique to monitor the chemical changes during imidization. The process is followed by observing the disappearance of characteristic PAA absorption bands (e.g., amide and carboxylic acid groups) and the concurrent appearance of characteristic imide absorption bands[8][12]. For instance, the imide C=O asymmetric and symmetric stretching vibrations appear around 1777 cm⁻¹ and 1725 cm⁻¹, respectively, while the C-N stretching is observed near 1374 cm⁻¹[4]. The degree of imidization can be quantified by comparing the intensity of a characteristic imide peak to an internal standard peak that remains unchanged during the reaction[6].
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. During thermal imidization, there is a characteristic weight loss corresponding to the evolution of water and residual solvent[9][13]. By performing experiments at different heating rates, kinetic parameters like the activation energy can be determined using methods such as the Ozawa, Kissinger, or Flynn-Wall-Ozawa models[14].
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal transitions of the polymer. The glass transition temperature (Tg) of the material increases as the imidization progresses due to the increased rigidity of the polymer backbone[2][7]. The heat flow associated with the endothermic imidization reaction can also be monitored[5][6].
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for conducting kinetic studies of imidization.
Caption: Generalized workflow for kinetic studies of imidization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commons.und.edu [commons.und.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
BTDA in Advanced Composites: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for high-performance materials, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) has emerged as a critical building block for advanced composites, particularly in the realm of polyimides and epoxy resins. Its unique chemical structure imparts a desirable combination of thermal stability, mechanical robustness, and chemical resistance to the resulting polymers. This guide provides an objective comparison of BTDA's performance with other common dianhydrides, supported by experimental data, to aid in the selection of optimal materials for demanding applications.
Performance Benchmarking: BTDA vs. Alternative Dianhydrides
BTDA is frequently employed as a monomer in the synthesis of polyimides and as a curing agent for epoxy resins. Its performance is often benchmarked against other dianhydrides such as Pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). The choice of dianhydride significantly influences the final properties of the composite material.
As a thermal curative, BTDA is known to enhance the temperature stability, dimensional stability, and dielectric properties of epoxy resins.[1][2][3] It can notably increase the glass transition temperature (Tg) by as much as 20-30°C, leading to superior high-temperature resistance.[2][3] When used in polyimides, the selection of the dianhydride, in conjunction with the diamine, dictates the polymer's characteristics. For instance, in polyimide films synthesized with 4,4'-oxydianiline (ODA), BTDA-based films have demonstrated a balanced profile of mechanical and dielectric properties.
Below is a summary of the comparative performance of polyimide films synthesized with different dianhydrides and ODA as the diamine.
Table 1: Comparison of Mechanical and Thermal Properties of Polyimide Films (Dianhydride-ODA)
| Property | BTDA-ODA | PMDA-ODA | BPDA-ODA | Test Standard |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 114.19[4] | - | - | ASTM D882-88[5] |
| Tensile Modulus (GPa) | 3.23[4] | 3.42[4] | - | ASTM D882-88[5] |
| Elongation at Break (%) | 3.58[4] | 2.82[4] | - | ASTM D882-88[5] |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | 275[6], 276[4] | 302[4] | 290[4] | DSC |
| 5% Weight Loss Temp. (TGA) (°C) | 560[6] | - | - | TGA |
| Dielectric Properties | ||||
| Electric Breakdown Strength (kV/mm) | 478.90[4] | 326.80[4] | 357.07[4] | - |
Note: Data is compiled from multiple sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.
The inclusion of reinforcing agents, such as carbon fibers or clays, can further enhance the properties of BTDA-based composites. For example, the addition of organoclay to a BTDA-ODA polyimide matrix has been shown to significantly increase the tensile modulus and maximum stress.[5]
Table 2: Mechanical Properties of BTDA-ODA/Organoclay Nanocomposites
| Organoclay Content (%) | Modulus (GPa) | Maximum Stress (MPa) | Elongation at Break (%) |
| 0 | 1.35 | 75.26 | 7.04 |
| 1 | 1.78 | 75.67 | 7.24 |
| 2 | 2.30 | 88.50 | 7.36 |
| 3 | 2.66 | 93.74 | 7.88 |
| 5 | 3.22 | 105.44 | 8.16 |
| 7 | 4.18 | 113.66 | 8.42 |
Source: Adapted from data in[5]
Experimental Protocols
The synthesis of high-performance BTDA-based polyimide composites typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Synthesis of Poly(amic acid) (PAA) from BTDA and ODA
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
Procedure:
-
In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in the anhydrous solvent (e.g., DMAc).
-
Once the ODA is completely dissolved, slowly add an equimolar amount of BTDA powder to the solution under a continuous nitrogen purge to prevent moisture contamination.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow, resulting in a viscous and clear PAA solution.
Fabrication of Polyimide Film via Thermal Imidization
Procedure:
-
Cast the synthesized PAA solution onto a clean, flat glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a convection oven and subject it to a staged heating process to gradually remove the solvent and induce imidization. A typical heating schedule is as follows:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting flexible and transparent polyimide film can be peeled from the glass substrate.
Fabrication of Carbon Fiber/Polyimide Composites
A common method for fabricating fiber-reinforced composites is compression molding.
Procedure:
-
Carbon fiber fabric is impregnated with the PAA solution.
-
The impregnated fabric is subjected to a pre-treatment process to remove the solvent and partially imidize the resin, often involving a vacuum bagging step and heating at temperatures below 230°C.[7]
-
The pre-impregnated material (prepreg) is then placed in a mold and subjected to high temperature (up to 310°C) and pressure in a compression molding press to achieve full consolidation and curing of the polyimide matrix.[7]
Key Experimental Workflows and Signaling Pathways
To visualize the logical flow of material selection and the synthesis process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for advanced composite material selection.
Caption: Synthesis pathway of a BTDA-based polyimide film.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. dianhydrides.com [dianhydrides.com]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of Carbon/Polyimide Composites and Their Interfacial Characteristics -Textile Science and Engineering | 학회 [koreascience.kr]
Structure-property relationships of polyimides from various dianhydrides
A Comprehensive Guide to the Structure-Property Relationships of Polyimides from Various Dianhydrides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties are intrinsically linked to their molecular structure, which can be systematically tailored by selecting specific dianhydride and diamine monomers. This guide provides a detailed comparison of polyimides derived from various dianhydrides, supported by experimental data, to elucidate the critical structure-property relationships for researchers, scientists, and professionals in drug development and materials science.
The architecture of the dianhydride monomer plays a pivotal role in dictating the final properties of the polyimide. Factors such as rigidity, flexibility, and the presence of specific functional groups within the dianhydride structure significantly influence the polymer's thermal, mechanical, and electrical characteristics.
The Influence of Dianhydride Structure on Polyimide Properties
The properties of polyimides can be dramatically altered by minor variations in the structure of the dianhydride and diamine components.[1] Aromatic polyimides, for instance, are known for their remarkable thermal and chemical properties which are greatly influenced by their precursors.[2]
Aromatic dianhydrides with rigid structures are utilized to enhance the heat resistance and mechanical properties of polyimide films.[3] In contrast, cycloaliphatic dianhydrides are employed to improve optical properties by mitigating the charge transfer complex (CTC) effect.[3] The introduction of flexible linkages, such as ether groups, into the dianhydride can enhance solubility and processability, though sometimes at the expense of thermal stability. Conversely, rigid and planar dianhydride structures tend to produce polyimides with higher glass transition temperatures (Tg) and improved mechanical strength due to increased chain packing and intermolecular interactions.[4][5]
The presence of bulky substituents or non-planar backbones in the dianhydride can disrupt chain packing, leading to increased solubility and lower dielectric constants, which is advantageous for microelectronics applications.[6] For example, the incorporation of fluorine-containing groups like hexafluoroisopropylidene (6FDA) into the dianhydride is a well-established strategy to decrease the dielectric constant and improve optical transparency.[4][6][7]
Comparative Performance Data
The following tables summarize the quantitative data on the thermal, mechanical, and dielectric properties of polyimides synthesized from a selection of common dianhydrides. The data is compiled from various studies to provide a comparative overview.
Table 1: Thermal Properties of Polyimides from Various Dianhydrides
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| PMDA | ODA | 302 | >500 | [8] |
| BTDA | ODA | 276 | >500 | [8] |
| BPDA | ODA | 290 | >500 | [8] |
| 6FDA | ODA | 240 | 521 | [6] |
| BPADA | DD1 | 22-25 | 330-380 | [4][5] |
| ODPA | DD1 | 13 | 330-380 | [4][5] |
| BPDA | DD1 | 22-25 | 330-380 | [4][5] |
| 6FDA | DD1 | 22-25 | 330-380 | [4][5] |
| DPPD | MBDAM | 369 | >493 | [9][10] |
| DPPD | HFI | >336 | >493 | [9][10] |
| DPPD | BAPHF | 338 | >493 | [9][10] |
PMDA: Pyromellitic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPADA: 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride); ODPA: 4,4'-Oxydiphthalic anhydride; DPPD: 3,8-Diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride; ODA: 4,4'-Oxydianiline; DD1: Biobased aliphatic dimer diamine; MBDAM, HFI, BAPHF: Specific aromatic diamines.
Table 2: Mechanical Properties of Polyimides from Various Dianhydrides
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| PMDA | ODA | - | 3.42 | 2.82 | [8] |
| BTDA | ODA | 114.19 | 3.23 | 3.58 | [8] |
| BPDA | ODA | - | - | - | [8] |
| DPPD | MBDAM | 62 | 1.29 | - | [9] |
| DPPD | HFI | 42-62 | 1.20-1.30 | - | [9] |
| DPPD | BAPHF | 42-62 | 1.20-1.30 | - | [9] |
| TAHQ | Various | 42.0–83.8 | 2.5–4.7 | 2.1–5.4 | [11] |
| PAHP | Various | 42.0–83.8 | 2.5–4.7 | 2.1–5.4 | [11] |
TAHQ: bis(trimellitic acid anhydride) phenyl ester; PAHP: bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate.
Table 3: Dielectric Properties of Polyimides from Various Dianhydrides
| Dianhydride | Diamine | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| PMDA | ODA | >BTDA-PI | >BTDA-PI | [8] |
| BTDA | ODA | [8] | ||
| BPDA | ODA | [8] | ||
| 6FDA | HFBODA | 2.63 (at 10 GHz) | 3.72 x 10⁻³ (at 10 GHz) | [6] |
| BPADA | HFBODA | - | 2.30 x 10⁻³ (at 10 GHz) | [6] |
| DAFD | Various | 2.78 - 3.38 | - | [12] |
HFBODA: 4,4′-((3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-3,5-diyl)bis(oxy))dianiline; DAFD: 9,9-di[4-(3,4-dicarboxyphenoxy)phenylene]-4,5-diazafluorenedianhydride.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following sections outline the typical protocols for key characterization techniques used to evaluate polyimide properties.
Polyimide Synthesis: Two-Step Polycondensation
The most common method for synthesizing polyimides is a two-step process.[1]
-
Poly(amic acid) Formation: A dianhydride and a diamine are reacted in a 1:1 molar ratio in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature under a nitrogen atmosphere.[1][13] The reaction is typically stirred for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner, often with final temperatures exceeding 300°C, to facilitate the cyclodehydration process.[1]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the poly(amic acid) solution to induce cyclization at lower temperatures.
-
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimides.[14]
-
Procedure: A small sample (typically 5-10 mg) is placed in a TGA instrument. The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[15] The weight loss of the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs (Td5%) is often reported as the onset of decomposition.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimides.[14]
-
Procedure: A small, encapsulated sample (typically 5-10 mg) is subjected to a controlled temperature program in a DSC instrument.[15] This usually involves a heat-cool-heat cycle to erase the thermal history of the polymer. The sample is heated at a specific rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as a step change in the heat flow curve during the second heating scan.
Mechanical Testing
Tensile Testing: The mechanical properties of polyimide films, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine (UTM).
-
Procedure: The polyimide films are cut into a specific shape (e.g., dumbbell-shaped) according to a standard such as ASTM D882. The dimensions of the specimen are measured precisely. The sample is then clamped into the grips of the UTM and pulled at a constant crosshead speed until it fractures.[15] The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.
Dielectric Analysis
Dielectric Spectroscopy: The dielectric constant and dielectric loss of polyimide films are measured over a range of frequencies using a dielectric analyzer.
-
Procedure: A thin film sample is placed between two electrodes to form a capacitor. An alternating electric field is applied across the sample, and the resulting capacitance and conductance are measured at various frequencies. The dielectric constant and dielectric loss are then calculated from these measurements.
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships between dianhydride structure and polyimide properties, as well as the experimental workflow.
Caption: Relationship between dianhydride structure and polyimide properties.
Caption: Experimental workflow for polyimide synthesis and characterization.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. commons.und.edu [commons.und.edu]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 13. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. 14.139.213.3:8080 [14.139.213.3:8080]
Safety Operating Guide
Proper Disposal of 4,4'-Carbonyldiphthalic Anhydride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4,4'-Carbonyldiphthalic anhydride is paramount for environmental protection and laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this chemical waste responsibly. Adherence to these protocols is critical due to the compound's hazardous properties, including causing serious eye irritation and potential allergic skin reactions.[1][2][3]
Key Safety and Handling Precautions for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Disposal activities should be conducted in a well-ventilated area to avoid inhalation of dust particles.[1][3][4]
Immediate Steps for Spill Management:
In the event of a spill, the area should be cautiously cleaned. Spilled material should be swept up and shoveled into a suitable, clearly labeled, and closed container for disposal.[1][5] It is crucial to avoid dust formation during this process.[1][3][4][5]
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Physical State | Powder Solid | [1][5] |
| Appearance | Amber | [1][5] |
| Odor | Odorless | [1][5] |
| Melting Point | 218 - 226 °C | [1] |
| Flammability | Not flammable | [1][5] |
| Water Solubility | Decomposes | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water/moisture | [1][3][5] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved hazardous waste disposal facility.
Experimental Protocol for Waste Neutralization (for specific, controlled laboratory conditions only):
While not a standard disposal method, in certain research contexts, small quantities of anhydrides can be carefully hydrolyzed to the corresponding less reactive carboxylic acid. This process must be conducted with caution in a fume hood.
-
Slowly and in small portions, add the this compound waste to a stirred, cold solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Monitor the reaction for any heat generation and control the addition rate accordingly.
-
Once the reaction is complete, the resulting solution of the sodium salt of the carboxylic acid should be neutralized with a dilute acid (e.g., hydrochloric acid or sulfuric acid) with external cooling.
-
The neutralized solution must then be disposed of as hazardous chemical waste in accordance with local regulations.
General Disposal Procedure:
-
Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. Ensure the container is dry to prevent decomposition of the anhydride.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, acids, bases, and moisture.[1][3][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Contact EHS: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. This is considered a hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C17H6O7 | CID 75498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.ie [fishersci.ie]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling 4,4'-Carbonyldiphthalic anhydride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 4,4'-Carbonyldiphthalic anhydride (BTDA). Adherence to these guidelines is essential to ensure personnel safety and mitigate operational risks in a laboratory setting.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling. Key hazards include:
-
Eye Damage : Causes serious eye irritation and potentially severe damage.[1][2][3]
-
Skin Irritation and Sensitization : Can cause skin irritation and may lead to an allergic skin reaction.[1][2]
-
Respiratory Irritation : May cause irritation to the respiratory system upon inhalation of dust.[3][4][5]
-
Combustibility : The solid material is combustible and can form explosive dust-air mixtures.[1]
It is crucial to avoid all personal contact, including inhalation of dust.[1] The material is also sensitive to moisture and will decompose upon contact with water.[1][3]
Personal Protective Equipment (PPE)
The following Personal Protective Equipment is mandatory when handling this compound. All PPE should be inspected prior to use.
| Protection Area | Required Equipment | Standard/Specification |
| Eye/Face | Tightly sealing safety goggles and a face shield. | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Butyl rubber). | Inspect gloves prior to use.[6][7] |
| Body | Laboratory coat, buttoned to full length, and full-length pants. | Consider flame-retardant and antistatic properties.[7] |
| Respiratory | NIOSH-approved respirator. | Required when engineering controls are insufficient to maintain exposure below limits or when generating dust.[2][8] |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3]
-
Inform colleagues in the immediate vicinity of the handling procedure.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) inside the chemical fume hood to minimize movement and potential for spills.
Handling:
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.
-
Chemical Manipulation: Conduct all weighing and transferring operations exclusively within the chemical fume hood to control dust.
-
Avoid Dust: Handle the solid material carefully to prevent the formation and aerosolization of dust.[3][6]
-
Incompatible Materials: Keep the chemical away from strong oxidizing agents, strong acids, strong bases, and water/moisture.[2][3][9]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Doff PPE: Remove PPE carefully to avoid contaminating skin.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible substances.[2][3]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C17H6O7 | CID 75498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
